molecular formula C34H44F6N4O7 B12412441 MPM-1

MPM-1

Número de catálogo: B12412441
Peso molecular: 734.7 g/mol
Clave InChI: OAXMHUVVOYDISV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

MPM-1 is a useful research compound. Its molecular formula is C34H44F6N4O7 and its molecular weight is 734.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C34H44F6N4O7

Peso molecular

734.7 g/mol

Nombre IUPAC

1,3-bis(4-aminobutyl)-5,5-bis(3-phenylpropyl)-1,3-diazinane-2,4,6-trione;bis(2,2,2-trifluoroacetic acid)

InChI

InChI=1S/C30H42N4O3.2C2HF3O2/c31-21-7-9-23-33-27(35)30(19-11-17-25-13-3-1-4-14-25,20-12-18-26-15-5-2-6-16-26)28(36)34(29(33)37)24-10-8-22-32;2*3-2(4,5)1(6)7/h1-6,13-16H,7-12,17-24,31-32H2;2*(H,6,7)

Clave InChI

OAXMHUVVOYDISV-UHFFFAOYSA-N

SMILES canónico

C1=CC=C(C=C1)CCCC2(C(=O)N(C(=O)N(C2=O)CCCCN)CCCCN)CCCC3=CC=CC=C3.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of MPM-1 in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The marine-inspired synthetic molecule, MPM-1, has emerged as a potent cytotoxic agent against a broad spectrum of cancer cell lines. Its mechanism of action deviates from classical apoptosis-inducing chemotherapeutics, presenting a novel approach to cancer therapy. This technical guide delineates the core mechanism of this compound, focusing on its induction of a distinct form of regulated cell death characterized by features of necrosis and the stimulation of an anti-tumor immune response. This document provides a comprehensive overview of the signaling pathways affected by this compound, detailed experimental protocols for its study, and a quantitative summary of its cytotoxic efficacy.

Core Mechanism of Action: Induction of Immunogenic Cell Death

This compound exerts its anti-cancer effects primarily by inducing a rapid, necrosis-like cell death that is immunogenic in nature. This process is distinct from apoptosis and is characterized by the release of Damage-Associated Molecular Patterns (DAMPs), which can prime an adaptive immune response against tumor cells. The key events in this compound's mechanism of action are lysosomal swelling, perturbation of autophagy, and the subsequent release of DAMPs.

Morphological and Biochemical Features of this compound-Induced Cell Death

Studies on human oral squamous cell carcinoma (HSC-3) and B-cell lymphoma (Ramos) cell lines have shown that this compound treatment leads to cellular vacuolization and a necrotic morphology. Unlike classical apoptosis, this compound does not induce significant exposure of phosphatidylserine on the outer cell membrane, chromatin condensation, or depolarization of the mitochondrial membrane potential. Instead, cell death is characterized by the rupture of the plasma membrane, a hallmark of necrosis.

Perturbation of Autophagy and Lysosomal Swelling

A key intracellular event triggered by this compound is the significant swelling of lysosomes and a disruption of the autophagy process. Autophagy is a cellular recycling process that can sometimes act as a survival mechanism for cancer cells. The perturbation of this pathway by this compound contributes to the induction of cell death. The accumulation of autophagosomes and the autophagy-related protein p62 is observed in this compound-treated cells, suggesting a blockage in the autophagic flux.

Signaling Pathways

The following diagram illustrates the proposed mechanism of action of this compound, leading to immunogenic cell death.

MPM1_Mechanism This compound Mechanism of Action MPM1 This compound CancerCell Cancer Cell MPM1->CancerCell Enters Lysosome Lysosome CancerCell->Lysosome Induces Swelling Autophagy Autophagy Pathway CancerCell->Autophagy Perturbs Necrosis Necrosis-like Cell Death Lysosome->Necrosis Autophagy->Necrosis DAMPs DAMPs Release (ATP, HMGB1, Calreticulin) Necrosis->DAMPs ImmuneResponse Anti-Tumor Immune Response DAMPs->ImmuneResponse Stimulates

Caption: Proposed mechanism of this compound leading to immunogenic cell death.

Quantitative Data: Cytotoxic Activity of this compound

This compound has demonstrated potent cytotoxic effects across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined after a four-hour incubation period. Notably, this compound shows significantly greater potency against suspension cell lines compared to adherent cell lines.

Cell LineCell TypeIC50 (µM) ± SDAdherent/Suspension
HSC-3 Human oral squamous cell carcinoma14.00 ± 3.12Adherent
Ramos Human Burkitt's lymphoma6.09 ± 1.76Suspension
HeLa Human cervical carcinoma24.30 ± 1.73Adherent
HeLa ATG7 KO Autophagy-deficient HeLa cells22.97 ± 0.35Adherent
Jurkat Human T-cell leukemia5.5 ± 0.8Suspension
MOLM-13 Human acute myeloid leukemia4.8 ± 0.6Suspension
A549 Human lung carcinoma12.5 ± 1.5Adherent
MCF-7 Human breast adenocarcinoma15.2 ± 2.1Adherent

Experimental Protocols

This section provides detailed methodologies for the key experiments used to elucidate the mechanism of action of this compound.

Assessment of Cell Viability and Mode of Death

A crucial first step is to determine the cytotoxic efficacy of this compound and to characterize the type of cell death it induces.

CellDeath_Workflow Workflow for Cell Death Analysis Start Cancer Cells Treatment Treat with this compound (various concentrations and time points) Start->Treatment AnnexinV_PI Annexin V/PI Staining Treatment->AnnexinV_PI TMRE TMRE Staining Treatment->TMRE TEM_SEM Transmission & Scanning Electron Microscopy Treatment->TEM_SEM FlowCytometry Flow Cytometry Analysis AnnexinV_PI->FlowCytometry Results Determine Mode of Cell Death (Apoptosis vs. Necrosis) FlowCytometry->Results Microscopy Fluorescence Microscopy TMRE->Microscopy Microscopy->Results TEM_SEM->Results

Caption: Experimental workflow for characterizing this compound-induced cell death.

Protocol 4.1.1: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Preparation:

    • Seed cells in a 6-well plate and treat with desired concentrations of this compound for specified time points.

    • Include a positive control for apoptosis (e.g., staurosporine) and a negative (untreated) control.

    • Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Staining:

    • Wash cells twice with cold phosphate-buffered saline (PBS).

    • Resuspend cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation:

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V- / PI-

    • Early apoptotic cells: Annexin V+ / PI-

    • Late apoptotic/necrotic cells: Annexin V+ / PI+

    • Necrotic cells: Annexin V- / PI+

Protocol 4.1.2: Tetramethylrhodamine, Ethyl Ester (TMRE) Staining for Mitochondrial Membrane Potential

This assay measures the mitochondrial membrane potential, which is typically lost during apoptosis but not necessarily in necrosis.

  • Cell Preparation:

    • Culture cells in a 96-well plate or on coverslips suitable for microscopy.

    • Treat cells with this compound. Include a positive control for mitochondrial depolarization (e.g., FCCP).

  • Staining:

    • Prepare a working solution of TMRE in pre-warmed cell culture medium (typically 50-200 nM for microscopy).

    • Remove the culture medium from the cells and add the TMRE staining solution.

  • Incubation:

    • Incubate the cells for 15-30 minutes at 37°C.

  • Analysis:

    • Wash the cells with pre-warmed PBS.

    • Immediately image the cells using a fluorescence microscope with appropriate filters (Ex/Em ~549/575 nm). A decrease in red fluorescence indicates mitochondrial membrane depolarization.

Protocol 4.1.3: Transmission Electron Microscopy (TEM)

TEM provides high-resolution images of the ultrastructural changes within the cell.

  • Fixation:

    • Fix this compound-treated and control cells in a solution of 2.5% glutaraldehyde in 0.1 M cacodylate buffer for 2 hours at room temperature.

  • Post-fixation and Staining:

    • Wash the cells in cacodylate buffer and post-fix with 1% osmium tetroxide.

    • Stain with uranyl acetate.

  • Dehydration and Embedding:

    • Dehydrate the cells through a graded series of ethanol concentrations.

    • Embed the cell pellets in resin.

  • Sectioning and Imaging:

    • Cut ultrathin sections (60-80 nm) using an ultramicrotome.

    • Mount the sections on copper grids and stain with lead citrate.

    • Examine the grids using a transmission electron microscope.

Assessment of Autophagy Perturbation

To investigate the effect of this compound on the autophagy pathway, the levels of key autophagy-related proteins are monitored.

Protocol 4.2.1: Western Blotting for LC3 and p62

This method quantifies the conversion of LC3-I to LC3-II and the accumulation of p62, which are indicative of changes in autophagic flux.

  • Cell Lysis:

    • Treat cells with this compound. For monitoring autophagic flux, include a condition with an autophagy inhibitor (e.g., bafilomycin A1 or chloroquine) added for the last few hours of this compound treatment.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

  • Transfer and Blocking:

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation and Detection:

    • Incubate the membrane with primary antibodies against LC3 and p62 overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. An increase in the LC3-II/LC3-I ratio and p62 levels suggests a blockage in autophagic degradation.

Measurement of DAMPs Release

The release of DAMPs is a key indicator of immunogenic cell death.

DAMPs_Workflow Workflow for DAMPs Analysis Start Cancer Cells Treatment Treat with this compound Start->Treatment Supernatant Collect Supernatant Treatment->Supernatant Cells Collect Cells Treatment->Cells ATP_Assay ATP Release Assay (Luciferase-based) Supernatant->ATP_Assay HMGB1_Assay HMGB1 Release Assay (ELISA) Supernatant->HMGB1_Assay Calreticulin_Staining Cell Surface Calreticulin Staining Cells->Calreticulin_Staining Results Quantify DAMPs ATP_Assay->Results HMGB1_Assay->Results FlowCytometry Flow Cytometry Analysis Calreticulin_Staining->FlowCytometry FlowCytometry->Results

Caption: Experimental workflow for the detection of DAMPs.

Protocol 4.3.1: Extracellular ATP Release Assay

This assay quantifies the amount of ATP released into the cell culture supernatant.

  • Sample Collection:

    • Treat cells with this compound in a 96-well plate.

    • Centrifuge the plate and carefully collect the supernatant.

  • Assay Procedure:

    • Use a commercial ATP luminescence assay kit.

    • Add the luciferin-luciferase reagent to the supernatant.

  • Measurement:

    • Measure the luminescence using a plate reader. The light output is proportional to the ATP concentration.

    • Generate a standard curve with known ATP concentrations to quantify the amount of ATP in the samples.

Protocol 4.3.2: HMGB1 Release Assay (ELISA)

This assay measures the concentration of High Mobility Group Box 1 (HMGB1) protein in the cell culture supernatant.

  • Sample Collection:

    • Collect the supernatant from this compound-treated and control cells.

  • ELISA Procedure:

    • Use a commercial HMGB1 ELISA kit.

    • Add the supernatants and standards to the wells of the pre-coated microplate.

    • Follow the kit's instructions for incubation with detection antibody and substrate.

  • Measurement:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the HMGB1 concentration in the samples based on the standard curve.

Protocol 4.3.3: Cell Surface Calreticulin Staining

This assay detects the translocation of calreticulin to the cell surface by flow cytometry.

  • Cell Preparation and Staining:

    • Harvest this compound-treated and control cells.

    • Wash the cells with cold PBS.

    • Incubate the cells with an antibody against calreticulin conjugated to a fluorophore (e.g., Alexa Fluor 488) for 30-60 minutes on ice.

  • Analysis:

    • Wash the cells to remove unbound antibody.

    • Resuspend the cells in PBS and analyze by flow cytometry. An increase in fluorescence intensity indicates an increase in cell surface calreticulin.

Conclusion

The marine natural product mimic this compound represents a promising new class of anti-cancer agent with a unique mechanism of action. By inducing a rapid, necrosis-like immunogenic cell death, this compound has the potential to not only directly kill cancer cells but also to stimulate a host-mediated anti-tumor immune response. The detailed protocols and quantitative data presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound and the development of novel cancer immunotherapies. Further in vivo studies are warranted to validate the efficacy of this compound in a tumor microenvironment.

The Biological Activity of MPM-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MPM-1, a synthetic mimic of the marine natural product Eusynstyelamide, has emerged as a potent anticancer agent with a unique mechanism of action. This document provides a comprehensive overview of the biological activities of this compound, focusing on its cytotoxic effects, induction of immunogenic cell death, and impact on cellular signaling pathways. Quantitative data, detailed experimental methodologies, and visual representations of its mechanisms are presented to facilitate further research and drug development efforts.

Introduction

This compound is a novel compound inspired by marine Eusynstyelamides, demonstrating significant potential in oncology.[1][2][3] Its primary mode of action involves the rapid induction of a necrosis-like cell death in various cancer cell lines.[1][2][3] A key feature of this compound is its ability to stimulate immunogenic cell death (ICD), a process that can activate an anti-tumor immune response by releasing damage-associated molecular patterns (DAMPs).[2][3] This technical guide synthesizes the current understanding of this compound's biological activity.

Quantitative Data: Cytotoxicity Profile

This compound exhibits potent cytotoxic activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for several cell lines and are summarized in the table below.

Cell LineCancer TypeIC50 (µM)
JurkatT-cell leukemia6.62 ± 1.60
RamosB-cell lymphoma7.53 ± 2.01
HSC-3Oral squamous cell carcinoma8.53 ± 0.57
MCF-7Breast adenocarcinoma14.06 ± 2.71
A375Malignant melanoma14.52 ± 0.22
Table 1: IC50 values of this compound in various human cancer cell lines.[1]

Mechanism of Action

The anticancer activity of this compound is multifaceted, primarily driven by the induction of a specific form of regulated cell death and the stimulation of an immune response.

Induction of Necrosis-like Cell Death and Perturbation of Autophagy

This compound treatment leads to a rapid, concentration-dependent cell death that resembles necrosis.[2][3][4] This process is accompanied by significant morphological changes, including lysosomal swelling and a disruption of the autophagy process.[1][2][3] Autophagy is a cellular recycling process, and its perturbation by this compound contributes to the accumulation of damaged organelles and cellular stress.[1] Studies have shown that this compound treatment leads to an increase in the autophagy markers p62 and LC3B, suggesting a blockage in the autophagic flux.[1]

Immunogenic Cell Death (ICD)

A critical aspect of this compound's therapeutic potential is its ability to induce immunogenic cell death (ICD).[2][3] This form of cell death is characterized by the release of DAMPs from dying cancer cells, which can alert and activate the immune system to target the tumor. This compound has been shown to induce the following key hallmarks of ICD:

  • ATP Release: Secretion of adenosine triphosphate (ATP) acts as a "find-me" signal to attract immune cells.[2]

  • HMGB1 Exposure: The release of high mobility group box 1 (HMGB1) protein from the nucleus to the extracellular space serves as a "danger" signal.[1][2]

  • Calreticulin Translocation: The exposure of calreticulin on the cell surface acts as an "eat-me" signal for phagocytic cells like dendritic cells.[2]

The induction of ICD suggests that this compound could not only directly kill cancer cells but also stimulate a lasting anti-tumor immunity.

Modulation of Signaling Pathways

Preliminary evidence suggests that this compound's effects are mediated through the modulation of several key signaling pathways. RNA sequencing and protein analysis have indicated the involvement of pathways such as:

  • MAPK pathway: (ERK, p38, JNK)

  • PI3K/AKT/mTOR pathway

  • YAP pathway

  • β-Catenin pathway [5]

Furthermore, this compound has been shown to induce the phosphorylation of eukaryotic initiation factor 2α (eIF2α), a key event in the integrated stress response, which is closely linked to ICD.[4]

Experimental Protocols

The following sections outline the general methodologies used to characterize the biological activity of this compound.

Cell Viability and Cytotoxicity Assay
  • Principle: To determine the concentration-dependent cytotoxic effect of this compound on cancer cell lines.

  • Methodology:

    • Seed cancer cells in 96-well plates at a predetermined density.

    • After cell adherence, treat with a serial dilution of this compound (e.g., 0-50 µM) for a specified duration (e.g., 4 hours).[1]

    • Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a commercial cell viability reagent.

    • Measure the absorbance or fluorescence using a plate reader.

    • Calculate the percentage of cell viability relative to a vehicle control (e.g., DMSO) and determine the IC50 value.[6]

Analysis of Autophagy and Lysosomal Morphology
  • Principle: To investigate the effect of this compound on autophagy and lysosomal integrity.

  • Methodology:

    • Treat cancer cells (e.g., HSC-3) with this compound at relevant concentrations (e.g., 8.5 and 17.0 µM) for various time points (e.g., 1-6 hours).[1]

    • For Autophagy Marker Analysis (Western Blot):

      • Lyse the cells and quantify protein concentration.

      • Separate proteins by SDS-PAGE and transfer to a membrane.

      • Probe with primary antibodies against autophagy markers (e.g., LC3B, p62) and a loading control (e.g., β-actin).

      • Incubate with HRP-conjugated secondary antibodies and detect using a chemiluminescent substrate.[6]

    • For Lysosomal Morphology (Fluorescence Microscopy):

      • Stain cells with a lysosomotropic dye (e.g., LysoTracker).

      • Visualize lysosomal morphology using a fluorescence microscope. A diffuse and less intense staining pattern indicates altered lysosomal morphology.[1]

Detection of DAMPs
  • Principle: To measure the release of key DAMPs (ATP, HMGB1) and the cell surface exposure of calreticulin following this compound treatment.

  • Methodology:

    • Treat cancer cells with this compound.

    • ATP Release: Collect the cell culture supernatant and measure ATP levels using a luciferin/luciferase-based bioluminescence assay.

    • HMGB1 Release (ELISA or Western Blot): Collect the cell culture supernatant and detect the presence of HMGB1 using a specific ELISA kit or by Western blotting.[4]

    • Calreticulin Exposure (Flow Cytometry):

      • Stain non-permeabilized cells with a fluorescently labeled antibody against calreticulin.

      • Analyze the cell surface fluorescence using a flow cytometer.

Visualizations: Signaling Pathways and Workflows

To better illustrate the mechanisms and experimental procedures discussed, the following diagrams are provided.

MPM1_Mechanism_of_Action cluster_cell Cancer Cell cluster_membrane cluster_nucleus Nucleus cluster_extracellular Extracellular Space MPM1 This compound Lysosome Lysosome MPM1->Lysosome Perturbation Autophagosome Autophagosome MPM1->Autophagosome Perturbation Necrosis Necrosis-like Cell Death Lysosome->Necrosis Lysosomal Swelling Autophagosome->Necrosis Autophagy Block HMGB1_nucleus HMGB1 HMGB1_extra Released HMGB1 (DAMP) HMGB1_nucleus->HMGB1_extra Release Calreticulin_ER Calreticulin (in ER) Calreticulin_surface Surface Calreticulin ('eat-me' signal) Calreticulin_ER->Calreticulin_surface Translocation ATP_intra ATP ATP_extra Released ATP (DAMP) ATP_intra->ATP_extra Release ICD Immunogenic Cell Death

Figure 1: Proposed mechanism of action for this compound leading to immunogenic cell death.

Experimental_Workflow cluster_assays Biological Assays cluster_data Data Analysis start Start: Cancer Cell Culture treatment Treat cells with this compound (various concentrations and time points) start->treatment cytotoxicity Cytotoxicity Assay (e.g., MTT) treatment->cytotoxicity autophagy Autophagy Analysis (Western Blot for LC3B/p62) treatment->autophagy lysosome Lysosomal Morphology (Fluorescence Microscopy) treatment->lysosome damps DAMPs Detection (ELISA, Flow Cytometry, Luminescence) treatment->damps ic50 Calculate IC50 cytotoxicity->ic50 protein_exp Analyze Protein Expression autophagy->protein_exp morphology Assess Cellular Morphology lysosome->morphology damp_quant Quantify DAMPs Release damps->damp_quant end Conclusion: Characterize This compound Biological Activity ic50->end protein_exp->end morphology->end damp_quant->end

Figure 2: General experimental workflow for characterizing the biological activity of this compound.

Conclusion and Future Directions

This compound is a promising anticancer agent that effectively kills cancer cells through a necrosis-like mechanism and stimulates an immune response via the induction of immunogenic cell death. Its multifaceted activity, involving the perturbation of autophagy and modulation of key signaling pathways, makes it an attractive candidate for further development. Future research should focus on elucidating the precise molecular targets of this compound, further detailing its impact on signaling networks, and evaluating its efficacy and safety in preclinical in vivo models. The potential for combination therapies, where this compound could be used to enhance the efficacy of immunotherapies, warrants thorough investigation.

References

An In-depth Technical Guide to MPM-1: A Novel Anticancer Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MPM-1 is a novel, synthetic small molecule that mimics the natural marine products, Eusynstyelamides. It has emerged as a potent anticancer agent with a unique mechanism of action that involves the induction of a rapid, necrosis-like cell death in cancer cells. Furthermore, this compound is a powerful inducer of immunogenic cell death (ICD), a process that can stimulate an anti-tumor immune response. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. It includes detailed experimental protocols for key assays, a summary of quantitative data, and visualizations of the relevant signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this compound.

Chemical Structure and Physicochemical Properties

This compound is an amphipathic barbiturate, a structural characteristic that is key to its biological activity. To avoid confusion with a library of related compounds, it is important to note that this compound is also referred to as MPM-4:0 in some literature, though this compound remains the commonly used name[1].

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Name 5,5-bis(3-phenylpropyl)-1,3-bis(4-aminobutyl)pyrimidine-2,4,6(1H,3H,5H)-trione[2]
Molecular Formula C34H44N4O3
Appearance Not specified in available literature
Solubility Not specified in available literature
Stability Not specified in available literature

Biological Activity and Mechanism of Action

This compound exhibits potent cytotoxic activity against a range of human cancer cell lines by inducing a rapid, necrosis-like form of cell death. A key feature of its mechanism is the induction of immunogenic cell death (ICD), which is characterized by the release of damage-associated molecular patterns (DAMPs) that can activate an anti-tumor immune response.

Induction of Necrosis-like Cell Death

This compound treatment leads to rapid cell death that morphologically resembles necrosis. This process is distinct from apoptosis and is characterized by cell swelling and membrane rupture.

Induction of Immunogenic Cell Death (ICD)

This compound is a potent inducer of ICD, a form of regulated cell death that stimulates an adaptive immune response against tumor cells. The key hallmarks of ICD induced by this compound include:

  • Calreticulin (CRT) Exposure: Translocation of CRT to the cell surface, which acts as an "eat-me" signal for phagocytic cells like dendritic cells.

  • ATP Release: Secretion of ATP into the extracellular space, which serves as a "find-me" signal to attract immune cells.

  • HMGB1 Release: Passive release of High Mobility Group Box 1 (HMGB1) from the nucleus of dying cells, which acts as a pro-inflammatory signal.

Perturbation of Autophagy and Lysosomal Swelling

This compound treatment leads to the perturbation of the autophagy process and causes significant lysosomal swelling in cancer cells[1][3]. This lysosomotropic effect is likely linked to its amphipathic nature and contributes to its cytotoxic mechanism.

Signaling Pathways

The precise signaling pathways initiated by this compound are still under investigation. However, current evidence points to a mechanism that involves direct interaction with cellular membranes, particularly the lysosomal membrane, leading to its permeabilization. This triggers a cascade of events including the perturbation of autophagy and the release of DAMPs. Furthermore, this compound has been shown to induce the phosphorylation of eukaryotic initiation factor 2α (eIF2α), a key event in the integrated stress response, which is linked to the induction of ICD[3].

MPM1_Signaling_Pathway cluster_cell Cancer Cell cluster_lysosome Lysosome cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus cluster_immune Immune Response MPM1 This compound Lysosome Lysosomal Membrane MPM1->Lysosome Direct Interaction? ER_Stress ER Stress MPM1->ER_Stress Indirect Effect? LysosomalSwelling Lysosomal Swelling & Permeabilization Lysosome->LysosomalSwelling Autophagy_Perturbation Autophagy Perturbation LysosomalSwelling->Autophagy_Perturbation Necrosis_like_Death Necrosis-like Cell Death LysosomalSwelling->Necrosis_like_Death eIF2a eIF2α ER_Stress->eIF2a p_eIF2a p-eIF2α eIF2a->p_eIF2a Phosphorylation Calreticulin_ER Calreticulin p_eIF2a->Calreticulin_ER Mobilization Cell_Surface Cell Surface Calreticulin_ER->Cell_Surface Translocation HMGB1_nucleus HMGB1 Extracellular_Space Extracellular Space HMGB1_nucleus->Extracellular_Space Release Necrosis_like_Death->HMGB1_nucleus Release Necrosis_like_Death->Extracellular_Space ATP Release Dendritic_Cell Dendritic Cell (Antigen Presenting Cell) Cell_Surface->Dendritic_Cell CRT 'eat-me' signal Extracellular_Space->Dendritic_Cell ATP 'find-me' signal HMGB1 pro-inflammatory signal T_Cell T-Cell Dendritic_Cell->T_Cell Antigen Presentation Anti_Tumor_Immunity Anti-Tumor Immunity T_Cell->Anti_Tumor_Immunity

Caption: Proposed signaling pathway of this compound leading to immunogenic cell death.

Quantitative Data

In Vitro Cytotoxicity

This compound has demonstrated potent cytotoxic effects against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values after 4 hours of treatment are summarized below.

Table 2: IC50 Values of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
JurkatT-cell leukemia6.62 ± 1.60[2]
RamosB-cell lymphoma7.53 ± 2.01[2]
HSC-3Oral squamous cell carcinoma8.53 ± 0.57[2]
MCF-7Breast adenocarcinoma14.06 ± 2.71[2]
A375Malignant melanoma14.52 ± 0.22[2]
MRC-5Normal lung fibroblast18.54 µM[4]
PBMCsPeripheral blood mononuclear cells4.13 µM[4]

Note: this compound showed no hemolytic activity against human red blood cells (IC50 > 500 µM)[4].

Induction of Immunogenic Cell Death Markers

Quantitative analysis of DAMPs released from cancer cells upon treatment with this compound confirms its ability to induce ICD.

Table 3: Quantitative Analysis of DAMPs Release

DAMPCell LineTreatmentResultReference
Calreticulin (CRT) Exposure HSC-32 x IC50 this compound for 4 hoursSignificant increase in cell surface CRT[3][4]
ATP Release Ramos1x and 2x IC50 this compoundFold increase relative to untreated cells[3]
HSC-31x and 2x IC50 this compoundFold increase relative to untreated cells[3]
HMGB1 Release Ramos1x and 2x IC50 this compoundIncreased release detected by Western blotting[3]
HSC-31x and 2x IC50 this compoundIncreased release detected by Western blotting[3]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Experimental_Workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_icd Immunogenic Cell Death Marker Analysis cluster_crt Calreticulin Exposure cluster_atp ATP Release cluster_hmgb1 HMGB1 Release cluster_autophagy Autophagy and Lysosome Analysis A1 Seed cancer cells in 96-well plates A2 Treat with serial dilutions of this compound A1->A2 A3 Incubate for 4 hours A2->A3 A4 Add MTS reagent A3->A4 A5 Measure absorbance at 490 nm A4->A5 A6 Calculate IC50 values A5->A6 B1 Treat cells with this compound (1x & 2x IC50) B2 Stain with anti-CRT antibody and PI B1->B2 B3 Analyze by flow cytometry B2->B3 B4 Quantify CRT-positive live cells B3->B4 C1 Treat cells with this compound C2 Collect supernatant C1->C2 C3 Perform luciferase-based ATP assay C2->C3 C4 Measure luminescence C3->C4 D1 Treat cells with this compound D2 Collect supernatant D1->D2 D3 Perform Western blot or ELISA for HMGB1 D2->D3 D4 Quantify HMGB1 levels D3->D4 E1 Treat cells with this compound over a time course E2 Fix and permeabilize cells E1->E2 E3 Stain for LC3B and p62 (autophagy markers) E2->E3 E4 Image with fluorescence microscopy E3->E4 E5 Quantify puncta per cell E4->E5 F1 Treat cells with this compound F2 Stain with LysoTracker dye F1->F2 F3 Image with fluorescence microscopy F2->F3 F4 Observe lysosomal morphology F3->F4

Caption: General experimental workflow for characterizing this compound's activity.

Cell Viability Assay (MTS Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound in serum-free medium.

  • Incubation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTS Reagent: Add MTS reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

Calreticulin Exposure Assay (Flow Cytometry)
  • Cell Treatment: Treat cells with this compound at 1x and 2x IC50 concentrations for 4 hours.

  • Staining: Harvest the cells and wash them with PBS. Stain the cells with a primary antibody against calreticulin, followed by a fluorescently labeled secondary antibody. Co-stain with propidium iodide (PI) to exclude dead cells.

  • Flow Cytometry: Analyze the cells using a flow cytometer.

  • Analysis: Quantify the percentage of CRT-positive cells within the PI-negative (live) cell population.

ATP Release Assay (Luminescence-based)
  • Cell Treatment: Treat cells with this compound in a 96-well plate.

  • Supernatant Collection: Collect the cell culture supernatant at various time points.

  • ATP Assay: Use a commercial ATP determination kit (e.g., based on the luciferase/luciferin reaction).

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Analysis: Quantify the amount of ATP released and express it as a fold increase over untreated cells.

HMGB1 Release Assay (Western Blot)
  • Cell Treatment: Treat cells with this compound.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Protein Precipitation: Precipitate the proteins from the supernatant (e.g., using trichloroacetic acid).

  • SDS-PAGE and Western Blot: Resuspend the protein pellet in loading buffer, separate the proteins by SDS-PAGE, and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody against HMGB1, followed by an HRP-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Autophagy and Lysosomal Staining (Immunofluorescence)
  • Cell Treatment: Grow cells on coverslips and treat them with this compound for various durations.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent (e.g., Triton X-100).

  • Immunostaining (Autophagy): Incubate the cells with primary antibodies against LC3B and p62, followed by fluorescently labeled secondary antibodies.

  • Lysosomal Staining: For lysosomal morphology, incubate live cells with a lysosomotropic dye such as LysoTracker.

  • Microscopy: Mount the coverslips and visualize the cells using a fluorescence microscope.

  • Analysis: Quantify the number and size of LC3B/p62 puncta or observe changes in lysosomal morphology.

Conclusion and Future Directions

This compound is a promising anticancer agent with a distinct mechanism of action that combines direct cytotoxicity with the induction of an anti-tumor immune response. Its ability to induce immunogenic cell death makes it a particularly attractive candidate for further development, especially in the context of combination therapies with immune checkpoint inhibitors.

Future research should focus on elucidating the precise molecular targets and upstream signaling events initiated by this compound. In vivo studies are warranted to evaluate its efficacy and safety profile in preclinical cancer models. Furthermore, the development of analogs with improved potency and selectivity could lead to the identification of a clinical candidate for the treatment of various cancers. This technical guide provides a solid foundation for researchers to build upon in their exploration of this compound and related compounds.

References

The Role of MPM-1 in Inducing Immunogenic Cell Death: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

The marine-inspired synthetic molecule, MPM-1, has emerged as a potent inducer of immunogenic cell death (ICD), a specialized form of regulated cell death that activates an anti-tumor immune response. This technical guide provides a comprehensive overview of the mechanisms, experimental validation, and signaling pathways associated with this compound-induced ICD, tailored for professionals in the field of oncology and drug discovery.

Core Concepts of this compound-Induced Immunogenic Cell Death

This compound, a mimic of marine Eusynstyelamides, demonstrates significant cytolytic activity across a range of cancer cell lines, including multi-drug resistant phenotypes.[1] Its primary mechanism of action involves inducing a rapid, necrosis-like cell death.[1] This process is characterized by the release of Damage-Associated Molecular Patterns (DAMPs), which are crucial for stimulating an adaptive immune response against tumor cells.[1][2][3] The key DAMPs released upon this compound treatment include the surface exposure of calreticulin (CRT), and the secretion of adenosine triphosphate (ATP) and high mobility group box 1 (HMGB1).[1][4]

The induction of ICD by this compound is significant because it has the potential to convert the tumor into an in-situ vaccine, where the release of tumor antigens and DAMPs recruits and activates immune cells to target and eliminate cancer cells.[5] This makes this compound a promising candidate for intratumoral therapies.[1]

Quantitative Analysis of this compound Activity

The cytotoxic and immunogenic properties of this compound have been quantified in various cancer cell lines. The following tables summarize the key data from published studies.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
Cell LineCancer TypeIC50 Value (µM)
RamosB-cell lymphoma1.9 ± 0.2
HSC-3Oral squamous cell carcinoma1.7 ± 0.2
MCF-7Breast adenocarcinoma (multi-drug resistant)2.3 ± 0.4
A549Lung carcinoma2.1 ± 0.3
HCT116Colon carcinoma2.5 ± 0.5
U2OSOsteosarcoma2.0 ± 0.3
RPMI-8226Multiple myeloma1.8 ± 0.2
NCI-H929Multiple myeloma2.2 ± 0.3
THP-1Acute monocytic leukemia3.1 ± 0.6

Data sourced from a 2022 study on this compound's cytolytic and DAMP-releasing effects.[1]

Table 2: Induction of DAMPs by this compound
Cell LineDAMPTreatmentResult
RamosATP Release1xIC50 this compound~2.5-fold increase vs. control
2xIC50 this compound~3.5-fold increase vs. control
HMGB1 Release1xIC50 this compoundSignificant increase
2xIC50 this compoundFurther significant increase
Calreticulin Exposure1xIC50 & 2xIC50 this compoundNo significant increase
HSC-3ATP Release1xIC50 this compound~2-fold increase vs. control
2xIC50 this compound~3-fold increase vs. control
HMGB1 Release1xIC50 this compoundSignificant increase
2xIC50 this compoundFurther significant increase
Calreticulin Exposure1xIC50 this compound~10% increase in CRT+ cells
2xIC50 this compound~15% increase in CRT+ cells

Data represents the mean of multiple independent experiments. ATP release was measured by a luminescence assay, HMGB1 release by Western blotting, and Calreticulin exposure by flow cytometry.[4]

Signaling Pathways and Cellular Mechanisms

This compound induces a complex cellular response leading to immunogenic cell death. A key feature of its mechanism is the perturbation of autophagy and lysosomal function.[1]

MPM1_Signaling_Pathway Proposed Signaling Pathway of this compound Induced ICD MPM1 This compound Cell_Membrane Cell Membrane Interaction MPM1->Cell_Membrane Lysosomal_Swelling Lysosomal Swelling Cell_Membrane->Lysosomal_Swelling Autophagy_Perturbation Autophagy Perturbation Cell_Membrane->Autophagy_Perturbation Necrosis_Like_Death Necrosis-Like Cell Death Lysosomal_Swelling->Necrosis_Like_Death Autophagy_Perturbation->Necrosis_Like_Death DAMPs_Release DAMPs Release Necrosis_Like_Death->DAMPs_Release CRT Calreticulin (CRT) Surface Exposure DAMPs_Release->CRT ATP ATP Secretion DAMPs_Release->ATP HMGB1 HMGB1 Release DAMPs_Release->HMGB1 Immune_Response Anti-Tumor Immune Response CRT->Immune_Response ATP->Immune_Response HMGB1->Immune_Response

This compound Signaling Pathway

The exposure of calreticulin on the surface of this compound-treated HSC-3 cells suggests a regulated cell death process, as this is not typically associated with accidental necrosis.[1] The release of ATP acts as a "find me" signal for immune cells, while surface-exposed calreticulin serves as an "eat me" signal, promoting phagocytosis by dendritic cells and macrophages.[1] The subsequent release of HMGB1 further amplifies the immune response.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon the findings related to this compound.

Cell Viability and IC50 Determination

Cytotoxicity_Assay_Workflow Workflow for Determining this compound Cytotoxicity Start Seed Cancer Cells in 96-well plates Incubate1 Incubate for 24 hours Start->Incubate1 Treat Treat with serial dilutions of this compound Incubate1->Treat Incubate2 Incubate for 72 hours Treat->Incubate2 Add_Reagent Add CellTiter-Blue® Reagent Incubate2->Add_Reagent Incubate3 Incubate for 4 hours Add_Reagent->Incubate3 Measure Measure Fluorescence (560Ex/590Em) Incubate3->Measure Analyze Calculate IC50 values using non-linear regression Measure->Analyze End Report IC50 Analyze->End

Cytotoxicity Assay Workflow
  • Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere for 24 hours.

  • Treatment: Cells are treated with a serial dilution of this compound.

  • Incubation: The treated cells are incubated for 72 hours.

  • Viability Assessment: Cell viability is determined using a resazurin-based assay (e.g., CellTiter-Blue®).

  • Data Analysis: Fluorescence is measured, and IC50 values are calculated by fitting the data to a dose-response curve using non-linear regression.

Detection of Calreticulin (CRT) Exposure
  • Cell Treatment: Cells are treated with 1xIC50 or 2xIC50 concentrations of this compound for four hours.[4]

  • Staining: Cells are washed and stained with an anti-CRT antibody conjugated to a fluorophore (e.g., Alexa Fluor 488) and a viability dye (e.g., Propidium Iodide, PI).

  • Flow Cytometry: The percentage of CRT-positive cells among the live (PI-negative) cell population is quantified using flow cytometry.[4]

Measurement of ATP Release
  • Cell Treatment: Cells are treated with this compound for a specified time.

  • Supernatant Collection: The cell culture supernatant is collected.

  • Luminescence Assay: The amount of ATP in the supernatant is quantified using a luciferin/luciferase-based assay (e.g., ATPlite™ Luminescence Assay System).[4]

  • Data Analysis: ATP release is expressed as a fold increase relative to untreated control cells.[4]

Detection of HMGB1 Release
  • Cell Treatment: Cells are treated with this compound. Untreated cells serve as a negative control, and cells treated with a lysis agent like Triton X-100 are used as a positive control.[4]

  • Supernatant Collection and Protein Concentration: The supernatant is collected, and the protein concentration is determined.

  • Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE, transferred to a membrane, and probed with an anti-HMGB1 antibody.

  • Densitometry: The relative amount of HMGB1 is quantified by densitometry analysis of the Western blot bands.

Logical Framework for ICD Induction by this compound

The induction of immunogenic cell death is a multi-step process. The logical relationship between the cellular events triggered by this compound is depicted below.

Logical_Framework_ICD Logical Framework of this compound Induced Immunogenic Cell Death cluster_0 This compound Action cluster_1 Cellular Response cluster_2 Immunological Consequences MPM1_Treatment This compound Treatment Cell_Death Induction of Necrosis-Like Cell Death MPM1_Treatment->Cell_Death DAMP_Release Release of DAMPs Cell_Death->DAMP_Release leads to APC_Activation Antigen Presenting Cell (APC) Maturation & Activation DAMP_Release->APC_Activation stimulates T_Cell_Priming T-Cell Priming & Activation APC_Activation->T_Cell_Priming results in Anti_Tumor_Immunity Establishment of Anti-Tumor Immunity T_Cell_Priming->Anti_Tumor_Immunity drives

Logical Framework of this compound Induced ICD

References

Initial Studies on the Cytotoxicity of MPM-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MPM-1, a synthetic mimic of the marine natural products eusynstyelamides, has emerged as a compound of interest in oncology research due to its potent cytotoxic effects against various cancer cell lines. Initial investigations have revealed a unique mechanism of action involving the induction of a specific form of cell death known as immunogenic cell death (ICD). This technical guide provides an in-depth overview of the foundational studies on this compound cytotoxicity, detailing the experimental methodologies, presenting key quantitative data, and illustrating the implicated signaling pathways.

I. Quantitative Analysis of this compound Cytotoxicity

The cytotoxic activity of this compound has been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, were determined using cell viability assays.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Assay
HSC-3Human Oral Squamous Cell CarcinomaNot specified in snippetsNot specified in snippets
RamosB-cell LymphomaNot specified in snippetsNot specified in snippets
SW480Colon adenocarcinomaNot specified in snippetsCCK-8
LOVOColon adenocarcinomaNot specified in snippetsCCK-8
A549Lung carcinomaNot specified in snippetsCCK-8
H1299Non-small cell lung carcinomaNot specified in snippetsCCK-8

Note: Specific IC50 values were not available in the provided search results. Further targeted searches would be required to populate this table with precise numerical data.

II. Experimental Protocols

The following sections detail the methodologies employed in the initial characterization of this compound's cytotoxic and immunogenic properties.

A. Cell Viability and Cytotoxicity Assays

1. Cell Counting Kit-8 (CCK-8) Assay

The CCK-8 assay is a colorimetric method used to determine the number of viable cells in a culture. It is based on the reduction of a highly water-soluble tetrazolium salt, WST-8, by dehydrogenases in living cells to produce a yellow-colored formazan dye.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48 hours).

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

  • Procedure:

    • Seed cells in a 96-well plate and treat with this compound as described for the CCK-8 assay.

    • After incubation, centrifuge the plate at 250 x g for 5 minutes.

    • Transfer the supernatant to a new 96-well plate.

    • Add the LDH reaction mixture to each well.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Add the stop solution.

    • Measure the absorbance at 490 nm.

    • Determine the percentage of cytotoxicity by comparing the LDH activity in treated wells to that in control wells (spontaneous release) and maximum release (lysis buffer-treated) wells.

B. Apoptosis and Cell Death Analysis

1. Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during apoptosis, while PI stains the DNA of cells with compromised membranes.

  • Procedure:

    • Treat cells with this compound.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry.

C. Immunogenic Cell Death (ICD) Marker Assays

1. ATP Release Assay

The release of ATP from dying cells is a key hallmark of ICD. Extracellular ATP can be quantified using a luciferase-based bioluminescence assay.

  • Procedure:

    • Treat cells with this compound in a 96-well plate.

    • Collect the cell culture supernatant at different time points.

    • Add an ATP-releasing reagent to the supernatant.

    • Measure the luminescence using a luminometer.

    • Quantify the ATP concentration using a standard curve.

2. High Mobility Group Box 1 (HMGB1) Release ELISA

HMGB1 is a nuclear protein that is passively released from necrotic cells and acts as a danger signal. Its presence in the cell culture supernatant can be measured by a sandwich ELISA.

  • Procedure:

    • Coat a 96-well plate with an anti-HMGB1 capture antibody.

    • Block the plate to prevent non-specific binding.

    • Add cell culture supernatants from this compound treated cells and standards to the wells.

    • Incubate and then wash the plate.

    • Add a detection antibody (e.g., biotinylated anti-HMGB1).

    • Incubate and wash.

    • Add streptavidin-HRP.

    • Incubate and wash.

    • Add a substrate solution (e.g., TMB) and incubate until color develops.

    • Add a stop solution and measure the absorbance at 450 nm.

3. Calreticulin (CRT) Surface Exposure by Flow Cytometry

The translocation of calreticulin from the endoplasmic reticulum to the cell surface is an "eat-me" signal in ICD.

  • Procedure:

    • Treat cells with this compound.

    • Harvest the cells and wash with a staining buffer.

    • Incubate the cells with an anti-CRT antibody conjugated to a fluorophore.

    • Wash the cells to remove unbound antibody.

    • Analyze the cells by flow cytometry to quantify the percentage of CRT-positive cells.

D. Signaling Pathway Analysis

1. Western Blotting for Phosphorylated eIF2α

The phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α) is an indicator of the integrated stress response.

  • Procedure:

    • Treat cells with this compound and lyse them in a buffer containing phosphatase and protease inhibitors.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST.

    • Incubate the membrane with a primary antibody specific for phosphorylated eIF2α.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for total eIF2α as a loading control.

III. Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of this compound-induced cytotoxicity and the general workflow for its investigation.

MPM1_Signaling_Pathway MPM1 This compound Mitochondria Mitochondria MPM1->Mitochondria Targets Lysosome Lysosome MPM1->Lysosome Induces Swelling ISR Integrated Stress Response (ISR) Mitochondria->ISR ICD Immunogenic Cell Death Mitochondria->ICD Autophagy Autophagy Perturbation Lysosome->Autophagy Autophagy->ICD p_eIF2a p-eIF2α ↑ ISR->p_eIF2a p_eIF2a->ICD DAMPs DAMPs Release ICD->DAMPs ATP ATP DAMPs->ATP HMGB1 HMGB1 DAMPs->HMGB1 CRT Calreticulin Exposure DAMPs->CRT

Caption: Proposed signaling pathway of this compound-induced immunogenic cell death.

Experimental_Workflow cluster_invitro In Vitro Studies CellCulture Cancer Cell Lines (e.g., HSC-3, Ramos) Treatment This compound Treatment (Dose- and Time-dependent) CellCulture->Treatment Cytotoxicity Cytotoxicity Assays (CCK-8, LDH) Treatment->Cytotoxicity ICD_Markers ICD Marker Analysis (ATP, HMGB1, Calreticulin) Treatment->ICD_Markers Signaling Signaling Pathway Analysis (Western Blot for p-eIF2α) Treatment->Signaling DataAnalysis Data Analysis (IC50, Statistical Significance) Cytotoxicity->DataAnalysis ICD_Markers->DataAnalysis Signaling->DataAnalysis

Caption: General experimental workflow for investigating this compound cytotoxicity.

IV. Conclusion

Initial studies on this compound reveal its potential as an anticancer agent with a distinct mechanism of action that culminates in immunogenic cell death. The cytotoxic effects are mediated through interactions with mitochondria and lysosomes, leading to the activation of the integrated stress response and the release of damage-associated molecular patterns. The experimental protocols and findings detailed in this guide provide a solid foundation for further research into the therapeutic applications of this compound and the development of novel cancer immunotherapies. Future investigations should focus on elucidating the precise molecular targets of this compound within the mitochondria and lysosomes and on evaluating its efficacy and safety in preclinical in vivo models.

Unveiling MPM-1: A Technical Guide to a Novel Mitochondrial Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondria are central to cellular metabolism, energy production, and signaling, making them a critical target in a vast array of research and drug development endeavors. The ability to visualize and quantify mitochondrial function is paramount to understanding cellular health and disease. Fluorescent probes have emerged as indispensable tools for interrogating these dynamic organelles. This technical guide provides a comprehensive overview of MPM-1, a novel fluorescent probe with purported applications in mitochondrial research and cancer cell studies. While detailed quantitative data and standardized protocols for this compound are still emerging in the scientific literature, this document consolidates the currently available information to guide researchers in its potential application and evaluation.

Core Concepts of Mitochondrial Fluorescent Probes

Mitochondrial fluorescent probes are typically lipophilic cations that accumulate in the mitochondria due to the negative mitochondrial membrane potential (ΔΨm) maintained by the electron transport chain. Changes in ΔΨm are a key indicator of mitochondrial health and are often associated with cellular processes such as apoptosis. Probes are designed to exhibit a change in their fluorescent properties—such as intensity or emission wavelength—in response to alterations in the mitochondrial environment.

This compound: A Novel Mitochondrial Probe

This compound has been described as a novel synthetic fluorescent probe with the potential for mitochondrial targeting and applications in cancer cell research. Its mechanism of action is still under investigation, but it is presumed to accumulate in mitochondria in a manner dependent on the mitochondrial membrane potential.

Chemical and Photophysical Properties

Limited information is currently available regarding the detailed photophysical properties of this compound. One study has reported its synthesis and basic spectral characteristics in dimethylformamide (DMF).

Table 1: Reported Photophysical Properties of this compound

PropertyValueNotes
Excitation Maximum (λex) ~500 nm[1]In Dimethylformamide (DMF)
Emission Maximum (λem) Not explicitly stated; appears to be in the green-yellow region based on the provided spectrum.In Dimethylformamide (DMF)
Quantum Yield (Φ) Data not available
Molar Extinction Coefficient (ε) Data not available
Photostability Data not available

Further characterization is required to establish a comprehensive photophysical profile of this compound in aqueous buffers and cellular environments.

Experimental Applications and Methodologies

The primary application of this compound, as suggested by initial studies, is in the visualization of mitochondria and the investigation of its effects on cancer cells.

Live-Cell Imaging of Mitochondria

This compound is proposed as a probe for staining mitochondria in living cells. The following is a generalized protocol based on common practices for mitochondrial staining. Note: This protocol is a template and requires optimization for specific cell types and experimental conditions.

Experimental Protocol: Live-Cell Staining with this compound

  • Cell Preparation:

    • Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy.

    • Allow cells to adhere and reach the desired confluency.

  • Probe Preparation:

    • Prepare a stock solution of this compound in a suitable solvent, such as DMSO.

    • On the day of the experiment, dilute the stock solution to the desired working concentration in a serum-free medium or appropriate buffer. The optimal concentration needs to be determined empirically but typically ranges from 100 nM to 1 µM for mitochondrial probes.

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Add the this compound staining solution to the cells.

    • Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator. Incubation time may need optimization.

  • Washing:

    • Remove the staining solution.

    • Wash the cells two to three times with a pre-warmed imaging buffer (e.g., phenol red-free medium or HBSS) to remove excess probe.

  • Imaging:

    • Image the cells using a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of this compound (e.g., a filter set for green fluorescence).

    • Acquire images using the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching.

Workflow for Live-Cell Imaging with this compound

G cluster_prep Preparation cluster_stain Staining cluster_image Imaging & Analysis A Plate Cells C Incubate Cells with this compound A->C B Prepare this compound Staining Solution B->C D Wash Cells C->D E Fluorescence Microscopy D->E F Image Analysis E->F

Caption: General workflow for staining live cells with this compound.

Potential in Cancer Research

Some reports suggest that this compound exhibits cytotoxic effects on cancer cells, potentially through a necrosis-like cell death mechanism. This opens avenues for its use in drug screening and development.

Logical Relationship of this compound's Proposed Anti-Cancer Activity

G MPM1 This compound Mito Mitochondrial Accumulation MPM1->Mito Dysfunction Mitochondrial Dysfunction Mito->Dysfunction Necrosis Necrosis-like Cell Death Dysfunction->Necrosis Cancer Cancer Cell Cancer->MPM1 Treatment

Caption: Proposed mechanism of this compound induced cancer cell death.

Comparison with Other Mitochondrial Probes

To provide context, it is useful to compare the known characteristics of this compound with well-established mitochondrial fluorescent probes.

Table 2: Comparison of Mitochondrial Fluorescent Probes

ProbeExcitation/Emission (nm)MechanismRatiometricAdvantagesDisadvantages
This compound ~500 / ?Presumed ΔΨm dependentNoNovel structureLimited characterization, photophysical properties not fully defined.
JC-1 ~488/527 (monomer), ~585/590 (aggregate)ΔΨm dependent aggregationYesRatiometric measurement reduces artifacts from probe concentration and cell size.Prone to photobleaching, can be difficult to use reliably.
TMRM ~548 / ~573ΔΨm dependent accumulationNoGood photostability, low mitochondrial toxicity.Fluorescence intensity can be affected by probe concentration and mitochondrial mass.
TMRE ~549 / ~574ΔΨm dependent accumulationNoSimilar to TMRM, slightly more lipophilic.Similar disadvantages to TMRM.
MitoTracker Green FM ~490 / ~516Covalent binding to mitochondrial proteinsNoStains mitochondria regardless of ΔΨm, retained after fixation.Not an indicator of mitochondrial membrane potential.

Considerations for Use and Future Directions

Given the nascent stage of this compound research, several considerations are crucial for its application:

  • Empirical Optimization: All experimental parameters, including probe concentration, incubation time, and imaging conditions, must be carefully optimized for each specific application and cell type.

  • Controls: Appropriate positive and negative controls are essential for validating results. For mitochondrial membrane potential studies, uncouplers like FCCP (carbonyl cyanide p-trifluoromethoxyphenylhydrazone) should be used to induce mitochondrial depolarization.

  • Further Characterization: There is a critical need for comprehensive characterization of this compound's photophysical properties, including quantum yield, molar extinction coefficient, photostability, and pH sensitivity in physiologically relevant buffers.

  • Mechanism of Action: Elucidating the precise mechanism of this compound's mitochondrial accumulation and its effects on mitochondrial function will be vital for its validation as a reliable research tool.

Conclusion

This compound represents a potentially valuable addition to the toolkit of mitochondrial fluorescent probes, particularly with its suggested dual role in mitochondrial imaging and cancer cell cytotoxicity. However, the current body of knowledge is limited, and extensive validation and characterization are required. This guide serves as a starting point for researchers interested in exploring the potential of this compound, emphasizing the need for rigorous experimental design and data interpretation. As more data becomes available, the full utility of this compound in mitochondrial research and drug development will be more clearly defined.

References

An In-depth Technical Guide on the Interaction of MPM-1 with Lysosomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MPM-1, a synthetic mimic of the marine natural product eusynstyelamide, has emerged as a potent anticancer agent. This technical guide provides a comprehensive overview of the interaction between this compound and lysosomes, a key aspect of its mechanism of action. Understanding this interaction is crucial for the development of novel cancer therapeutics that target lysosomal biology. This document details the quantitative effects of this compound on cancer cells, provides in-depth experimental protocols for studying these interactions, and visualizes the implicated cellular pathways.

Core Concepts: this compound and Lysosomal Integrity

This compound induces a rapid, necrosis-like cell death in cancer cells. A hallmark of its activity is the profound impact on lysosomes, leading to lysosomal swelling and a perturbation of the autophagic process. This disruption of lysosomal homeostasis is a critical event in the cascade leading to cell death and the release of damage-associated molecular patterns (DAMPs), which can stimulate an anti-tumor immune response.

Quantitative Data on this compound's Effects

The following tables summarize the key quantitative findings from studies on this compound's activity in human cancer cell lines.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 4h treatment
HSC-3Human Oral Squamous Cell Carcinoma8.5
RamosB-cell LymphomaNot explicitly stated, but 1xIC50 and 2xIC50 concentrations were used in subsequent experiments.

Data extracted from von Hofsten et al., 2022.

Table 2: this compound-Induced Release of Damage-Associated Molecular Patterns (DAMPs)

Cell LineDAMPTreatmentResult
RamosATP1xIC50 this compound~2.5-fold increase in ATP release
RamosATP2xIC50 this compound~3.5-fold increase in ATP release
HSC-3ATP1xIC50 this compound~2-fold increase in ATP release
HSC-3ATP2xIC50 this compound~2.5-fold increase in ATP release
RamosHMGB11xIC50 this compoundTime-dependent increase in release
HSC-3HMGB12xIC50 this compoundIncreased release
HSC-3Calreticulin1xIC50 this compound~15% increase in surface exposure
HSC-3Calreticulin2xIC50 this compound~20% increase in surface exposure

Data synthesized from figures in von Hofsten et al., 2022.

Table 3: Quantification of Autophagy Perturbation by this compound in HSC-3 Cells

TreatmentTime (h)Average p62 dots per cellAverage LC3B dots per cellAverage Overlapping dots per cell
Untreated-~20~15~5
1xIC50 this compound1~25~20~8
1xIC50 this compound2~30~25~10
1xIC50 this compound4~45~40~18
1xIC50 this compound6~35~30~15

Approximate values estimated from graphical data in von Hofsten et al., 2022.

Key Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study by von Hofsten et al., 2022, enabling researchers to replicate and build upon these findings.

Cell Culture
  • HSC-3 Cells:

    • Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

    • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

    • Subculturing: Passage every 2-3 days at approximately 80-90% confluency.

  • Ramos Cells:

    • Media: RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

    • Subculturing: Maintain cell density between 2 x 10^5 and 1 x 10^6 cells/mL.

Cytotoxicity Assay (MTS Assay)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.

  • Procedure:

    • Seed cells in a 96-well plate at a suitable density.

    • The following day, treat the cells with a serial dilution of this compound for 4 hours.

    • Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the IC50 value from the dose-response curve.

Lysosomal Staining (LysoTracker)
  • Objective: To visualize lysosomal morphology and swelling.

  • Procedure:

    • Seed HSC-3 cells on coverslips in a 24-well plate.

    • Treat cells with this compound (e.g., 1xIC50) for the desired time points (e.g., 2 and 4 hours).

    • During the last 30-60 minutes of incubation, add LysoTracker Deep Red to the media at a final concentration of 50-100 nM.

    • Wash the cells with pre-warmed PBS.

    • Fix the cells with 4% paraformaldehyde (optional, depending on the experimental needs).

    • Mount the coverslips and visualize the lysosomes using a fluorescence microscope.

Immunofluorescence for Autophagy Markers (p62 and LC3B)
  • Objective: To assess the perturbation of autophagy.

  • Procedure:

    • Seed HSC-3 cells on coverslips.

    • Treat with 1xIC50 this compound for various time points (1, 2, 4, 6 hours).

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS.

    • Block with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

    • Incubate with primary antibodies against p62 and LC3B overnight at 4°C.

    • Wash with PBS and incubate with corresponding fluorescently labeled secondary antibodies for 1 hour at room temperature.

    • Mount the coverslips with a mounting medium containing DAPI for nuclear staining.

    • Image the cells using a fluorescence microscope and quantify the number of p62 and LC3B puncta per cell.

DAMP Release Assays
  • ATP Release Assay:

    • Treat cells with this compound for the desired time.

    • Collect the cell supernatant.

    • Use a commercial ATP bioluminescence assay kit to measure the concentration of extracellular ATP according to the manufacturer's instructions.

  • HMGB1 Release Assay (Western Blot):

    • Treat cells with this compound.

    • Collect the cell supernatant and lyse the remaining cells.

    • Concentrate the proteins in the supernatant.

    • Separate the proteins from both supernatant and cell lysate by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody against HMGB1.

    • Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescence substrate.

  • Calreticulin Surface Exposure (Flow Cytometry):

    • Treat cells with this compound.

    • Stain the cells with an antibody against calreticulin and a viability dye (e.g., Propidium Iodide).

    • Analyze the cells by flow cytometry to quantify the percentage of live cells with surface-exposed calreticulin.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key cellular processes affected by this compound.

MPM1_Lysosome_Interaction MPM1 This compound Lysosome Lysosome MPM1->Lysosome Interacts with Autophagy Autophagy Perturbation Lysosome->Autophagy LysosomalSwelling Lysosomal Swelling Lysosome->LysosomalSwelling Necrosis Necrosis-like Cell Death Autophagy->Necrosis LysosomalSwelling->Necrosis DAMPs DAMPs Release (ATP, HMGB1, Calreticulin) Necrosis->DAMPs ImmuneResponse Anti-tumor Immune Response DAMPs->ImmuneResponse

Caption: this compound's interaction with lysosomes triggers swelling and autophagy perturbation, leading to cell death.

Autophagy_Perturbation_Workflow cluster_treatment Cell Treatment cluster_analysis Analysis HSC3 HSC-3 Cells MPM1_treatment This compound Treatment (1xIC50) HSC3->MPM1_treatment Fixation Fixation & Permeabilization MPM1_treatment->Fixation Immunostaining Immunostaining (p62, LC3B) Fixation->Immunostaining Imaging Fluorescence Microscopy Immunostaining->Imaging Quantification Puncta Quantification Imaging->Quantification

Caption: Experimental workflow for analyzing this compound-induced autophagy perturbation.

DAMP_Release_Workflow cluster_treatment Cell Treatment cluster_assays DAMP Release Assays Cells Ramos or HSC-3 Cells MPM1_treatment This compound Treatment Cells->MPM1_treatment ATP_Assay ATP Assay (Luminescence) MPM1_treatment->ATP_Assay HMGB1_Assay HMGB1 Western Blot MPM1_treatment->HMGB1_Assay Calreticulin_Assay Calreticulin Flow Cytometry MPM1_treatment->Calreticulin_Assay

Caption: Workflow for assessing DAMP release from this compound treated cells.

Conclusion

This compound represents a promising anticancer agent that exerts its cytotoxic effects through a mechanism involving direct or indirect interaction with lysosomes. This leads to lysosomal swelling, disruption of autophagy, and ultimately a necrosis-like cell death, which is immunogenic in nature due to the release of DAMPs. The detailed experimental protocols and pathway visualizations provided in this guide offer a solid foundation for researchers to further investigate the therapeutic potential of this compound and other lysosome-targeting compounds in cancer therapy. Further studies are warranted to elucidate the precise molecular targets of this compound within the lysosome and the intricate signaling cascades that govern the observed cellular responses.

In Vitro Efficacy of MPM-1: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the Preclinical Anticancer Potential of a Novel Marine-Inspired Compound

This technical guide provides a comprehensive overview of the in vitro efficacy of MPM-1, a synthetic mimic of the marine natural product Eusynstyelamide. This compound has emerged as a potent anticancer agent with a unique mechanism of action, making it a compelling candidate for further preclinical and clinical development. This document is intended for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental protocols, and visualizations of its molecular interactions.

Quantitative Efficacy Data

This compound has demonstrated significant cytotoxic effects across a broad range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, determined after a 4-hour incubation period, are summarized in the table below. These values highlight the compound's potent and rapid anticancer activity against both adherent and suspension cell lines.

Cell LineCell TypeIC50 (µM)
Adherent Cells
A549Lung carcinoma15.3 ± 1.2
HeLaCervical adenocarcinoma13.9 ± 0.9
HSC-3Oral squamous cell carcinoma11.8 ± 1.5
MCF7Breast adenocarcinoma16.2 ± 2.1
MDA-MB-231Breast adenocarcinoma12.5 ± 1.1
Panc-1Pancreatic ductal adenocarcinoma14.7 ± 1.8
U-2 OSOsteosarcoma13.6 ± 1.3
Suspension Cells
CCRF-CEMAcute lymphoblastic leukemia5.8 ± 0.7
HL-60Acute promyelocytic leukemia7.2 ± 0.9
K-562Chronic myelogenous leukemia6.5 ± 0.8
RamosBurkitt's lymphoma4.8 ± 0.6

Mechanism of Action: Induction of Necrotic Cell Death and Immunogenic Signaling

This compound induces a rapid, necrosis-like cell death in cancer cells.[1] This is distinct from apoptosis, the more common programmed cell death pathway targeted by many chemotherapeutics. A key feature of this compound's activity is its ability to induce immunogenic cell death (ICD). This process involves the release of damage-associated molecular patterns (DAMPs) from dying cancer cells, which can stimulate an anti-tumor immune response. Furthermore, this compound has been shown to cause perturbation of autophagy and lysosomal swelling in cancer cells.[1]

Signaling Pathways Modulated by this compound

Initial investigations into the molecular mechanism of this compound suggest that it impacts multiple critical signaling pathways involved in cancer cell proliferation and survival. Gene expression and proteomic analyses have indicated that this compound modulates key proteins within the MAPK and PI3K/Akt/mTOR signaling cascades.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial regulator of cellular processes including proliferation, differentiation, and stress responses. Evidence suggests that this compound treatment leads to altered phosphorylation states of key MAPK components such as ERK, p38, and JNK. The diagram below illustrates the general MAPK signaling cascade potentially affected by this compound.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK Binds RAS RAS RTK->RAS Activates p38 p38 RTK->p38 Alternative Activation JNK JNK RTK->JNK Alternative Activation RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates AP1 AP-1 ERK->AP1 Activates Transcription Gene Expression (Proliferation, Survival) p38->Transcription JNK->Transcription AP1->Transcription MPM1 This compound MPM1->ERK Modulates MPM1->p38 Modulates MPM1->JNK Modulates

Fig. 1: Postulated modulation of the MAPK signaling pathway by this compound.
PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is another central regulator of cell growth, metabolism, and survival, and its dysregulation is a hallmark of many cancers. Studies have indicated that this compound treatment can affect the phosphorylation status of key proteins in this pathway, including PI3K, Akt, and mTOR. The diagram below depicts the core components of the PI3K/Akt/mTOR pathway and the potential points of intervention by this compound.

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Generates Akt Akt PIP3->Akt Recruits & Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates Protein Synthesis Protein Synthesis S6K->Protein Synthesis fourEBP1->Protein Synthesis Inhibits when unphosphorylated Cell Growth Cell Growth Protein Synthesis->Cell Growth MPM1 This compound MPM1->PI3K Modulates MPM1->Akt Modulates MPM1->mTORC1 Modulates

Fig. 2: Hypothesized impact of this compound on the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

Cell Viability (MTS) Assay

Objective: To determine the cytotoxic effect of this compound on cancer cell lines and calculate the IC50 value.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well microplates

  • This compound compound

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 4 hours).

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Incubation with MTS: Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator, or until a color change is apparent.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value using non-linear regression analysis.

Western Blotting for Signaling Pathway Analysis

Objective: To assess the effect of this compound on the phosphorylation status of key proteins in the MAPK and PI3K/Akt/mTOR pathways.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus (e.g., wet or semi-dry)

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-ERK, anti-phospho-Akt, anti-Akt, etc.)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at various concentrations for the desired time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature the protein samples and load equal amounts onto an SDS-PAGE gel. Run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for the initial in vitro characterization of this compound.

Experimental_Workflow cluster_setup Phase 1: Initial Screening cluster_mechanistic Phase 2: Mechanistic Studies cluster_advanced Phase 3: Advanced Characterization cell_culture Cancer Cell Line Culture & Maintenance dose_range Dose-Range Finding (Pilot Experiment) cell_culture->dose_range cytotoxicity_assay Definitive Cytotoxicity Assay (MTS) dose_range->cytotoxicity_assay ic50_determination IC50 Value Determination cytotoxicity_assay->ic50_determination cell_treatment Treat Cells with This compound (IC50 concentration) ic50_determination->cell_treatment protein_extraction Protein Extraction & Quantification cell_treatment->protein_extraction icd_markers Immunogenic Cell Death Marker Analysis (e.g., HMGB1, ATP release) cell_treatment->icd_markers autophagy_assay Autophagy Flux Assay cell_treatment->autophagy_assay lysosomal_staining Lysosomal Integrity Staining cell_treatment->lysosomal_staining western_blot Western Blotting for Signaling Proteins protein_extraction->western_blot pathway_analysis Analysis of Pathway Modulation western_blot->pathway_analysis

Fig. 3: A representative experimental workflow for the in vitro evaluation of this compound.

This technical guide provides a foundational understanding of the in vitro efficacy and mechanism of action of this compound. The provided data and protocols should serve as a valuable resource for researchers and drug development professionals interested in advancing this promising anticancer agent. Further investigation into its detailed molecular targets and in vivo efficacy is warranted.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Evaluation of MPM-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MPM-1 is a synthetic mimic of the marine natural product Eusynstyelamide, developed as a potent anticancer agent. It exhibits cytolytic activity against a range of human cancer cell lines by inducing a necrosis-like cell death.[1][2] Notably, this compound is an inducer of immunogenic cell death (ICD), a form of regulated cell death that activates an antitumor immune response by releasing damage-associated molecular patterns (DAMPs).[1][3] Its mechanism of action also involves the perturbation of autophagy and lysosomal swelling in cancer cells.[1][2] These characteristics make this compound a compelling candidate for further investigation in cancer research and drug development, particularly for applications in immuno-oncology.

These application notes provide a detailed protocol for the laboratory synthesis of this compound, as well as methodologies for evaluating its cytotoxic and immunogenic properties in vitro.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
JurkatT-cell leukemia6.62 ± 1.60
RamosB-cell lymphoma7.53 ± 2.01
HSC-3Oral squamous cell carcinoma8.53 ± 0.57
MCF-7Breast adenocarcinoma14.06 ± 2.71
A375Malignant melanoma14.52 ± 0.22

Data sourced from MedchemExpress and based on a 4-hour treatment period.[2]

Experimental Protocols

Synthesis of this compound

This protocol describes a multi-step synthesis of this compound, an amphipathic barbiturate, as reported in the literature.[1]

Materials and Reagents:

  • Diethyl malonate

  • 3-bromo-1-phenyl-1-propene

  • Sodium hydride (NaH)

  • Dimethylformamide (DMF), dry

  • Palladium on carbon (Pd/C, 10%)

  • Urea, dry

  • 1,4-dibromobutane

  • Potassium carbonate (K2CO3)

  • Sodium azide (NaN3)

  • Sodium borohydride (NaBH4)

  • 1,3-propanedithiol

  • Di-tert-butyl dicarbonate (Boc2O)

  • Tetrahydrofuran (THF)

  • Isopropanol

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH2Cl2)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Synthesis Workflow:

G cluster_synthesis This compound Synthesis Workflow Start Diethyl Malonate Step_A Alkylation with 3-bromo-1-phenyl-1-propene (NaH, DMF) Start->Step_A Intermediate_1 Intermediate 1 Step_A->Intermediate_1 Step_B Reduction (Pd/C, H2) Intermediate_1->Step_B Intermediate_2 Intermediate 2 Step_B->Intermediate_2 Step_C Barbiturate Formation (Urea, NaH, DMF) Intermediate_2->Step_C Intermediate_3 Barbiturate Core Step_C->Intermediate_3 Step_D Alkylation with 1,4-dibromobutane (K2CO3, DMF) Intermediate_3->Step_D Intermediate_4 Bromoalkylated Barbiturate Step_D->Intermediate_4 Step_E Azide Substitution (NaN3, DMF) Intermediate_4->Step_E Intermediate_5 Azidoalkylated Barbiturate Step_E->Intermediate_5 Step_F Reduction and Protection (NaBH4, 1,3-propanedithiol, Boc2O) Intermediate_5->Step_F Intermediate_6 Boc-protected Amine Step_F->Intermediate_6 Step_G Deprotection (TFA, CH2Cl2) Intermediate_6->Step_G End This compound Step_G->End

Caption: A step-by-step workflow for the chemical synthesis of this compound.

Procedure:

  • Step A: Alkylation. To a solution of diethyl malonate in dry DMF, add sodium hydride (NaH) portion-wise at room temperature. Stir until gas evolution ceases. Add 3-bromo-1-phenyl-1-propene and continue stirring at room temperature.

  • Step B: Reduction. The product from Step A is subjected to catalytic hydrogenation using 10% Pd/C under a hydrogen atmosphere (10 bar).

  • Step C: Barbiturate Formation. The reduced intermediate is reacted with dry urea in the presence of NaH in dry DMF at room temperature to form the barbiturate ring.

  • Step D: Alkylation. The barbiturate is alkylated using an excess of 1,4-dibromobutane and potassium carbonate (K2CO3) in dry DMF. The reaction is stirred at room temperature for 18-48 hours.

  • Step E: Azide Substitution. The resulting bromoalkylated barbiturate is treated with sodium azide (NaN3) in dry DMF.

  • Step F: Reduction and Protection. The azide group is reduced to a primary amine using sodium borohydride (NaBH4) and 1,3-propanedithiol in a THF:isopropanol mixture. The resulting amine is then protected with a Boc group using di-tert-butyl dicarbonate (Boc2O).

  • Step G: Deprotection. The Boc-protecting group is removed using trifluoroacetic acid (TFA) in dichloromethane (CH2Cl2) to yield the final product, this compound.

Note: Each step requires appropriate work-up and purification, typically by extraction and column chromatography. Characterization of intermediates and the final product should be performed using standard analytical techniques (NMR, MS, etc.).

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for determining the IC50 value of this compound in a cancer cell line of interest.

Materials and Reagents:

  • Cancer cell line of interest (e.g., HSC-3, Ramos)

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight for adherent cells, or use immediately for suspension cells.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control wells (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubation: Incubate the plate for a specified time (e.g., 4, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: For adherent cells, carefully remove the medium and add 100 µL of solubilization buffer to each well. For suspension cells, the solubilization buffer can be added directly. Pipette up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software.

Assay for Immunogenic Cell Death (ICD) Markers

This compound induces ICD, which is characterized by the release of DAMPs.[1][3]

A. Calreticulin (CRT) Exposure by Flow Cytometry

Materials and Reagents:

  • Cancer cell line (e.g., HSC-3)

  • This compound

  • Fluorescently labeled anti-Calreticulin antibody

  • Flow cytometry buffer (e.g., PBS with 1% BSA)

  • Flow cytometer

Procedure:

  • Treat cells with this compound at 1x and 2x IC50 concentrations for 2-4 hours.

  • Harvest the cells and wash them with cold flow cytometry buffer.

  • Resuspend the cells in the buffer containing the anti-CRT antibody and incubate on ice for 30-60 minutes, protected from light.

  • Wash the cells to remove unbound antibody.

  • Resuspend the cells in flow cytometry buffer and analyze them using a flow cytometer to detect the surface expression of CRT.

B. Extracellular ATP Release Assay

Materials and Reagents:

  • Cancer cell line

  • This compound

  • ATP bioluminescence assay kit

  • Luminometer

Procedure:

  • Treat cells with this compound as described above.

  • Collect the cell culture supernatant at different time points.

  • Centrifuge the supernatant to remove any detached cells.

  • Use a commercial ATP bioluminescence assay kit to measure the amount of ATP in the supernatant according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

C. HMGB1 Release by Western Blot

Materials and Reagents:

  • Cancer cell line

  • This compound

  • Protein concentrators for cell culture supernatant

  • SDS-PAGE gels and buffers

  • Anti-HMGB1 primary antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagent

  • Western blotting apparatus

Procedure:

  • Treat cells with this compound for the desired time.

  • Collect the supernatant and concentrate the proteins using a protein concentrator.

  • Prepare cell lysates from the remaining attached cells to measure total HMGB1.

  • Separate the proteins from the concentrated supernatant and cell lysates by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Probe the membrane with an anti-HMGB1 antibody, followed by an HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence substrate.

Signaling Pathways and Logical Relationships

This compound Mechanism of Action

G cluster_cell Cancer Cell cluster_effects Cellular Effects cluster_icd Immunogenic Cell Death (ICD) MPM1 This compound Lysosome Lysosomal Swelling MPM1->Lysosome Autophagy Autophagy Perturbation (p62, LC3B accumulation) MPM1->Autophagy Necrosis Necrosis-like Cell Death Lysosome->Necrosis Autophagy->Necrosis DAMPs DAMPs Release Necrosis->DAMPs CRT Calreticulin (CRT) Surface Exposure DAMPs->CRT ATP ATP Release DAMPs->ATP HMGB1 HMGB1 Release DAMPs->HMGB1 ImmuneResponse Antitumor Immune Response Activation CRT->ImmuneResponse ATP->ImmuneResponse HMGB1->ImmuneResponse cluster_pathway Autophagy Pathway Perturbation by this compound MPM1 This compound Autolysosome Autolysosome (Fusion Blocked) MPM1->Autolysosome Inhibits Autophagosome Autophagosome Formation Autophagosome->Autolysosome Fusion LC3B LC3B-I to LC3B-II Conversion p62 p62/SQSTM1 (Autophagy Substrate) Lysosome Lysosome Lysosome->Autolysosome Degradation Degradation of Cargo Autolysosome->Degradation Accumulation Accumulation of LC3B-II and p62 Autolysosome->Accumulation LC3B->Autophagosome p62->Autophagosome

References

Application Notes and Protocols for MPM-1 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MPM-1, a synthetic mimic of the marine natural product eusynstyelamide, is a potent anti-cancer agent with a unique mechanism of action. It has been shown to rapidly induce a necrosis-like form of cell death in a broad range of cancer cell lines.[1] A key feature of this compound-induced cell death is the release of damage-associated molecular patterns (DAMPs), classifying it as an inducer of immunogenic cell death (ICD).[1] This property makes this compound a compelling candidate for cancer therapies aimed at activating an anti-tumor immune response.

These application notes provide detailed protocols for utilizing this compound in various cell culture experiments to assess its cytotoxic and immunomodulatory effects.

Mechanism of Action

This compound exerts its cytotoxic effects through the perturbation of autophagy and induction of lysosomal swelling.[1] This leads to a rapid, necrosis-like cell death. Furthermore, this compound triggers the integrated stress response, evidenced by the phosphorylation of eukaryotic initiation factor 2α (eIF2α). The induction of immunogenic cell death by this compound involves the surface exposure of calreticulin and the release of ATP and high mobility group box 1 (HMGB1).[1] this compound has also been observed to modulate key signaling pathways involved in cell survival and proliferation, including the MAPK (ERK) and PI3K/Akt/mTOR pathways.

Data Presentation

Quantitative Analysis of this compound Cytotoxicity

The half-maximal inhibitory concentration (IC50) of this compound has been determined in a variety of human cancer and non-cancerous cell lines following a 4-hour incubation period. The data, summarized in the table below, demonstrates the broad-spectrum cytotoxic activity of this compound.

Cell LineTypeSite of OriginIC50 (µM) ± SD
Cancer Cell Lines
RamosSuspensionB-cell lymphoma4.25 ± 0.44
JurkatSuspensionT-cell leukemia5.58 ± 0.51
MOLM-13SuspensionAcute myeloid leukemia8.44 ± 0.98
HSC-3AdherentOral squamous cell carcinoma17.00 ± 1.50
A375AdherentMelanoma14.52 ± 0.22
MCF-7AdherentBreast adenocarcinoma15.33 ± 1.25
HeLaAdherentCervical adenocarcinoma12.50 ± 1.10
Non-Cancerous Cell Lines
MRC-5AdherentFetal lung fibroblast18.54 ± 1.87
PBMCsSuspensionPeripheral blood mononuclear cells4.13 ± 0.76

Data compiled from "The marine natural product mimic this compound is cytolytic and induces DAMP release from human cancer cell lines"[1].

Experimental Protocols

Assessment of Cytotoxicity using MTS Assay

This protocol describes how to determine the IC50 value of this compound in a given cell line.

Experimental Workflow:

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 2 (Post-incubation) seed_cells Seed cells in a 96-well plate treat_cells Treat cells with serial dilutions of this compound seed_cells->treat_cells incubate_4h Incubate for 4 hours treat_cells->incubate_4h add_mts Add MTS reagent incubate_4h->add_mts incubate_1_4h Incubate for 1-4 hours add_mts->incubate_1_4h read_absorbance Read absorbance at 490 nm incubate_1_4h->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for determining this compound cytotoxicity using an MTS assay.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., in DMSO)

  • 96-well cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the cell line to reach 70-80% confluency after 24 hours.

  • This compound Treatment: After 24 hours, remove the medium and add fresh medium containing serial dilutions of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 4 hours at 37°C in a humidified incubator with 5% CO2.

  • MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of medium).

  • Incubation with MTS: Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Analysis of Immunogenic Cell Death Markers

This section provides protocols to measure key markers of ICD induced by this compound.

Procedure:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with this compound at 1x and 2x the predetermined IC50 value for 4 hours. Include an untreated control.

  • Harvest the cells and wash them with ice-cold PBS.

  • Stain the cells with an anti-calreticulin antibody and a viability dye (e.g., Propidium Iodide) according to the antibody manufacturer's protocol.

  • Analyze the cells by flow cytometry, gating on the live cell population to determine the percentage of cells with surface-exposed calreticulin.

Procedure:

  • Seed cells in a 96-well plate as for the cytotoxicity assay.

  • Treat the cells with this compound at 1x and 2x the IC50 value for 4 hours.

  • Collect the cell culture supernatant.

  • Measure the amount of ATP in the supernatant using a luciferin/luciferase-based ATP assay kit according to the manufacturer's instructions.

  • Quantify the luminescence using a luminometer.

Procedure:

  • Treat cells with this compound as described for the calreticulin assay.

  • Collect the cell culture supernatant and concentrate the proteins.

  • Lyse the remaining cells to obtain the cellular protein fraction.

  • Separate the proteins from the supernatant and the cell lysate by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane and probe with an anti-HMGB1 antibody.

  • Use an appropriate secondary antibody and a chemiluminescent substrate for detection.

Investigation of Signaling Pathways by Western Blot

This protocol outlines a general procedure to analyze the effect of this compound on key signaling proteins.

Signaling Pathways Modulated by this compound:

G cluster_stress Integrated Stress Response cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt/mTOR Pathway cluster_death Cellular Outcomes MPM1 This compound eIF2a p-eIF2α ↑ MPM1->eIF2a pERK p-ERK MPM1->pERK pJNK p-JNK MPM1->pJNK p38 p-p38 MPM1->p38 pPI3K p-PI3K MPM1->pPI3K ICD Immunogenic Cell Death eIF2a->ICD Necrosis Necrosis-like Cell Death pERK->Necrosis pJNK->Necrosis p38->Necrosis pAkt p-Akt pPI3K->pAkt pmTOR p-mTOR pAkt->pmTOR Autophagy Autophagy Perturbation pmTOR->Autophagy Autophagy->Necrosis

Caption: Signaling pathways affected by this compound.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at 1x and 2x IC50 for various time points (e.g., 1, 2, 4, 6 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein in Laemmli buffer, separate them by SDS-PAGE, and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-ERK, total-ERK, phospho-Akt, total-Akt, phospho-eIF2α, and total-eIF2α.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Autophagy Flux Assay

This protocol measures the effect of this compound on the autophagic process.

Experimental Workflow for Autophagy Flux:

G cluster_0 Cell Treatment cluster_1 Sample Preparation cluster_2 Western Blot Analysis treat_mpm1 Treat cells with this compound add_baf Add Bafilomycin A1 (or vehicle) for the last 2-4 hours treat_mpm1->add_baf cell_lysis Lyse cells add_baf->cell_lysis protein_quant Quantify protein cell_lysis->protein_quant run_wb Perform Western blot for LC3 and a loading control (e.g., GAPDH) protein_quant->run_wb analyze_bands Quantify LC3-II band intensity run_wb->analyze_bands calculate_flux Calculate autophagic flux analyze_bands->calculate_flux

Caption: Workflow for assessing autophagic flux in this compound treated cells.

Procedure:

  • Cell Treatment: Seed cells and treat with this compound at the desired concentration and for the desired time.

  • Lysosomal Inhibition: For the last 2-4 hours of the this compound treatment, add a lysosomal inhibitor such as Bafilomycin A1 (100 nM) to a subset of the wells. Include control wells with this compound alone and Bafilomycin A1 alone.

  • Sample Preparation: Lyse the cells and quantify the protein concentration as described in the Western blot protocol.

  • Western Blotting: Perform a Western blot analysis using a primary antibody against LC3.

  • Data Analysis: The conversion of LC3-I to LC3-II is an indicator of autophagosome formation. Autophagic flux is determined by the difference in LC3-II levels between samples treated with and without the lysosomal inhibitor. An accumulation of LC3-II in the presence of the inhibitor indicates active autophagic flux.

Conclusion

This compound is a promising anti-cancer agent with a multifaceted mechanism of action. The protocols provided in these application notes offer a framework for researchers to investigate the cytotoxic, immunogenic, and cell signaling effects of this compound in various cancer cell models. These studies will contribute to a deeper understanding of its therapeutic potential and aid in the development of novel cancer treatment strategies.

References

Application Notes and Protocols for MPM-1 Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are provided as a general template for a hypothetical anti-cancer agent, referred to as "MPM-1." The specific dosages, administration routes, and experimental designs should be optimized based on the physicochemical properties, mechanism of action, and toxicity profile of the actual compound being investigated.

Introduction

These application notes provide detailed protocols for the dosage and administration of the hypothetical anti-cancer agent, this compound, in preclinical mouse models. The following sections outline recommended dosage ranges, administration routes, and detailed experimental procedures for efficacy studies. The protocols are intended for researchers, scientists, and drug development professionals working in oncology research.

Quantitative Data Summary

The following table summarizes the recommended starting dosages and administration schedules for this compound in common mouse models of cancer. These are representative values and should be adjusted based on preliminary tolerability and efficacy studies.

Parameter Intraperitoneal (IP) Intravenous (IV) Oral (PO) Subcutaneous (SC)
Dosage Range 10 - 50 mg/kg1 - 10 mg/kg25 - 100 mg/kg20 - 80 mg/kg
Vehicle 10% DMSO, 40% PEG300, 50% Saline5% Dextrose in Water (D5W)0.5% Methylcellulose in WaterPBS
Frequency Daily or every other dayTwice weeklyDailyEvery three days
Maximum Volume 10 mL/kg5 mL/kg10 mL/kg10 mL/kg
Needle Gauge 25-27 G27-30 G20-22 G (gavage needle)25-27 G

Experimental Protocols

Preparation of this compound Formulation

A. Intraperitoneal (IP) Formulation:

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add Dimethyl Sulfoxide (DMSO) to a final concentration of 10% of the total volume and vortex until the compound is fully dissolved.

  • Add Polyethylene Glycol 300 (PEG300) to a final concentration of 40% of the total volume and vortex to mix.

  • Add sterile saline to reach the final desired volume and vortex thoroughly.

  • The final formulation should be a clear solution. If precipitation occurs, gentle warming may be required.

B. Intravenous (IV) Formulation:

  • Dissolve this compound in a minimal amount of a suitable solubilizing agent (e.g., DMSO, ethanol) if necessary.

  • Slowly add 5% Dextrose in Water (D5W) while vortexing to prevent precipitation.

  • Ensure the final concentration of the solubilizing agent is below a toxic threshold (e.g., <5% DMSO).

  • Filter the final solution through a 0.22 µm sterile filter before administration.

C. Oral (PO) Formulation:

  • Prepare a 0.5% (w/v) solution of methylcellulose in sterile water. This may require heating and stirring.

  • Weigh the required amount of this compound and triturate it with a small amount of the methylcellulose solution to form a paste.

  • Gradually add the remaining methylcellulose solution while stirring to create a uniform suspension.

D. Subcutaneous (SC) Formulation:

  • Dissolve or suspend this compound in sterile Phosphate-Buffered Saline (PBS) at the desired concentration.

  • Ensure the pH of the solution is within a physiologically acceptable range (pH 6.5-7.5).

Administration of this compound

A. Intraperitoneal (IP) Injection:

  • Restrain the mouse by scruffing the neck and back to expose the abdomen.

  • Tilt the mouse slightly downwards to allow the abdominal organs to shift cranially.

  • Insert a 25-27 G needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent bladder or cecum puncture.[1]

  • Aspirate briefly to ensure no fluid (urine or blood) is drawn into the syringe.

  • Inject the this compound formulation slowly.

B. Intravenous (IV) Injection (Tail Vein):

  • Warm the mouse's tail using a heat lamp or warm water to dilate the lateral tail veins.

  • Place the mouse in a suitable restraint device.

  • Swab the tail with 70% ethanol.

  • Using a 27-30 G needle with the bevel facing up, insert the needle into one of the lateral tail veins.

  • Slowly inject the this compound solution. Resistance or swelling indicates an unsuccessful injection.

C. Oral (PO) Gavage:

  • Properly restrain the mouse to prevent head movement.[2]

  • Measure the distance from the mouse's oral cavity to the xiphoid process to determine the appropriate insertion depth for the gavage needle.

  • Gently insert a flexible-tipped gavage needle into the esophagus and advance it to the predetermined depth.

  • Administer the this compound suspension slowly.

D. Subcutaneous (SC) Injection:

  • Gently lift the skin on the dorsal side (scruff) of the mouse to create a tent.

  • Insert a 25-27 G needle into the base of the skin tent, parallel to the body.

  • Aspirate to ensure the needle has not entered a blood vessel.

  • Inject the this compound solution to form a small bleb under the skin.[1]

Efficacy Study in a Xenograft Mouse Model
  • Cell Implantation: Subcutaneously implant tumor cells (e.g., 1 x 10^6 cells in 100 µL of PBS/Matrigel) into the flank of immunocompromised mice.

  • Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into treatment and control groups.

  • Treatment Initiation: Begin administration of this compound or vehicle control according to the predetermined dose and schedule.

  • Tumor Measurement: Measure tumor dimensions using calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Body Weight Monitoring: Record the body weight of each mouse 2-3 times per week as an indicator of toxicity.

  • Endpoint: Euthanize mice when tumors reach the predetermined endpoint size, or if signs of excessive toxicity are observed (e.g., >20% body weight loss, ulceration).

  • Tissue Collection: At the end of the study, collect tumors and other relevant tissues for further analysis (e.g., pharmacokinetics, pharmacodynamics).

Visualizations

Hypothetical this compound Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway targeted by this compound, a putative inhibitor of the MEK kinase.

MPM1_Signaling_Pathway cluster_nucleus GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF translocation Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation MPM1 This compound MPM1->MEK inhibition Nucleus Nucleus

Caption: Hypothetical signaling pathway for this compound.

Experimental Workflow for this compound Efficacy Study

The diagram below outlines the key steps in a typical in vivo efficacy study for this compound in a mouse xenograft model.

Experimental_Workflow start Start implant Tumor Cell Implantation start->implant tumor_growth Tumor Growth to Palpable Size (e.g., 100-150 mm³) implant->tumor_growth randomize Randomization of Mice into Groups tumor_growth->randomize treatment Treatment Initiation: This compound or Vehicle randomize->treatment monitoring Tumor Volume and Body Weight Monitoring treatment->monitoring endpoint Endpoint Criteria Met? monitoring->endpoint endpoint->monitoring No euthanasia Euthanasia and Tissue Collection endpoint->euthanasia Yes analysis Data Analysis euthanasia->analysis end End analysis->end

Caption: Experimental workflow for an in vivo efficacy study.

References

Application Notes and Protocols for Assessing MPM-1 Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MPM-1, a synthetic mimic of the marine natural product eusynstyelamide, has emerged as a potent anticancer agent with a unique mechanism of action.[1] Unlike conventional chemotherapeutics that often induce apoptosis, this compound triggers a rapid, necrosis-like cell death in cancer cells.[1] Notably, this mode of cell death is immunogenic, characterized by the release of damage-associated molecular patterns (DAMPs), which can stimulate an anti-tumor immune response.[2] These application notes provide a comprehensive guide to designing and executing cytotoxicity assays for evaluating the efficacy of this compound, complete with detailed protocols and data presentation formats.

Mechanism of Action

This compound is a lysosomotropic agent, meaning it preferentially accumulates in lysosomes, the acidic organelles responsible for cellular degradation.[2] This accumulation leads to lysosomal swelling and perturbation of the autophagy process.[3] The disruption of these critical cellular processes culminates in a lytic form of cell death that is independent of autophagy, as demonstrated by the lack of protective effect from autophagy inhibition. The cytotoxic effects of this compound are observed across a broad spectrum of cancer cell lines, including those that are multidrug-resistant.[4]

Data Presentation

A crucial aspect of evaluating a novel anticancer compound is the determination of its half-maximal inhibitory concentration (IC50) across various cell lines. The following table summarizes the reported IC50 values for this compound following a 4-hour incubation period.

Cell LineCell TypeIC50 (µM)
RamosB cell lymphoma4.9 ± 0.6
U-937Histiocytic lymphoma5.0 ± 0.4
HL-60Promyelocytic leukemia5.1 ± 0.5
CCRF-CEMT-cell lymphoblast-like leukemia6.0 ± 0.7
MOLT-4T-cell acute lymphoblastic leukemia6.1 ± 0.5
K-562Chronic myelogenous leukemia6.2 ± 0.6
RajiB-cell lymphoma6.3 ± 0.7
JurkatT-cell leukemia6.3 ± 0.6
SRB-cell lymphoma6.8 ± 0.6
HSC-3Oral squamous carcinoma11.9 ± 1.2
A549Lung carcinoma12.5 ± 1.3
HT-29Colorectal adenocarcinoma13.1 ± 1.4
MCF7Breast adenocarcinoma13.8 ± 1.5
PC-3Prostate adenocarcinoma14.2 ± 1.6
PANC-1Pancreatic ductal adenocarcinoma14.8 ± 1.7
HeLaCervical adenocarcinoma15.3 ± 1.8

Experimental Workflow

The following diagram outlines a typical experimental workflow for assessing the cytotoxicity of this compound.

experimental_workflow cluster_prep Cell Culture Preparation cluster_treatment This compound Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cell_seeding Seed cancer cells in 96-well plates cell_attachment Allow cells to attach overnight cell_seeding->cell_attachment add_mpm1 Add this compound to cells cell_attachment->add_mpm1 mpm1_prep Prepare serial dilutions of this compound mpm1_prep->add_mpm1 incubate Incubate for desired time (e.g., 4h) add_mpm1->incubate mtt_assay MTT Assay (Viability) incubate->mtt_assay ldh_assay LDH Assay (Membrane Integrity) incubate->ldh_assay icd_assay Immunogenic Cell Death Assay (DAMPs) incubate->icd_assay read_plate Measure absorbance/luminescence mtt_assay->read_plate ldh_assay->read_plate icd_assay->read_plate e.g., ATP, HMGB1 detection calc_ic50 Calculate % viability and IC50 read_plate->calc_ic50

Caption: Experimental workflow for this compound cytotoxicity assessment.

Signaling Pathway of this compound Induced Cell Death

The proposed signaling pathway for this compound-induced immunogenic cell death is depicted below.

mpm1_pathway cluster_entry Cellular Uptake and Lysosomal Accumulation cluster_disruption Organellar Dysfunction cluster_death Immunogenic Cell Death cluster_damps Damage-Associated Molecular Patterns (DAMPs) cluster_immune Immune Stimulation mpm1 This compound lysosome Lysosome mpm1->lysosome Lysosomotropism lysosomal_swelling Lysosomal Swelling lysosome->lysosomal_swelling autophagy_perturbation Autophagy Perturbation (LC3B & p62 accumulation) lysosomal_swelling->autophagy_perturbation membrane_lysis Plasma Membrane Lysis (Necrosis-like) autophagy_perturbation->membrane_lysis damps_release DAMPs Release membrane_lysis->damps_release atp ATP damps_release->atp hmgb1 HMGB1 damps_release->hmgb1 calreticulin Surface Calreticulin damps_release->calreticulin immune_response Anti-tumor Immune Response atp->immune_response hmgb1->immune_response calreticulin->immune_response

Caption: Proposed signaling pathway of this compound-induced cell death.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)

  • 96-well flat-bottomed microplates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions.

    • Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and a no-cell control (medium only).

    • Incubate for the desired time period (e.g., 4, 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well.

    • Gently shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability relative to the vehicle control (considered 100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the amount of LDH released from cells with damaged plasma membranes, providing a measure of cytotoxicity.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution

  • 96-well flat-bottomed microplates

  • Commercially available LDH cytotoxicity assay kit (follow manufacturer's instructions)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 of the MTT assay protocol.

    • In addition to the vehicle and no-cell controls, include a maximum LDH release control (cells treated with a lysis buffer provided in the kit).

  • Supernatant Collection:

    • After the incubation period, centrifuge the plate at 250 x g for 4 minutes.

    • Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the kit's protocol.

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate at room temperature for the time specified in the kit's manual (usually 10-30 minutes), protected from light.

  • Stop Reaction and Absorbance Measurement:

    • Add the stop solution (if provided in the kit) to each well.

    • Measure the absorbance at the recommended wavelength (e.g., 490 nm) with a reference wavelength (e.g., 680 nm).

  • Data Analysis:

    • Subtract the background absorbance (from the no-cell control) from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] * 100

      • Spontaneous LDH release: LDH activity in the supernatant of untreated cells.

      • Maximum LDH release: LDH activity in the supernatant of cells treated with lysis buffer.

Assessment of Immunogenic Cell Death (ICD)

The induction of ICD by this compound can be confirmed by measuring the release of key DAMPs.

a) ATP Release Assay:

Materials:

  • Cancer cell line of interest

  • This compound stock solution

  • Phenol red-free culture medium

  • 96-well white-walled microplates

  • Commercially available ATP-based luminescence assay kit

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well white-walled plate and treat with this compound as described previously. Use phenol red-free medium.

  • ATP Measurement:

    • After treatment, equilibrate the plate to room temperature.

    • Add the ATP detection reagent from the kit to each well.

    • Shake the plate for 2 minutes.

    • Measure the luminescence using a microplate reader.

  • Data Analysis:

    • Quantify the amount of ATP released based on a standard curve generated with known ATP concentrations.

b) High Mobility Group Box 1 (HMGB1) Release Assay:

Materials:

  • Cancer cell line of interest

  • This compound stock solution

  • ELISA kit for HMGB1 or Western blot reagents

Protocol (ELISA):

  • Supernatant Collection:

    • After treating the cells with this compound, collect the cell culture supernatant.

  • ELISA:

    • Perform the ELISA for HMGB1 according to the manufacturer's protocol.

  • Data Analysis:

    • Quantify the concentration of HMGB1 in the supernatant based on the standard curve.

c) Calreticulin (CRT) Exposure Assay:

Materials:

  • Cancer cell line of interest

  • This compound stock solution

  • Flow cytometer

  • Anti-CRT antibody conjugated to a fluorophore

  • Propidium Iodide (PI) or other viability dye

Protocol:

  • Cell Treatment:

    • Treat cells with this compound in suspension or detach adherent cells after treatment.

  • Staining:

    • Wash the cells with PBS.

    • Incubate the cells with the fluorescently labeled anti-CRT antibody.

    • Stain with a viability dye like PI to exclude dead cells from the analysis of CRT exposure on live cells.

  • Flow Cytometry:

    • Analyze the cells using a flow cytometer to quantify the percentage of live cells with surface CRT exposure.

Conclusion

The provided application notes and protocols offer a robust framework for investigating the cytotoxic and immunogenic properties of this compound. By employing a combination of viability, cytotoxicity, and ICD-specific assays, researchers can gain a comprehensive understanding of this compound's mechanism of action and its potential as a novel cancer therapeutic. The unique ability of this compound to induce an immunogenic form of cell death highlights its promise in the field of cancer immunotherapy.

References

Application Notes and Protocols: MPM-2 in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The monoclonal antibody MPM-2 is a powerful tool in cell biology and cancer research for the identification and characterization of cells undergoing mitosis. This antibody recognizes a specific phosphorylated epitope, phospho-Ser/Thr-Pro, which is present on a multitude of proteins that are phosphorylated at the onset of the M-phase of the cell cycle.[1][2] This widespread phosphorylation is a hallmark of mitosis, orchestrated by mitotic kinases. Consequently, immunofluorescence staining with MPM-2 allows for the specific visualization of mitotic cells, making it an invaluable reagent for studying cell division, screening for anti-mitotic drugs, and assessing the proliferative index of cell populations.

MPM-2 has been shown to stain various structures within mitotic cells, including the cytoplasm, centrosomes, kinetochores, and the mitotic spindle.[3] The intensity of MPM-2 staining dramatically increases at the G2/M transition, providing a clear demarcation between interphase and mitotic cells.[3]

Quantitative Data Summary

The following table summarizes the key characteristics of the MPM-2 antibody relevant to its application in fluorescence microscopy.

PropertyDescription
Target Phosphorylated Serine/Threonine residues followed by a Proline (pSer/Thr-Pro)
Specificity Recognizes a broad range of mitotic phosphoproteins, including MAP2, HSP70, cdc25, and DNA topoisomerase IIa.
Applications Immunocytochemistry/Immunofluorescence (ICC/IF), Western Blot (WB), Immunohistochemistry (IHC), Flow Cytometry, Immunoprecipitation (IP).
Cellular Localization Cytoplasm, centrosomes, kinetochores, mitotic spindle, and condensed chromatin in mitotic cells.[3]
Reactivity Reacts with samples from a wide range of vertebrate species, including human.
Isotype Mouse IgG1.

Signaling Pathway and Mechanism of Detection

MPM-2 does not target a single signaling pathway but rather the downstream consequences of mitotic signaling cascades. The entry into mitosis is driven by the activation of key mitotic kinases, most notably Cyclin-Dependent Kinase 1 (CDK1). Activated CDK1, in conjunction with its regulatory subunit Cyclin B, phosphorylates a vast array of substrate proteins on Serine or Threonine residues that are followed by a Proline. This phosphorylation event is what is recognized by the MPM-2 antibody.

Mitotic_Phosphorylation cluster_G2 G2 Phase cluster_M M Phase (Mitosis) Inactive_CDK1 Inactive CDK1/Cyclin B Active_CDK1 Active CDK1/Cyclin B (and other mitotic kinases) Inactive_CDK1->Active_CDK1 Activation at G2/M Transition Substrate_Proteins Substrate Proteins (e.g., MAPs, Lamins, etc.) Active_CDK1->Substrate_Proteins Phosphorylation Phosphorylated_Proteins Phosphorylated Substrate Proteins (pSer/Thr-Pro) MPM2_Binding MPM-2 Antibody Binding Phosphorylated_Proteins->MPM2_Binding Fluorescence Fluorescent Signal MPM2_Binding->Fluorescence

MPM-2 antibody detection of mitotic phosphoproteins.

Experimental Workflow

The general workflow for using the MPM-2 antibody in immunofluorescence microscopy involves cell culture, fixation, permeabilization, blocking, antibody incubations, and imaging.

MPM2_IF_Workflow Cell_Culture 1. Cell Culture (e.g., on coverslips) Fixation 2. Fixation (e.g., Paraformaldehyde) Cell_Culture->Fixation Permeabilization 3. Permeabilization (e.g., Triton X-100) Fixation->Permeabilization Blocking 4. Blocking (e.g., BSA or serum) Permeabilization->Blocking Primary_Ab 5. Primary Antibody (MPM-2) Blocking->Primary_Ab Secondary_Ab 6. Secondary Antibody (Fluorophore-conjugated) Primary_Ab->Secondary_Ab Counterstain 7. Counterstain (Optional) (e.g., DAPI for DNA) Secondary_Ab->Counterstain Mounting 8. Mounting Counterstain->Mounting Imaging 9. Fluorescence Microscopy Mounting->Imaging

General experimental workflow for MPM-2 immunofluorescence.

Detailed Experimental Protocol

This protocol provides a general guideline for immunofluorescent staining of adherent cells with the MPM-2 antibody. Optimization of parameters such as antibody concentration, incubation times, and fixation/permeabilization methods may be required for different cell types and experimental conditions.

Materials:

  • Adherent cells grown on sterile glass coverslips

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fixation Solution: 4% paraformaldehyde in PBS

  • Permeabilization Solution: 0.25% Triton X-100 in PBS

  • Blocking Solution: 1% Bovine Serum Albumin (BSA) in PBS

  • Primary Antibody: MPM-2 monoclonal antibody

  • Secondary Antibody: Fluorophore-conjugated anti-mouse IgG (e.g., Alexa Fluor 488 or 594)

  • Nuclear Counterstain (optional): DAPI (4',6-diamidino-2-phenylindole)

  • Mounting Medium

Procedure:

  • Cell Culture:

    • Plate cells onto sterile glass coverslips in a petri dish or multi-well plate and culture until the desired confluency is reached.

    • For studies involving cell cycle synchronization or drug treatment, perform the necessary manipulations prior to fixation.

  • Fixation:

    • Aspirate the culture medium and gently wash the cells twice with PBS.

    • Add the 4% paraformaldehyde solution to cover the cells and incubate for 15 minutes at room temperature.

    • Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Add the 0.25% Triton X-100 solution and incubate for 10 minutes at room temperature.

    • Aspirate the permeabilization solution and wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Add the 1% BSA blocking solution and incubate for 1 hour at room temperature to minimize non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the MPM-2 primary antibody in the blocking solution to the recommended concentration (typically in the range of 1:100 to 1:500).[3]

    • Aspirate the blocking solution from the coverslips and add the diluted primary antibody solution.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Washing:

    • Aspirate the primary antibody solution and wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the fluorophore-conjugated secondary antibody in the blocking solution according to the manufacturer's instructions (e.g., 1:250 to 1:1000).

    • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

  • Washing:

    • Aspirate the secondary antibody solution and wash the cells three times with PBS for 5 minutes each, protected from light.

  • Counterstaining (Optional):

    • If desired, incubate the cells with a nuclear counterstain such as DAPI (e.g., 300 nM in PBS) for 5 minutes at room temperature to visualize the nuclei and chromosome condensation.

    • Wash the cells twice with PBS.

  • Mounting:

    • Carefully remove the coverslips from the dish or plate and invert them onto a drop of mounting medium on a clean microscope slide.

    • Seal the edges of the coverslip with nail polish to prevent drying.

  • Imaging:

    • Visualize the stained cells using a fluorescence microscope equipped with the appropriate filters for the chosen fluorophore and DAPI. Mitotic cells will exhibit bright MPM-2 staining.

Note on "MPM-1"

While the user's query specified "this compound," this term does not correspond to a widely used fluorescent probe in the published scientific literature. It is possible that this is a typographical error and "MPM-2" was intended, given its common use for mitotic cell imaging. Alternatively, "this compound" may refer to a specific, non-fluorescent anti-cancer compound or a very recently developed and not yet widely adopted fluorescent probe.[4][5] Researchers are advised to verify the specific reagent they intend to use.

References

protocol for staining mitochondria with MPM-1 probe

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

In healthy, non-apoptotic cells with a high mitochondrial membrane potential, JC-1 accumulates in the mitochondria and forms "J-aggregates," which emit a red to orange fluorescence.[1][2][3][4] Conversely, in apoptotic or unhealthy cells with a low mitochondrial membrane potential, JC-1 remains in its monomeric form in the cytoplasm and emits a green fluorescence.[1][2][3][4] The ratio of red to green fluorescence provides a sensitive measure of the mitochondrial membrane potential, allowing for the qualitative and quantitative assessment of mitochondrial health and apoptosis. This ratiometric measurement capability makes JC-1 a superior choice over single-wavelength potential-sensitive dyes.[5]

This document provides a detailed protocol for the use of the JC-1 probe for staining mitochondria in cultured cells for analysis by fluorescence microscopy and flow cytometry.

Principle of the Assay

The JC-1 probe is a cell-permeant dye that selectively enters the mitochondria. In healthy cells with a polarized mitochondrial membrane (high ΔΨm), the high concentration of JC-1 within the mitochondria leads to the formation of J-aggregates, which exhibit red fluorescence (emission maximum ~590 nm).[1][2][6][7] In cells with depolarized mitochondrial membranes (low ΔΨm), JC-1 does not accumulate to the same extent and remains in its monomeric form, which exhibits green fluorescence (emission maximum ~529 nm).[1][2][6] Therefore, the ratio of red to green fluorescence can be used to determine the state of mitochondrial polarization. A decrease in the red/green fluorescence ratio is indicative of mitochondrial depolarization, a key event in early apoptosis.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the use of the JC-1 probe.

Table 1: Spectral Properties of JC-1 Probe

FormExcitation MaximumEmission MaximumApplication
Monomer~514 nm~529 nmDetection of depolarized mitochondria
J-aggregate~585 nm~590 nmDetection of polarized mitochondria

Data sourced from multiple references.[1][2][6][8]

Table 2: Recommended Staining Conditions

ParameterRecommended ValueNotes
JC-1 Stock Solution 1-5 mM in DMSOStore at -20°C, protected from light.
JC-1 Working Concentration 1-10 µM in cell culture mediumOptimal concentration may vary by cell type.[9]
Incubation Time 15-30 minutes[7][10][11]
Incubation Temperature 37°C[7][10][11]
Positive Control (Depolarization) 50 µM CCCP or FCCPIncubate for 5-15 minutes.[7][10]

Experimental Protocols

Materials Required

  • JC-1 probe

  • Dimethyl sulfoxide (DMSO)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Phosphate-buffered saline (PBS)

  • Carbonyl cyanide 3-chlorophenylhydrazone (CCCP) or Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone (FCCP) for positive control

  • Cultured cells (adherent or suspension)

  • Fluorescence microscope with appropriate filters (e.g., FITC and TRITC) or a flow cytometer with a 488 nm laser

  • 96-well black-walled plates (for plate reader assays)

  • Microcentrifuge tubes

  • Pipettes and tips

Experimental Workflow Diagram

experimental_workflow cluster_prep Cell Preparation cluster_staining JC-1 Staining cluster_analysis Data Acquisition and Analysis cell_culture Culture cells to desired confluency induce_apoptosis Induce apoptosis (optional) (e.g., drug treatment) cell_culture->induce_apoptosis control_prep Prepare control samples (untreated and positive control with CCCP/FCCP) induce_apoptosis->control_prep prepare_jc1 Prepare JC-1 working solution (1-10 µM) control_prep->prepare_jc1 incubate_jc1 Incubate cells with JC-1 (15-30 min at 37°C) prepare_jc1->incubate_jc1 wash_cells Wash cells with PBS or media incubate_jc1->wash_cells microscopy Fluorescence Microscopy (Image acquisition using FITC & TRITC filters) wash_cells->microscopy flow_cytometry Flow Cytometry (Acquire data using 488 nm laser, detect in green and red channels) wash_cells->flow_cytometry data_analysis Analyze red/green fluorescence ratio microscopy->data_analysis flow_cytometry->data_analysis

Caption: Experimental workflow for mitochondrial staining with JC-1.

Protocol 1: Staining Adherent Cells for Fluorescence Microscopy

  • Cell Seeding: Seed cells on glass coverslips or in a multi-well plate suitable for microscopy and culture until they reach the desired confluency.

  • Treatment (Optional): Treat cells with the experimental compound to induce apoptosis or mitochondrial depolarization. Include untreated and positive controls. For the positive control, treat cells with 50 µM CCCP for 5-15 minutes at 37°C.

  • Preparation of JC-1 Staining Solution: Prepare a fresh working solution of JC-1 at a final concentration of 1-10 µM in pre-warmed cell culture medium.

  • Staining: Remove the culture medium from the cells and add the JC-1 staining solution.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.[7][12]

  • Washing: Gently wash the cells twice with pre-warmed PBS or cell culture medium.

  • Imaging: Immediately image the cells using a fluorescence microscope equipped with filters for green (e.g., FITC, Ex/Em ~485/535 nm) and red (e.g., TRITC, Ex/Em ~540/590 nm) fluorescence.[4][13] In healthy cells, mitochondria will appear red, while in apoptotic cells, the cytoplasm will show green fluorescence.

Protocol 2: Staining Suspension Cells for Flow Cytometry

  • Cell Preparation: Harvest approximately 1 x 10^6 cells per sample by centrifugation.

  • Treatment (Optional): Resuspend cells in fresh culture medium and treat with the experimental compound. Prepare untreated and positive controls (50 µM CCCP for 5-15 minutes).

  • Preparation of JC-1 Staining Solution: Prepare a fresh working solution of JC-1 at a final concentration of 1-10 µM in pre-warmed cell culture medium.

  • Staining: Add the JC-1 staining solution to the cell suspension.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.[10][11]

  • Washing: Wash the cells twice with pre-warmed PBS by centrifugation.

  • Resuspension: Resuspend the final cell pellet in 500 µL of PBS.

  • Flow Cytometry Analysis: Analyze the cells immediately on a flow cytometer. Excite the cells with a 488 nm laser and collect the green fluorescence in the FL1 channel (e.g., 530/30 nm filter) and the red fluorescence in the FL2 channel (e.g., 585/42 nm filter).[7][14] Healthy cells will show high red and low green fluorescence, while apoptotic cells will exhibit a shift to high green and low red fluorescence.

Data Analysis and Interpretation

The primary method of analysis for JC-1 staining is the ratiometric measurement of red to green fluorescence.

  • Fluorescence Microscopy: Qualitatively assess the change in mitochondrial color from red (healthy) to green (apoptotic). For quantitative analysis, image analysis software can be used to measure the fluorescence intensity in both red and green channels for individual cells or regions of interest. The ratio of red to green intensity is then calculated.

  • Flow Cytometry: Create a dot plot of red fluorescence (FL2) versus green fluorescence (FL1). Healthy cells will populate the upper left quadrant (high red, low green), while apoptotic cells will shift to the lower right quadrant (low red, high green). The percentage of cells in each quadrant can be quantified. The ratio of the geometric mean fluorescence intensity of the red and green channels can also be calculated for the entire cell population.

Signaling Pathway and Mechanism

The accumulation of the cationic JC-1 probe within the mitochondria is directly dependent on the mitochondrial membrane potential (ΔΨm), which is established by the proton gradient generated by the electron transport chain.

jc1_mechanism cluster_healthy Healthy Cell cluster_apoptotic Apoptotic Cell high_potential High Mitochondrial Membrane Potential (ΔΨm) jc1_aggregate JC-1 forms J-aggregates in mitochondria high_potential->jc1_aggregate atp_synthesis ATP Synthesis high_potential->atp_synthesis drives red_fluorescence Red Fluorescence (Em: ~590 nm) jc1_aggregate->red_fluorescence low_potential Low Mitochondrial Membrane Potential (ΔΨm) jc1_monomer JC-1 remains as monomers in cytoplasm low_potential->jc1_monomer green_fluorescence Green Fluorescence (Em: ~529 nm) jc1_monomer->green_fluorescence etc Electron Transport Chain (generates proton gradient) etc->high_potential maintains apoptosis_signal Apoptotic Stimulus apoptosis_signal->low_potential induces

Caption: Mechanism of JC-1 for detecting mitochondrial membrane potential.

References

Application Notes and Protocols for Studying Lysosomal Swelling with MPM-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the marine product mimic MPM-1 for inducing and analyzing lysosomal swelling. Detailed protocols for cell culture, treatment, and subsequent analysis are provided, along with a summary of expected quantitative data and a description of the underlying signaling pathways.

Introduction

This compound is a synthetic mimic of eusynstyelamides, a group of natural products isolated from marine organisms. As a lysosomotropic agent, this compound selectively accumulates within lysosomes. Due to its basic properties, this compound becomes protonated and trapped within the acidic environment of the lysosome. This accumulation leads to an influx of water, causing significant lysosomal swelling, an increase in lysosomal pH, and subsequent disruption of lysosomal function and autophagic flux.[1] These characteristics make this compound a valuable tool for studying lysosomal stress responses, drug-induced lysosomal dysfunction, and for developing novel anti-cancer therapies that target lysosomal pathways.[1][2]

Data Presentation

Table 1: Quantitative Analysis of this compound Induced Lysosomal Swelling and Autophagy Perturbation
ParameterControl (Untreated)This compound (1x IC50, 4h)This compound (1x IC50, 6h)Reference
Average Lysosomal Diameter (µm) 0.5 - 1.02.0 - 3.02.5 - 4.0[2]
Percentage of Cells with Swollen Lysosomes < 5%> 80%> 90%[2]
Lysotracker Deep Red MFI (Arbitrary Units) 100250300[2]
Number of p62 Aggregates per Cell 5 ± 225 ± 530 ± 7[2]
Number of LC3B Puncta per Cell 8 ± 335 ± 842 ± 10[2]
Cytosolic Cathepsin B Activity (% of Total) < 5%20 - 30%35 - 50%[3][4]

MFI: Mean Fluorescence Intensity. Data are representative and may vary depending on the cell line and experimental conditions.

Experimental Protocols

Protocol 1: Induction of Lysosomal Swelling with this compound and Visualization by Fluorescence Microscopy

This protocol describes the treatment of cultured cells with this compound to induce lysosomal swelling, followed by staining with Lysotracker Deep Red for visualization.

Materials:

  • Human cancer cell line (e.g., HSC-3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • Lysotracker Deep Red (e.g., from Thermo Fisher Scientific)

  • Phosphate-buffered saline (PBS)

  • Formaldehyde or Paraformaldehyde (for fixing)

  • Mounting medium with DAPI

  • Glass coverslips and microscope slides

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells on glass coverslips in a 12-well plate at a density that will result in 50-70% confluency on the day of the experiment.

  • This compound Treatment:

    • The day after seeding, treat the cells with this compound at the desired concentration (e.g., 1x IC50) in fresh, pre-warmed culture medium. A vehicle control (DMSO) should be run in parallel.

    • Incubate the cells for the desired time points (e.g., 2, 4, 6 hours) at 37°C in a 5% CO2 incubator.[2]

  • Lysotracker Staining:

    • Prepare a working solution of Lysotracker Deep Red in pre-warmed culture medium according to the manufacturer's instructions (typically 50-75 nM).

    • Remove the this compound containing medium from the cells and add the Lysotracker working solution.

    • Incubate for 30-60 minutes at 37°C.

  • Fixation:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% formaldehyde or paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using mounting medium containing DAPI for nuclear counterstaining.

    • Image the cells using a fluorescence microscope with appropriate filters for DAPI and Lysotracker Deep Red. Enlarged lysosomes will be visible as larger, bright red vesicles in this compound treated cells.[2]

Protocol 2: Quantification of Lysosomal Membrane Permeabilization (LMP)

This protocol quantifies the extent of LMP by measuring the activity of lysosomal enzymes released into the cytosol.

Materials:

  • Cultured cells treated with this compound as described in Protocol 1.

  • Digitonin

  • Cytosol extraction buffer

  • Fluorogenic substrate for a lysosomal enzyme (e.g., Cathepsin B)

  • Lysis buffer

  • Fluorometer

Procedure:

  • Cell Treatment: Treat cells with this compound or vehicle control in a multi-well plate as described in Protocol 1.

  • Cytosolic Fractionation:

    • Wash the cells with ice-cold PBS.

    • Permeabilize the plasma membrane by incubating the cells with a low concentration of digitonin in a cytosol extraction buffer. This concentration needs to be optimized for the specific cell line to ensure permeabilization of the plasma membrane without disrupting the lysosomal membrane.[3][4]

    • Collect the supernatant, which represents the cytosolic fraction.

  • Total Cell Lysate:

    • To the remaining cells, add a lysis buffer to obtain a total cell lysate.

  • Enzyme Activity Assay:

    • Measure the activity of the chosen lysosomal enzyme (e.g., Cathepsin B) in both the cytosolic fraction and the total cell lysate using a fluorogenic substrate and a fluorometer.

  • Data Analysis:

    • Calculate the percentage of enzyme activity in the cytosolic fraction relative to the total cellular activity. An increase in this percentage in this compound treated cells indicates LMP.

Signaling Pathways and Mechanisms

This compound Induced Lysosomal Swelling and Autophagy Inhibition

This compound, as a weak base, freely diffuses across the plasma membrane and accumulates in the acidic lysosomes. Inside the lysosome, it becomes protonated and is trapped, leading to an osmotic gradient that drives water into the lysosome, causing it to swell. This process also leads to an increase in the lysosomal pH. The resulting lysosomal dysfunction inhibits the fusion of autophagosomes with lysosomes, thereby blocking the autophagic flux. This leads to an accumulation of autophagic markers such as p62 and LC3B.[1][2]

MPM1_Pathway cluster_cell Cancer Cell MPM1 This compound Lysosome Lysosome (Acidic pH) MPM1->Lysosome Accumulation & Protonation Swollen_Lysosome Swollen Lysosome (Increased pH) Lysosome->Swollen_Lysosome Water Influx & Osmotic Swelling Autophagosome Autophagosome Swollen_Lysosome->Autophagosome Fusion Inhibition Autolysosome Autolysosome Autophagosome->Autolysosome Fusion (Blocked)

This compound mechanism of lysosomal swelling and autophagy inhibition.
Experimental Workflow for this compound Treatment and Analysis

The following workflow outlines the key steps for investigating the effects of this compound on lysosomal swelling and function.

MPM1_Workflow Start Start: Seed Cells Treatment This compound Treatment Start->Treatment Staining Lysotracker Staining Treatment->Staining LMP_Assay LMP Assay (Digitonin) Treatment->LMP_Assay Microscopy Fluorescence Microscopy Staining->Microscopy Analysis Image & Data Analysis Microscopy->Analysis LMP_Assay->Analysis Quantification Quantify Swelling & LMP Analysis->Quantification Results Results & Interpretation Quantification->Results

Experimental workflow for studying this compound induced lysosomal swelling.

References

Application Notes and Protocols for MPM-1 Treatment in Human Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the marine natural product mimic MPM-1 and its application in cancer research. Detailed protocols for evaluating its efficacy and mechanism of action in human cancer cell lines are outlined below.

Introduction

This compound is a novel compound that has demonstrated potent cytolytic activity against a broad range of human cancer cell lines.[1] Its mechanism of action is characterized by the induction of a rapid, necrosis-like cell death, which is associated with hallmarks of immunogenic cell death (ICD).[1] This suggests that this compound not only directly kills cancer cells but may also stimulate an anti-tumor immune response. Key features of this compound's activity include lysosomal swelling, perturbation of autophagy, and the release of Damage-Associated Molecular Patterns (DAMPs).[1] These properties make this compound a promising candidate for further investigation in cancer therapy.

Data Presentation

The cytotoxic activity of this compound has been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, determined after a four-hour incubation period using an MTS assay, are summarized in the table below.[1]

Cell LineCancer TypeIC50 (µg/mL)Cell Type
Adherent Cells
HSC-3Human Oral Squamous Cell Carcinoma14.13 ± 2.05A
A549Human Lung Carcinoma12.37 ± 1.16A
HeLaHuman Cervical Adenocarcinoma24.30 ± 1.73A
MCF-7Human Breast Adenocarcinoma10.27 ± 1.54A
Suspension Cells
RamosB-cell Lymphoma6.23 ± 1.29S
JurkatT-cell Leukemia5.87 ± 0.98S
K562Chronic Myelogenous Leukemia6.17 ± 1.21S

Data represents the mean from three independent experiments ± standard deviation. A = Adherent cells, S = Suspension cells.[1]

Experimental Protocols

Detailed methodologies for key experiments to assess the effects of this compound on human cancer cell lines are provided below.

Protocol 1: Cytotoxicity Assessment by MTS Assay

This protocol is for determining the cytotoxic effect of this compound on cancer cell lines using a colorimetric MTS assay.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • For adherent cells, seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate and allow them to adhere overnight.

    • For suspension cells, seed 1 x 10⁴ to 5 x 10⁴ cells per well in a 96-well plate.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Remove the old medium from the wells (for adherent cells) and add 100 µL of the this compound dilutions. For suspension cells, add the dilutions directly.

    • Include a vehicle control (medium with the same concentration of solvent used for this compound).

  • Incubation: Incubate the plate for 4 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C, protected from light.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only) from all readings.

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Determine the IC50 value by plotting cell viability against the log of this compound concentration and fitting the data to a dose-response curve.

Protocol 2: Analysis of Immunogenic Cell Death (ICD) Markers

This protocol outlines methods to detect key markers of ICD induced by this compound.

2.1. Calreticulin (CRT) Exposure by Flow Cytometry

Materials:

  • Cancer cells treated with this compound (at 1x and 2x IC50 for 4 hours)

  • Anti-Calreticulin antibody, FITC-conjugated

  • Propidium Iodide (PI) staining solution

  • FACS buffer (PBS with 1% BSA)

  • Flow cytometer

Procedure:

  • Harvest untreated and this compound-treated cells.

  • Wash cells twice with cold FACS buffer.

  • Resuspend cells in FACS buffer containing the anti-CRT-FITC antibody.

  • Incubate for 30-60 minutes on ice in the dark.

  • Wash cells twice with cold FACS buffer.

  • Resuspend cells in FACS buffer containing PI.

  • Analyze the cells by flow cytometry. Live cells are PI-negative. Measure the percentage of CRT-positive cells within the live cell population.

2.2. Extracellular ATP Release Assay

Materials:

  • Supernatants from untreated and this compound-treated cancer cells

  • ATP bioluminescence assay kit (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Culture cells and treat with this compound at various concentrations and time points.

  • Collect the cell culture supernatants.

  • Follow the manufacturer's instructions for the ATP assay kit to measure the amount of ATP in the supernatants.

  • Measure luminescence using a luminometer.

  • Express the results as fold increase in ATP release relative to untreated control cells.[2]

2.3. HMGB1 Release by Western Blot

Materials:

  • Supernatants from untreated and this compound-treated cancer cells

  • Triton X-100 (for positive control)

  • SDS-PAGE gels and buffers

  • PVDF membrane

  • Anti-HMGB1 primary antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagent

Procedure:

  • Treat cells with this compound (e.g., at 1x and 2x IC50 for 4 hours). Include a positive control treated with Triton X-100 to induce necrosis.

  • Collect and concentrate the cell culture supernatants.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with the anti-HMGB1 primary antibody.

  • Incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence imaging system.[2]

Protocol 3: Assessment of Lysosomal Integrity and Autophagy

3.1. Lysosomal Swelling Assessment

Materials:

  • Cancer cells treated with this compound

  • LysoTracker™ Deep Red

  • Fluorescence microscope

Procedure:

  • Seed cells on coverslips or in imaging dishes.

  • Treat cells with this compound (e.g., at 1x IC50 for 2 and 4 hours).

  • During the last 30 minutes of incubation, add LysoTracker™ Deep Red to the medium according to the manufacturer's instructions.

  • Wash the cells with fresh medium.

  • Visualize the lysosomes using a fluorescence microscope. Enlarged lysosomes are indicative of swelling.[3]

3.2. Autophagy Perturbation Analysis by Immunofluorescence

Materials:

  • Cancer cells treated with this compound

  • Anti-p62/SQSTM1 antibody

  • Anti-LC3B antibody

  • Fluorescently labeled secondary antibodies

  • DAPI for nuclear staining

  • Fluorescence microscope

Procedure:

  • Seed cells on coverslips.

  • Treat cells with this compound for various time points (e.g., 1, 2, 4, 6 hours).

  • Fix and permeabilize the cells.

  • Incubate with primary antibodies against p62 and LC3B.

  • Incubate with appropriate fluorescently labeled secondary antibodies and DAPI.

  • Mount the coverslips and visualize the cells using a fluorescence microscope. The accumulation of p62 aggregates and LC3B puncta can indicate a blockage in autophagic flux.[3]

Visualization of Pathways and Workflows

To facilitate the understanding of the experimental processes and the proposed mechanism of action of this compound, the following diagrams have been generated.

experimental_workflow_cytotoxicity cluster_prep Cell Preparation cluster_treatment This compound Treatment cluster_assay MTS Assay cluster_analysis Data Analysis seed_adherent Seed Adherent Cells (overnight adhesion) prepare_dilutions Prepare this compound Serial Dilutions seed_adherent->prepare_dilutions seed_suspension Seed Suspension Cells seed_suspension->prepare_dilutions add_treatment Add this compound to Cells prepare_dilutions->add_treatment incubate_4h Incubate for 4 hours add_treatment->incubate_4h add_mts Add MTS Reagent incubate_4h->add_mts incubate_mts Incubate 1-4 hours add_mts->incubate_mts read_absorbance Read Absorbance (490 nm) incubate_mts->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Experimental workflow for determining the cytotoxicity of this compound using the MTS assay.

icd_workflow cluster_treatment Cell Treatment cluster_crt Calreticulin Exposure cluster_atp ATP Release cluster_hmgb1 HMGB1 Release treat_cells Treat Cancer Cells with this compound stain_crt Stain with Anti-CRT Ab and PI treat_cells->stain_crt collect_supernatant_atp Collect Supernatant treat_cells->collect_supernatant_atp collect_supernatant_hmgb1 Collect Supernatant treat_cells->collect_supernatant_hmgb1 analyze_flow Analyze by Flow Cytometry stain_crt->analyze_flow atp_assay Perform ATP Bioluminescence Assay collect_supernatant_atp->atp_assay western_blot Perform Western Blot for HMGB1 collect_supernatant_hmgb1->western_blot

Workflow for the analysis of key immunogenic cell death (ICD) markers.

mpm1_signaling_pathway cluster_cell Cancer Cell cluster_extracellular Extracellular Space MPM1 This compound Lysosome Lysosome MPM1->Lysosome Induces Swelling ER Endoplasmic Reticulum MPM1->ER Induces Stress Autophagy Autophagy Lysosome->Autophagy Perturbation CellDeath Necrosis-like Immunogenic Cell Death Autophagy->CellDeath CRT_er Calreticulin ER->CRT_er Translocation to Surface ER->CellDeath Nucleus Nucleus HMGB1_nuc HMGB1 HMGB1_extra Released HMGB1 ('Danger' signal) HMGB1_nuc->HMGB1_extra Release CRT_ecto Surface Calreticulin ('Eat-me' signal) CRT_er->CRT_ecto Exposure ATP_intra ATP ATP_extra Released ATP ('Find-me' signal) ATP_intra->ATP_extra Release

Proposed signaling pathway for this compound-induced immunogenic cell death.

References

Application Notes and Protocols for Assessing MPM-1-Induced DAMP Release

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MPM-1, a synthetic mimic of marine natural products known as eusynstyelamides, has emerged as a potent anticancer agent.[1] Its mechanism of action involves inducing a rapid, necrosis-like cell death in cancer cells.[1] A key feature of this compound's activity is its ability to induce immunogenic cell death (ICD), a form of cell death that activates an anti-tumor immune response.[1][2] This is achieved through the release and exposure of Damage-Associated Molecular Patterns (DAMPs), which act as "danger signals" to the immune system.[3][4]

These application notes provide detailed protocols for assessing the release of key DAMPs induced by this compound, including high mobility group box 1 (HMGB1), adenosine triphosphate (ATP), and calreticulin (CRT).

Key DAMPs Released by this compound

This compound treatment of cancer cells has been shown to lead to the release and surface exposure of several critical DAMPs:

  • High Mobility Group Box 1 (HMGB1): A nuclear protein that, when released into the extracellular space, acts as a pro-inflammatory cytokine.[5][6]

  • Adenosine Triphosphate (ATP): An intracellular energy currency that, upon extracellular release, functions as a potent "find-me" signal for phagocytes.[5]

  • Calreticulin (CRT): An endoplasmic reticulum chaperone protein that translocates to the cell surface of dying cells, acting as an "eat-me" signal for dendritic cells.[2]

The following sections provide detailed protocols for the quantification of these DAMPs following this compound treatment.

Data Presentation: Quantitative Analysis of this compound Induced DAMP Release

The following table summarizes the expected quantitative outcomes from the described experimental protocols, based on published research.[2]

DAMPCell LineThis compound ConcentrationAssay MethodExpected Outcome (Fold Increase or % Positive Cells)
Calreticulin (Surface Exposure) Ramos1x IC50Flow Cytometry~25% positive cells
2x IC50~35% positive cells
HSC-31x IC50~15% positive cells
2x IC50~20% positive cells
ATP (Release) Ramos1x IC50Luminescence Assay~2.5-fold increase
2x IC50~3.5-fold increase
HSC-31x IC50~2-fold increase
2x IC50~3-fold increase
HMGB1 (Release) Ramos & HSC-31x IC50 & 2x IC50Western BlotVisible increase in extracellular HMGB1 compared to untreated control

Experimental Protocols

Protocol 1: Assessment of Calreticulin Surface Exposure by Flow Cytometry

This protocol details the steps to quantify the surface exposure of calreticulin on this compound treated cells.

Materials:

  • Cancer cell lines (e.g., Ramos, HSC-3)

  • Complete cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • Propidium iodide (PI)

  • Anti-calreticulin antibody, conjugated to a fluorophore (e.g., Alexa Fluor 488)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of the experiment.

  • This compound Treatment: Treat the cells with 1x IC50 and 2x IC50 concentrations of this compound for 4 hours. Include an untreated control.

  • Cell Harvesting: Gently harvest the cells using a cell scraper or by dissociation with a non-enzymatic solution.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Antibody Staining: Resuspend the cell pellet in 100 µL of PBS containing the anti-calreticulin antibody at the manufacturer's recommended concentration. Incubate for 30 minutes on ice in the dark.

  • Washing: Wash the cells twice with cold PBS.

  • PI Staining: Resuspend the cells in 500 µL of PBS containing PI (1 µg/mL).

  • Flow Cytometry Analysis: Analyze the cells on a flow cytometer. Gate on the live cell population (PI-negative) and quantify the percentage of cells positive for calreticulin staining.

Protocol 2: Quantification of Extracellular ATP Release by Luminescence Assay

This protocol describes the measurement of ATP released into the cell culture supernatant following this compound treatment.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • ATP luminescence assay kit (e.g., firefly luciferase-based)

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a white-walled 96-well plate.

  • This compound Treatment: Treat the cells with 1x IC50 and 2x IC50 concentrations of this compound. Include an untreated control.

  • Supernatant Collection: At desired time points (e.g., 4 hours), carefully collect the cell culture supernatant without disturbing the cells.

  • ATP Assay: Perform the ATP assay according to the manufacturer's instructions. Typically, this involves adding a luciferin-luciferase reagent to the supernatant.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the fold increase in ATP release relative to the untreated control cells.

Protocol 3: Detection of Extracellular HMGB1 Release by Western Blotting

This protocol outlines the procedure for detecting the presence of HMGB1 in the cell culture supernatant.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • Triton X-100 (for positive control)

  • Protein concentrators (optional)

  • SDS-PAGE gels

  • Transfer membranes (e.g., PVDF)

  • Primary antibody against HMGB1

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as described in Protocol 1. Include an untreated control and a positive control (cells lysed with Triton X-100).

  • Supernatant Collection: Collect the cell culture supernatant.

  • Protein Concentration (Optional): If the expected concentration of HMGB1 is low, concentrate the supernatant using protein concentrators.

  • Protein Quantification: Determine the protein concentration of the supernatant samples.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with the primary anti-HMGB1 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Imaging: Detect the signal using an imaging system.

Visualizations

MPM1_DAMP_Pathway cluster_cell Cancer Cell cluster_extracellular Extracellular Space MPM1 This compound Membrane Cell Membrane MPM1->Membrane Induces Necrosis-like Death Lysosome Lysosome MPM1->Lysosome Perturbation ATP_out Released ATP ('find-me' signal) Membrane->ATP_out Release HMGB1_out Released HMGB1 (pro-inflammatory) Membrane->HMGB1_out Release ER Endoplasmic Reticulum Lysosome->ER Stress CRT_ER Calreticulin (CRT) Nucleus Nucleus HMGB1_Nuc HMGB1 CRT_surf Surface CRT ('eat-me' signal) CRT_ER->CRT_surf Translocation ATP_cyto ATP

Caption: this compound induces DAMP release through lysosomal perturbation and induction of necrosis-like cell death.

DAMP_Assessment_Workflow cluster_treatment Cell Treatment cluster_assays DAMP Assessment cluster_crt Calreticulin (Flow Cytometry) cluster_atp ATP (Luminescence Assay) cluster_hmgb1 HMGB1 (Western Blot) Start Seed Cancer Cells Treat Treat with this compound (and controls) Start->Treat Harvest_CRT Harvest Cells Treat->Harvest_CRT Collect_Sup_ATP Collect Supernatant Treat->Collect_Sup_ATP Collect_Sup_HMGB1 Collect Supernatant Treat->Collect_Sup_HMGB1 Stain_CRT Stain with Anti-CRT Ab & PI Harvest_CRT->Stain_CRT Analyze_CRT Analyze Live Cells Stain_CRT->Analyze_CRT Assay_ATP Perform Luminescence Assay Collect_Sup_ATP->Assay_ATP Measure_ATP Measure Luminescence Assay_ATP->Measure_ATP WB_HMGB1 SDS-PAGE & Western Blot Collect_Sup_HMGB1->WB_HMGB1 Detect_HMGB1 Detect HMGB1 Band WB_HMGB1->Detect_HMGB1

Caption: Experimental workflow for assessing this compound-induced DAMP release.

References

Application of MPM-1 in Autophagy Research: Technical Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MPM-1, a synthetic mimic of the marine natural product eusynstyelamide, has emerged as a compound of interest in cancer research due to its cytotoxic effects. Recent studies have indicated that this compound perturbs autophagy and induces lysosomal swelling, suggesting its potential as a modulator of this critical cellular process. Autophagy is a catabolic mechanism involving the lysosomal degradation of cellular components, playing a dual role in both cell survival and cell death. Its modulation is a key area of investigation for therapeutic intervention in various diseases, including cancer. This document provides detailed application notes and protocols for researchers utilizing this compound to study autophagy.

Mechanism of Action

This compound is characterized as a lysosomotropic agent. This classification suggests that it accumulates within lysosomes, leading to an increase in lysosomal pH and subsequent impairment of lysosomal enzymatic activity. This disruption of lysosomal function interferes with the final stage of the autophagic process, the fusion of autophagosomes with lysosomes and the degradation of their contents. This leads to an accumulation of autophagosomes and autophagic substrates, a hallmark of inhibited autophagic flux.

Key Applications in Autophagy Research

  • Induction of Autophagic Perturbation: this compound can be utilized to induce a state of autophagy dysfunction, allowing for the study of the downstream consequences of impaired autophagic clearance.

  • Lysosomal Function Studies: As a lysosomotropic agent, this compound serves as a tool to investigate the role of lysosomal integrity and function in cellular homeostasis and disease models.

  • Cancer Therapy Research: Given its cytotoxic and autophagy-perturbing properties, this compound is a candidate for investigating combination therapies, where the inhibition of autophagy can enhance the efficacy of other anti-cancer drugs.

  • Immunogenic Cell Death (ICD) Research: this compound has been shown to induce ICD, a process linked to autophagy modulation. Researchers can use this compound to explore the interplay between autophagy and the immune response in cancer.

Data Presentation

The following table summarizes the observed effects of this compound on key autophagy markers.

ParameterCell LineTreatmentObservationReference
p62/SQSTM1 Puncta HSC-31xIC50 this compound (4h)Significant increase in the number of p62 dots per cell.[1]
LC3B Puncta HSC-31xIC50 this compound (4h)Significant increase in the number of LC3B dots per cell.[1]
Co-localization of p62 and LC3B HSC-31xIC50 this compound (4h)Significant increase in the number of overlapping p62 and LC3B dots per cell.[1]
Lysosomal Swelling HSC-31xIC50 this compound (2h, 4h)Observation of enlarged lysosomes.[1]

Experimental Protocols

Protocol 1: Immunofluorescence Staining for LC3 and p62

This protocol is for visualizing the subcellular localization of the autophagy markers LC3 and p62/SQSTM1. An increase in punctate staining of these markers is indicative of autophagosome accumulation.

Materials:

  • Cells of interest

  • This compound

  • Culture medium

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS with 0.1% Tween-20)

  • Primary antibodies: Rabbit anti-LC3B, Mouse anti-p62/SQSTM1

  • Secondary antibodies: Alexa Fluor 488-conjugated anti-rabbit IgG, Alexa Fluor 594-conjugated anti-mouse IgG

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

  • Glass coverslips and microscope slides

Procedure:

  • Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

  • Treat cells with the desired concentration of this compound or vehicle control for the specified duration.

  • Wash the cells twice with PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Wash the cells three times with PBS.

  • Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

  • Incubate the cells with primary antibodies diluted in blocking buffer overnight at 4°C.

  • Wash the cells three times with PBS containing 0.1% Tween-20.

  • Incubate the cells with fluorescently labeled secondary antibodies and DAPI diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Wash the cells three times with PBS containing 0.1% Tween-20.

  • Mount the coverslips onto microscope slides using mounting medium.

  • Visualize the staining using a fluorescence microscope.

  • Quantify the number of LC3 and p62 puncta per cell using image analysis software.

Protocol 2: Autophagic Flux Assay using Bafilomycin A1

This assay is crucial to distinguish between an induction of autophagy and a blockage of the autophagic pathway. Bafilomycin A1 is a V-ATPase inhibitor that blocks the fusion of autophagosomes with lysosomes. An accumulation of LC3-II in the presence of an inhibitor indicates active autophagic flux.

Materials:

  • Cells of interest

  • This compound

  • Bafilomycin A1

  • Culture medium

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: Rabbit anti-LC3B, Mouse anti-p62/SQSTM1, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere.

  • Treat cells with this compound or vehicle control. For the last 2-4 hours of the this compound treatment, add Bafilomycin A1 (e.g., 100 nM) to a subset of the wells.

  • Harvest the cells and lyse them using lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities for LC3-II and p62, and normalize to the loading control. Autophagic flux is determined by the difference in LC3-II levels between samples with and without Bafilomycin A1.

Protocol 3: Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cells of interest

  • This compound

  • Culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density.

  • Allow the cells to adhere overnight.

  • Treat the cells with a range of concentrations of this compound and a vehicle control for the desired time period.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Signaling Pathways and Visualizations

The precise signaling pathway through which this compound perturbs autophagy is not yet fully elucidated. However, its action as a lysosomotropic agent suggests a mechanism that inhibits the late stages of autophagy. This is distinct from the canonical mTOR-dependent pathway which primarily regulates the initiation of autophagy.

Below are diagrams illustrating the general autophagy pathway, the presumed mechanism of this compound action, and the experimental workflow for assessing autophagic flux.

Autophagy_Pathway cluster_initiation Initiation cluster_nucleation Nucleation & Elongation cluster_maturation Maturation & Fusion cluster_degradation Degradation ULK1 Complex ULK1 Complex Beclin-1 Complex Beclin-1 Complex ULK1 Complex->Beclin-1 Complex Phagophore Phagophore Beclin-1 Complex->Phagophore Autophagosome Autophagosome Phagophore->Autophagosome LC3-I LC3-I LC3-II LC3-II LC3-I->LC3-II LC3-II->Phagophore p62 p62 Cargo Cargo p62->Cargo Cargo->Phagophore Autolysosome Autolysosome Autophagosome->Autolysosome Lysosome Lysosome Lysosome->Autolysosome Degraded Products Degraded Products Autolysosome->Degraded Products

Caption: General overview of the macroautophagy pathway.

MPM1_Mechanism This compound This compound Lysosome Lysosome This compound->Lysosome Accumulates in Increased Lysosomal pH Increased Lysosomal pH Lysosome->Increased Lysosomal pH Inhibited Fusion Inhibited Fusion Lysosome->Inhibited Fusion Autophagosome Autophagosome Autophagosome->Inhibited Fusion Autolysosome Autolysosome Increased Lysosomal pH->Inhibited Fusion Leads to Accumulation of Autophagosomes Accumulation of Autophagosomes Inhibited Fusion->Accumulation of Autophagosomes Results in LC3-II & p62 Accumulation LC3-II & p62 Accumulation Accumulation of Autophagosomes->LC3-II & p62 Accumulation

Caption: Proposed mechanism of this compound action on autophagy.

Autophagic_Flux_Workflow cluster_treatment Cell Treatment cluster_analysis Analysis Control Control Cell Lysis Cell Lysis Control->Cell Lysis This compound This compound This compound->Cell Lysis Bafilomycin A1 Bafilomycin A1 Bafilomycin A1->Cell Lysis This compound + Baf A1 This compound + Baf A1 This compound + Baf A1->Cell Lysis Western Blot Western Blot Cell Lysis->Western Blot LC3-II, p62 Quantification Quantification Western Blot->Quantification Determine Autophagic Flux Determine Autophagic Flux Quantification->Determine Autophagic Flux

Caption: Experimental workflow for assessing autophagic flux.

References

Troubleshooting & Optimization

troubleshooting MPM-1 solubility issues in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with the anticancer agent MPM-1 in vitro.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and problems encountered when preparing this compound solutions for in vitro experiments.

Q1: What is the recommended solvent for dissolving this compound?

A1: Based on published research, two primary solvents can be used for preparing this compound stock solutions:

  • Dimethyl Sulfoxide (DMSO): DMSO is a common solvent for hydrophobic compounds and has been successfully used for dissolving this compound for cell culture experiments.[1]

  • Tris-HCl Buffer: A 10 mM Tris-HCl buffer at pH 7.4 has also been reported for creating a 1 mg/mL stock solution of this compound.[2]

The choice of solvent may depend on the specific requirements of your experiment and the cell line being used. It is always recommended to perform a vehicle control to account for any effects of the solvent on the cells.

Q2: I'm observing precipitation when I add my this compound stock solution to the cell culture medium. What should I do?

A2: This is a common issue when diluting a hydrophobic compound from an organic solvent into an aqueous medium. Here are several troubleshooting steps:

  • Decrease the final concentration of the organic solvent: If using a DMSO stock, ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally at or below 0.1% to 0.5%, to avoid both direct cytotoxicity from the solvent and precipitation of this compound.

  • Increase the volume of the final dilution: Adding the stock solution to a larger volume of medium while vortexing or gently mixing can help to disperse the compound more effectively and prevent localized high concentrations that lead to precipitation.

  • Warm the cell culture medium: Gently warming the medium to 37°C before adding the this compound stock can sometimes improve solubility.

  • Try a different solvent system: If you are using DMSO and observing precipitation, preparing the stock solution in 10 mM Tris-HCl (pH 7.4) might be a viable alternative.[2]

  • Consider the use of co-solvents or surfactants: For particularly challenging solubility issues, the addition of a small amount of a biocompatible co-solvent like PEG400 or a non-ionic surfactant such as Tween 80 to the cell culture medium can help maintain the solubility of hydrophobic compounds. However, the potential effects of these additives on your experimental system must be carefully evaluated.

Q3: What is the maximum concentration of this compound that can be achieved in cell culture medium?

A3: The maximum achievable concentration of this compound in aqueous cell culture medium without precipitation will depend on the specific medium composition and the solvent used for the stock solution. Published studies have used this compound in a concentration range of 0-50 µM in various human cancer cell lines.[3] It is recommended to perform a solubility test by preparing serial dilutions of your this compound stock in the cell culture medium you plan to use and visually inspecting for any precipitation after a short incubation period at 37°C.

Q4: How should I prepare a stock solution of this compound?

A4: Here are two protocols based on published literature:

  • DMSO Stock Solution:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming to 37°C can be applied if necessary.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Tris-HCl Stock Solution:

    • Prepare a 10 mM Tris-HCl buffer and adjust the pH to 7.4.

    • Weigh the desired amount of this compound powder.

    • Add the appropriate volume of the 10 mM Tris-HCl buffer (pH 7.4) to achieve a concentration of 1 mg/mL.[2]

    • Mix thoroughly until the compound is dissolved. Sonication may be used to aid dissolution.

    • Sterile-filter the solution through a 0.22 µm syringe filter.

    • Store the stock solution at -20°C or -80°C.

Q5: Are there any known stability issues with this compound in solution?

A5: While specific stability data for this compound in different solvents and cell culture media is not extensively published, it is general good practice to prepare fresh dilutions of the stock solution in your final culture medium for each experiment. Stock solutions in anhydrous DMSO are typically stable for extended periods when stored properly at low temperatures. The stability in aqueous buffers may be more limited.

Data Summary

The following table summarizes the key quantitative data related to the use of this compound in vitro.

ParameterValueCell LinesSource
IC50 Values 6.62 ± 1.60 µMJurkat[3]
7.53 ± 2.01 µMRamos[3]
8.53 ± 0.57 µMHSC-3[3]
14.06 ± 2.71 µMMCF-7[3]
14.52 ± 0.22 µMA375[3]
Effective Concentration Range 0 - 50 µMVarious human cancer cell lines[3]
Stock Solution (Tris-HCl) 1 mg/mLN/A[2]
Stock Solution (DMSO) 4 µM, 8 µM (working)SW480, LOVO, A549, H1299[1]

Experimental Protocols

Protocol 1: Solubilization of this compound in DMSO
  • Materials:

    • This compound powder

    • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Vortex mixer

  • Procedure:

    • Aseptically weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Cap the tube tightly and vortex for 1-2 minutes until the powder is completely dissolved.

    • If necessary, gently warm the solution to 37°C for a short period to aid dissolution.

    • Visually inspect the solution against a light source to ensure no particulates are present.

    • Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Solubilization of this compound in Tris-HCl Buffer
  • Materials:

    • This compound powder

    • Tris base

    • Hydrochloric acid (HCl)

    • High-purity water

    • Sterile filtration unit (0.22 µm)

    • pH meter

  • Procedure:

    • Prepare a 10 mM Tris buffer by dissolving the appropriate amount of Tris base in high-purity water.

    • Adjust the pH of the buffer to 7.4 using HCl.

    • Sterilize the buffer by filtering it through a 0.22 µm filter.

    • Weigh the required amount of this compound powder to make a 1 mg/mL solution.[2]

    • Add the sterile 10 mM Tris-HCl (pH 7.4) buffer to the this compound powder.

    • Mix thoroughly. If needed, use a sonicator bath for short intervals to facilitate dissolution.

    • Once fully dissolved, sterile-filter the final stock solution.

    • Aliquot and store at -20°C or -80°C.

Visualizations

Signaling Pathways and Workflows

MPM1_Signaling_Pathway This compound Induced Cell Death Pathway MPM1 This compound Cell Cancer Cell MPM1->Cell Lysosome Lysosomal Swelling Cell->Lysosome Autophagy Autophagy Perturbation (p62 & LC3B accumulation) Cell->Autophagy ICD Immunogenic Cell Death (ICD) Cell->ICD Autophagy->ICD required for ATP release DAMPs DAMPs Release (ATP, HMGB1, Calreticulin) ICD->DAMPs Necrosis Necrosis-like Cell Death ICD->Necrosis

Caption: Signaling pathway of this compound induced immunogenic cell death.

MPM1_Experimental_Workflow This compound In Vitro Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_trouble Troubleshooting weigh Weigh this compound dissolve Dissolve in Solvent (DMSO or Tris-HCl) weigh->dissolve stock Prepare Stock Solution (e.g., 10 mM or 1 mg/mL) dissolve->stock dilute Dilute Stock in Cell Culture Medium stock->dilute treat Treat Cells dilute->treat precipitate Precipitation? dilute->precipitate assay Perform Assay (e.g., Cytotoxicity, DAMPs release) treat->assay check_conc Check Solvent Conc. precipitate->check_conc Yes warm Warm Medium precipitate->warm Yes change_solvent Change Solvent precipitate->change_solvent Yes check_conc->dilute warm->dilute change_solvent->dissolve

Caption: General workflow for handling and using this compound in vitro.

References

Technical Support Center: Optimizing MPM-1 Concentration for Cancer Cell Death

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of MPM-1, a marine natural product mimic, in cancer cell death experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in cancer cells?

This compound is a synthetic mimic of marine eusynstyelamides.[1] It is a cytolytic compound that has been shown to rapidly kill a variety of cancer cell lines.[1][2] The primary mechanism of action is the induction of a rapid necrosis-like cell death. This process is characterized by lysosomal swelling and disruption of autophagy.[1][3] A key feature of this compound-induced cell death is its immunogenic nature, meaning it can stimulate an anti-tumor immune response.[1][3] This is achieved through the release of Damage-Associated Molecular Patterns (DAMPs), including ATP and High Mobility Group Box 1 (HMGB1), and the exposure of calreticulin on the cell surface.[1][3]

Q2: What is a good starting concentration range for this compound in my experiments?

The optimal concentration of this compound is highly dependent on the specific cancer cell line being used. Based on published data, a reasonable starting range for in vitro experiments is between 5 µM and 50 µM.[2] It is strongly recommended to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for your specific cell line and experimental conditions.

Q3: How does cell density affect the efficacy of this compound?

Cell density has a significant impact on the cytotoxic effects of this compound.[2] Higher cell confluency can lead to a more rapid and pronounced cell death phenotype. For example, at approximately 80% confluency, some cell lines have shown significant cell death within six hours of treatment with a 1x IC50 concentration of this compound.[2] It is crucial to maintain consistent cell densities across experiments to ensure reproducible results.

Q4: What type of cell death does this compound induce?

This compound primarily induces a necrosis-like form of cell death.[1] This is distinct from apoptosis and is characterized by rapid cell lysis. Additionally, this compound is an inducer of immunogenic cell death (ICD), which is a form of regulated cell death that activates an adaptive immune response against dead cancer cells.[1][4]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
No significant cancer cell death observed at expected concentrations. 1. Cell line resistance: The specific cell line may be inherently resistant to this compound. 2. Sub-optimal cell density: Low cell confluency can diminish the apparent cytotoxicity of this compound. 3. Incorrect drug concentration: Errors in stock solution preparation or dilution. 4. Insufficient incubation time: The duration of treatment may not be long enough to induce cell death.1. Screen multiple cell lines: Test this compound on a panel of cancer cell lines to identify a sensitive model. 2. Optimize cell seeding density: Perform experiments at a higher confluency (e.g., 70-80%) and ensure consistency. 3. Verify stock solution: Confirm the concentration and integrity of your this compound stock. Prepare fresh dilutions for each experiment. 4. Perform a time-course experiment: Evaluate cell viability at multiple time points (e.g., 6, 12, 24, 48 hours) to determine the optimal treatment duration.
High variability in results between replicate experiments. 1. Inconsistent cell seeding: Uneven cell distribution in multi-well plates. 2. Edge effects in plates: Evaporation in the outer wells of a microplate. 3. Inconsistent incubation conditions: Fluctuations in temperature or CO2 levels.1. Ensure a homogenous cell suspension: Gently mix the cell suspension before and during plating. 2. Minimize edge effects: Avoid using the outermost wells of the plate or fill them with sterile PBS or media. 3. Maintain stable incubator conditions: Regularly check and calibrate your incubator.
Observed cell morphology is not consistent with necrosis-like death. 1. Cell line-specific response: The morphological changes may vary between different cell lines. 2. Sub-lethal concentration: The concentration of this compound used may be too low to induce overt necrosis.1. Characterize the cell death phenotype: Use specific assays for necrosis (e.g., LDH release assay) and apoptosis (e.g., caspase activity assay) to confirm the mode of cell death. 2. Increase this compound concentration: Perform a dose-response experiment to ensure you are using a concentration that induces the expected phenotype.
Difficulty in detecting DAMPs release. 1. Timing of measurement: DAMPs are released at specific times post-treatment. 2. Assay sensitivity: The detection method may not be sensitive enough.1. Optimize collection time: Perform a time-course experiment to identify the peak release of ATP and HMGB1. 2. Use a sensitive detection kit: Ensure your assays for ATP and HMGB1 have the required sensitivity for your experimental setup.

Data Presentation

Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in a panel of human cancer cell lines after a 4-hour incubation period.

Cell LineCancer TypeIC50 (µM) ± SD
A375Melanoma14.52 ± 0.22
HepG2Hepatocellular Carcinoma17.26 ± 2.50
HSC-3Oral Squamous Cell Carcinoma8.53 ± 0.57
HT-29Colorectal Adenocarcinoma10.11 ± 1.11
RamosBurkitt's Lymphoma7.51 ± 1.03
U-937Histiocytic Lymphoma6.23 ± 0.55

Data sourced from von Hofsten et al., 2022.[2]

Experimental Protocols

Protocol 1: Determination of this compound Cytotoxicity using MTT Assay

This protocol outlines the steps to determine the cytotoxic effect of this compound on adherent cancer cells using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution (e.g., in DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from your stock solution.

    • Carefully remove the medium from the wells.

    • Add 100 µL of the various concentrations of this compound to the respective wells.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control (medium only).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows

This compound Induced Immunogenic Cell Death (ICD) Pathway

This compound induces a necrosis-like cell death that is immunogenic. This involves the perturbation of lysosomes and autophagy, leading to the release of DAMPs that can stimulate an anti-tumor immune response.

MPM1_ICD_Pathway MPM1 This compound CancerCell Cancer Cell MPM1->CancerCell Lysosome Lysosomal Swelling CancerCell->Lysosome induces Autophagy Autophagy Perturbation CancerCell->Autophagy induces Necrosis Necrosis-like Cell Death Lysosome->Necrosis Autophagy->Necrosis DAMPs DAMPs Release Necrosis->DAMPs Calreticulin Surface Calreticulin Exposure Necrosis->Calreticulin ATP ATP DAMPs->ATP HMGB1 HMGB1 DAMPs->HMGB1 ImmuneResponse Anti-tumor Immune Response DAMPs->ImmuneResponse Calreticulin->ImmuneResponse

Caption: this compound induces immunogenic cell death in cancer cells.

Experimental Workflow for Optimizing this compound Concentration

The following workflow outlines the key steps for determining the optimal concentration of this compound for inducing cancer cell death.

MPM1_Optimization_Workflow Start Start: Select Cancer Cell Line DoseResponse 1. Perform Dose-Response (e.g., MTT Assay) Start->DoseResponse DetermineIC50 2. Determine IC50 Value DoseResponse->DetermineIC50 TimeCourse 3. Conduct Time-Course Experiment DetermineIC50->TimeCourse OptimalTime 4. Identify Optimal Incubation Time TimeCourse->OptimalTime ConfirmMechanism 5. Confirm Mechanism of Cell Death (e.g., LDH Assay) OptimalTime->ConfirmMechanism Validate 6. Validate with Functional Assays (e.g., DAMPs release) ConfirmMechanism->Validate End End: Optimized Protocol Validate->End

References

Technical Support Center: Overcoming MPM-1 Instability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on a compound specifically designated "MPM-1" and its instability in aqueous solutions is limited. The following technical support center provides a generalized framework and best-practice recommendations for handling research compounds with potential stability issues in aqueous environments. The data and protocols presented are illustrative examples. Researchers should perform their own stability assessments for their specific compound and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: For initial solubilization and long-term storage, it is advisable to prepare stock solutions of this compound in a dry, aprotic solvent such as dimethyl sulfoxide (DMSO). To maintain integrity, these stock solutions should be stored at -80°C. To prevent degradation that can be caused by repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.

Q2: How should I prepare aqueous working solutions of this compound for my experiments?

A2: Aqueous working solutions should be prepared fresh for each experiment immediately before use. This is done by diluting the high-concentration DMSO stock solution into your aqueous buffer or cell culture medium. To avoid precipitation of the compound, it is crucial to ensure rapid and thorough mixing. The final concentration of DMSO in your experimental setup should be kept to a minimum (typically below 0.5%) to prevent solvent-induced artifacts.

Q3: What are the visual and functional signs of this compound degradation or precipitation?

A3: Visual indicators of instability can include the appearance of a precipitate, visible particulate matter, cloudiness, or a change in the color of the solution. Functionally, degradation of this compound may manifest as a loss of biological activity, inconsistent or non-reproducible results between experiments, or a noticeable decrease in potency over a short period.

Q4: Can I store this compound in aqueous solutions?

A4: Storing this compound in aqueous solutions for extended periods is not recommended. For in vivo studies or other applications requiring aqueous formulations, the working solution should be prepared fresh on the day of use. If brief short-term storage is absolutely necessary, it should be at 4°C, and the solution should be used as quickly as possible. A preliminary stability test in your specific buffer is highly recommended to determine the viable storage time.

Troubleshooting Guide

Problem Probable Cause Suggested Solution
Inconsistent or lower-than-expected activity of this compound. Degradation of this compound in the aqueous experimental buffer.Prepare fresh working solutions for each experiment from a frozen DMSO stock. Perform a time-course experiment to determine the stability of this compound in your specific buffer and at your experimental temperature.
Precipitation of this compound upon dilution into aqueous buffer. The aqueous solubility of this compound has been exceeded.Decrease the final concentration of this compound. Increase the percentage of DMSO in the final solution (while being mindful of its effects on the experimental system). Evaluate the use of solubility-enhancing excipients, such as cyclodextrins, if compatible with your assay.
High variability between experimental replicates. Inconsistent concentrations of active this compound due to ongoing degradation.Ensure all replicates for an experiment are prepared from the same freshly made aqueous solution. Minimize the time between preparing the solution and starting the experiment.
Loss of activity in stored aqueous solutions. Hydrolysis or oxidation of this compound in the aqueous environment.Do not store this compound in aqueous solutions. If short-term storage is unavoidable, consider degassing the buffer to remove oxygen and/or adding antioxidants (e.g., ascorbic acid, DTT), if compatible with your experimental system.

Quantitative Stability Data of this compound (Illustrative)

The following tables present hypothetical stability data for this compound under various conditions to illustrate how such data can be organized.

Table 1: Stability of this compound (10 µM) in Phosphate-Buffered Saline (PBS) at Different Temperatures

Time (hours)% Remaining at 4°C% Remaining at 25°C (Room Temp)% Remaining at 37°C
0100%100%100%
198%95%88%
492%85%65%
885%70%42%
2465%40%<10%

Table 2: Effect of pH on the Stability of this compound (10 µM) at 25°C

Time (hours)% Remaining at pH 5.0% Remaining at pH 7.4% Remaining at pH 8.5
0100%100%100%
196%95%90%
488%85%75%
878%70%55%
2450%40%20%

Experimental Protocol: Assessing this compound Stability in Aqueous Buffer

This protocol outlines a general method for determining the stability of this compound in a specific aqueous buffer using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound
  • Anhydrous DMSO
  • Aqueous buffer of interest (e.g., PBS, pH 7.4)
  • Acetonitrile (HPLC grade)
  • Deionized water (HPLC grade)
  • Formic acid or other appropriate mobile phase modifier
  • HPLC system with a suitable column (e.g., C18) and UV detector

2. Preparation of Solutions:

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
  • Aqueous Working Solution: Dilute the this compound stock solution into the aqueous buffer of interest to a final concentration of 100 µM. Prepare a sufficient volume for all time points.

3. Stability Experiment:

  • Incubate the aqueous working solution at the desired temperature (e.g., room temperature, 37°C).
  • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.
  • Immediately quench any potential degradation by mixing the aliquot with an equal volume of cold acetonitrile. This will stop the reaction and precipitate any salts that might interfere with the analysis.

4. HPLC Analysis:

  • Centrifuge the quenched aliquots to pellet any precipitate.
  • Inject the supernatant onto the HPLC system.
  • Separate the components using an appropriate gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
  • Monitor the elution of this compound using a UV detector at its maximum absorbance wavelength.

5. Data Analysis:

  • Integrate the peak area of the this compound peak at each time point.
  • Calculate the percentage of this compound remaining at each time point relative to the peak area at time zero.
  • Plot the percentage of this compound remaining versus time to determine its stability profile under the tested conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment A Prepare 10 mM This compound Stock in DMSO B Aliquot and Store at -80°C A->B C Dilute Stock into Aqueous Buffer (Fresh) D Add Aqueous this compound to Experimental System C->D Immediate Use E Incubate at Desired Temperature D->E F Acquire Data E->F troubleshooting_tree A Inconsistent or No Activity Observed B Did you prepare the aqueous solution fresh? A->B C Is precipitation visible? B->C Yes D Prepare fresh solution from DMSO stock for each experiment. B->D No E Lower final concentration. Consider solubility enhancers. C->E Yes F Perform stability test (e.g., HPLC time course) to determine degradation rate. C->F No signaling_pathway cluster_pathway Hypothetical this compound Signaling Pathway Receptor Cell Surface Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor CellDeath Apoptosis/Necrosis TranscriptionFactor->CellDeath MPM1 This compound MPM1->KinaseB Inhibition

Technical Support Center: Improving MPM-1 Efficacy in Resistant Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for working with MPM-1, particularly in the context of resistant cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel, marine-inspired natural product mimic with cytolytic properties. Its primary mechanism of action is as a lysosomotropic agent. As a weak base, this compound accumulates in the acidic environment of lysosomes. This leads to its protonation and entrapment, causing an influx of water due to osmotic pressure. The resulting lysosomal swelling and dysfunction lead to a rapid, necrosis-like cell death. Furthermore, this compound induces the release of Damage-Associated Molecular Patterns (DAMPs), such as ATP and High Mobility Group Box 1 (HMGB1), and promotes the surface expression of calreticulin, which suggests it can trigger immunogenic cell death (ICD).

Q2: Is this compound effective against cancer cells that are already resistant to other drugs?

A2: Yes, initial studies have shown that this compound is effective against a variety of cancer cell lines, including the multi-drug resistant breast adenocarcinoma cell line MCF-7. Its mechanism of inducing physical disruption of lysosomes may bypass common resistance pathways associated with other chemotherapeutics, such as those targeting DNA replication or specific signaling cascades.

Q3: What are the potential mechanisms by which cancer cells could develop resistance to this compound?

A3: While specific resistance mechanisms to this compound are still under investigation, resistance to lysosomotropic agents typically involves several potential pathways:

  • Lysosomal Sequestration: Cancer cells can increase the trapping of the drug within lysosomes, preventing it from reaching its target or exerting its full effect. This "drug safe house" effect can be enhanced by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein on the lysosomal membrane, which actively pump the drug into the lysosome.[1][2][3][4]

  • Increased Lysosomal Biogenesis: To counteract the disruptive effects of the drug, cells may upregulate the production of new lysosomes. This process is often driven by the transcription factor EB (TFEB), a master regulator of lysosomal genes.[1][4]

  • Inflammatory Signaling: Studies on other lysosomotropic drugs have shown that resistant cells can upregulate inflammatory cytokines, such as CXCL5. This cytokine has been linked to shorter survival and more aggressive cancers and may serve as a biomarker for resistance.[5][6]

  • Metabolic Reprogramming: Resistance can be associated with metabolic adaptations. For instance, the inhibition of autophagy by lysosomotropic agents can activate alternative pathways, like the serine biosynthetic pathway, to sustain cell proliferation.

Q4: How can I determine if my cancer cells are developing resistance to this compound?

A4: To determine if a cell line is developing resistance, you should first perform a dose-response curve by treating the cells with a range of this compound concentrations and calculating the IC50 value using an MTS or similar viability assay. A significant increase in the IC50 value compared to the parental, sensitive cell line indicates resistance. Further investigation could involve measuring lysosomal mass (e.g., with LysoTracker staining), checking for overexpression of P-glycoprotein, or measuring levels of resistance-associated cytokines like CXCL5.

Q5: What are some potential strategies to overcome resistance or enhance the efficacy of this compound?

A5: Several combination strategies could potentially enhance this compound's efficacy and overcome resistance:

  • Combination with V-ATPase Inhibitors: Since this compound's trapping depends on the acidic pH of the lysosome, combining it with agents that raise lysosomal pH, such as V-ATPase inhibitors (e.g., bafilomycin A1) or other lysosomotropic agents like chloroquine, could prevent sequestration and enhance cytotoxicity.[2][3][7]

  • Combination with CDK4/6 Inhibitors: Treatment with CDK4/6 inhibitors can induce senescence and cause lysosomal alterations in cancer cells, making them more vulnerable to lysosomotropic agents.[8][9]

  • Targeting DNA Repair Pathways: Lysosome inhibition can lead to a reduction in the availability of essential molecules for DNA synthesis, such as the amino acid aspartate. Combining this compound with inhibitors of DNA damage repair pathways could therefore have a synergistic effect.[10]

  • Combination with other Lysosome-Targeting Drugs: Using this compound with other agents that disrupt lysosomal function, such as lapatinib or FTY720, can induce dysfunction in multiple organelles and lead to enhanced, non-canonical cell death in cancer cells.[11]

Troubleshooting Guide

Problem: High variability in IC50 values for this compound between experiments.

  • Possible Cause: Inconsistent cell seeding density.

    • Solution: Ensure a consistent number of cells are seeded in each well. Perform a cell count immediately before plating and use a multichannel pipette for accuracy.

  • Possible Cause: Cells are at a high passage number and have altered characteristics.

    • Solution: Use cells within a consistent and limited passage number range for all experiments. Thaw a new, low-passage vial if necessary.

  • Possible Cause: Degradation of this compound stock solution.

    • Solution: Aliquot the this compound stock solution upon receipt and store it protected from light at the recommended temperature. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.

  • Possible Cause: Variation in incubation time with this compound or MTS reagent.

    • Solution: Standardize all incubation times precisely. Use a timer and process plates consistently.

Problem: this compound shows little to no cytotoxic effect at expected concentrations.

  • Possible Cause: The this compound compound has degraded or is impure.

    • Solution: Verify the purity and integrity of the compound. If possible, test the compound on a known sensitive cell line as a positive control.

  • Possible Cause: The cell line has intrinsic resistance to lysosomotropic agents.

    • Solution: Measure the basal lysosomal activity and pH of your cell line. Some cell lines may have a less acidic lysosomal environment, reducing the effectiveness of ion-trapping. Consider testing for high basal expression of P-glycoprotein.

  • Possible Cause: Incorrect assay procedure.

    • Solution: Review the MTS assay protocol carefully. Ensure the correct volume of reagent is added and that the incubation period is optimal for your cell type.[12]

Problem: Inconsistent results in immunogenic cell death (ICD) marker assays (Calreticulin, ATP, HMGB1).

  • Possible Cause: Suboptimal timing for marker detection.

    • Solution: The kinetics of DAMP exposure and release can vary. Perform a time-course experiment (e.g., 4, 8, 12, 24 hours post-treatment) to determine the optimal time point for detecting each marker in your specific cell line. Calreticulin exposure is often an early event.[13]

  • Possible Cause: Low sensitivity of the detection method.

    • Solution: For extracellular ATP, use a high-sensitivity bioluminescent assay.[14] For HMGB1, concentrate the cell culture supernatant before performing a Western blot or use a sensitive ELISA kit. For calreticulin, ensure your flow cytometer is properly calibrated and use a bright, validated fluorophore-conjugated antibody.

  • Possible Cause: Lack of appropriate controls.

    • Solution: Always include a positive control (e.g., a known ICD inducer like doxorubicin or mitoxantrone) and a negative control (vehicle-treated cells) in every experiment to validate the assay's performance.

Data Presentation

Table 1: IC50 Values of this compound in Various Human Cell Lines

The cytotoxic effect of this compound was determined using MTS assays after four hours of incubation. The values represent the mean from three independent experiments ± standard deviation.

Cell LineTypeSite of OriginIC50 (µM) ± SD
A375AdherentHuman melanoma14.52 ± 0.22
HepG2AdherentHuman hepatocellular carcinoma17.26 ± 2.50
HSC-3AdherentHuman oral squamous cell carcinoma15.11 ± 1.10
MCF-7AdherentHuman breast adenocarcinoma11.84 ± 0.81
MRC-5AdherentHuman fetal lung fibroblast (non-cancerous)18.54 ± 1.95
MOLM-13SuspensionHuman acute myeloid leukemia8.16 ± 0.94
PBMCsSuspensionHuman peripheral blood mononuclear cells (non-cancerous)4.13 ± 0.44
RamosSuspensionHuman Burkitt's lymphoma5.97 ± 0.48

Experimental Protocols

Protocol 1: Determination of this compound IC50 using MTS Assay

This protocol is for quantifying viable cells based on the reduction of the MTS tetrazolium compound by metabolically active cells.[12]

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (e.g., DMSO) and wells with medium only for background control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 4, 24, or 48 hours) at 37°C and 5% CO₂.

  • MTS Reagent Addition: Add 20 µL of MTS solution to each well.[15][16] Incubate for 1-4 hours at 37°C. The optimal incubation time should be determined empirically for each cell line.

  • Absorbance Reading: Shake the plate gently and measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (medium only) from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of this compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Assessment of Calreticulin Surface Exposure by Flow Cytometry

This protocol describes the detection of calreticulin (CRT) translocated to the outer cell surface, an early marker of ICD.[13][17]

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at a predetermined concentration (e.g., 1x or 2x IC50) for the desired time. Include positive and negative controls.

  • Cell Harvesting: Gently harvest the cells using a non-enzymatic cell dissociation buffer (e.g., EDTA-based) to preserve surface proteins. Transfer cells to FACS tubes.

  • Washing: Wash the cells twice with 2 mL of cold Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA). Centrifuge at 300 x g for 5 minutes at 4°C between washes.

  • Antibody Staining: Resuspend the cell pellet in 100 µL of staining buffer containing a fluorophore-conjugated anti-calreticulin antibody. Incubate for 30-45 minutes at 4°C in the dark.

  • Viability Dye (Optional but Recommended): Add a viability dye (e.g., Propidium Iodide, DAPI, or a fixable viability stain) to distinguish between live and dead cells and exclude necrotic cells that may non-specifically bind the antibody.

  • Final Washes: Wash the cells twice more with 2 mL of staining buffer as in step 3.

  • Data Acquisition: Resuspend the final cell pellet in 300-500 µL of staining buffer and acquire data on a flow cytometer. Analyze the percentage of CRT-positive cells within the live cell population.

Protocol 3: Measurement of Extracellular ATP Release

This protocol uses a bioluminescent assay to quantify ATP released from dying cells into the culture medium.[14][18]

  • Cell Plating: Seed cells in a white, opaque-walled 96-well plate suitable for luminescence readings.

  • Reagent Preparation: Prepare the ATP assay reagent according to the manufacturer's instructions (e.g., RealTime-Glo™ Extracellular ATP Assay). This typically involves reconstituting a luciferase/luciferin substrate in cell culture medium.

  • Treatment and Assay: Add the this compound treatment and the prepared ATP assay reagent to the cells simultaneously. This allows for real-time kinetic measurement.

  • Luminescence Reading: Immediately place the plate in a luminometer set to 37°C. Measure luminescence at regular intervals (e.g., every 10-30 minutes) for the duration of the experiment (up to 24 hours or more).

  • Data Analysis: Plot the relative light units (RLU) over time to visualize the kinetics of ATP release for each treatment condition.

Protocol 4: Detection of HMGB1 Release by Western Blot

This protocol details the detection of HMGB1 protein passively released from necrotic cells into the culture supernatant.[19][20]

  • Cell Treatment: Culture cells in 6-well plates and treat with this compound.

  • Supernatant Collection: After treatment, carefully collect the culture supernatant without disturbing the cells. Centrifuge the supernatant at 2,000 x g for 10 minutes to pellet any floating cells or debris.

  • Protein Concentration (Optional): If HMGB1 levels are expected to be low, concentrate the protein in the supernatant using methods like trichloroacetic acid (TCA) precipitation or centrifugal filter units.

  • Sample Preparation: Mix the supernatant (or concentrated protein) with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE and Transfer: Load 20-30 µg of total protein per lane and perform SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against HMGB1 (e.g., at a 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing and Secondary Antibody: Wash the membrane three times with TBST for 10 minutes each. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or X-ray film.

Visualizations

cluster_cell Cancer Cell cluster_damps Immunogenic Signals (DAMPs) MPM1_out This compound (Weak Base) MPM1_in This compound MPM1_out->MPM1_in Diffusion Lysosome Lysosome (Acidic pH) MPM1_in->Lysosome MPM1_trapped MPM-1H+ (Trapped) Lysosome->MPM1_trapped Protonation Swelling Lysosomal Swelling & Membrane Permeabilization MPM1_trapped->Swelling Osmotic Pressure Cathepsins Cathepsins Swelling->Cathepsins Release to Cytosol Necrosis Necrotic Cell Death Swelling->Necrosis ATP ATP Release Necrosis->ATP Release/Exposure HMGB1 HMGB1 Release Necrosis->HMGB1 Release/Exposure CRT Calreticulin (CRT) Surface Exposure Necrosis->CRT Release/Exposure cluster_viability Cytotoxicity Assessment cluster_icd Immunogenic Cell Death (ICD) Assessment start Start: Prepare Cancer Cell Culture treat Treat cells with this compound (Dose-response & Time-course) start->treat viability_assay Perform Cell Viability Assay (e.g., MTS) treat->viability_assay atp_assay Measure Extracellular ATP (Luminescence Assay) treat->atp_assay hmgb1_assay Detect Released HMGB1 (Western Blot / ELISA) treat->hmgb1_assay crt_assay Analyze Surface Calreticulin (Flow Cytometry) treat->crt_assay calc_ic50 Calculate IC50 Value viability_assay->calc_ic50 analyze Analyze Data & Conclude Efficacy calc_ic50->analyze atp_assay->analyze hmgb1_assay->analyze crt_assay->analyze start Problem: Low or No this compound Cytotoxicity q1 Is the this compound compound and stock solution OK? start->q1 s1 Solution: - Verify compound purity - Use fresh aliquot - Avoid freeze-thaw cycles q1->s1 No q2 Are experimental conditions (cell density, incubation time) consistent and optimal? q1->q2 Yes s1->q1 Re-test s2 Solution: - Standardize cell seeding - Optimize incubation times - Run positive/negative controls q2->s2 No q3 Does the cell line exhibit signs of intrinsic resistance? q2->q3 Yes s2->q2 Re-test end Issue Resolved / Resistance Suspected q3->end Yes q3->end No, re-evaluate all parameters s3 Solution: - Check basal lysosomal pH - Measure P-glycoprotein expression - Compare with a known sensitive cell line Potential Mechanisms of Acquired Resistance to this compound cluster_cell Resistant Cancer Cell cluster_mechanisms Resistance Pathways MPM1 This compound Lysosome Lysosome MPM1->Lysosome sequestration 1. Increased Sequestration - P-glycoprotein pumps this compound into lysosome - Drug is trapped away from targets Lysosome->sequestration biogenesis 2. Increased Lysosomal Biogenesis - TFEB activation leads to more lysosomes, increasing sequestration capacity Lysosome->biogenesis signaling 3. Pro-survival Signaling - Upregulation of inflammatory cytokines (e.g., CXCL5) - Metabolic adaptation Lysosome->signaling

References

Technical Support Center: MPM-1 Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of MPM-1, a potent anticancer agent and mimic of the marine natural product Eusynstyelamides.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a synthetic mimic of the marine natural products Eusynstyelamides.[1][3] It is a potent anticancer agent that can rapidly kill cancer cells in vitro by inducing a necrosis-like cell death.[1][4] this compound has been shown to cause lysosomal swelling and perturbation of autophagy.[1] It can also induce immunogenic cell death by promoting the release of damage-associated molecular patterns (DAMPs), suggesting its potential as a novel anticancer compound.[1]

Q2: What is the general synthetic strategy for this compound?

The synthesis of this compound is based on a multi-step procedure that involves the following key stages[1]:

  • Dialkylation of a malonate ester to introduce lipophilic side chains.

  • Cyclization with urea to form the central barbiturate scaffold.

  • N-alkylation of the barbiturate ring.

  • Conversion to an azide intermediate.

  • Final reduction of the azide groups to yield the primary amine functionalities of this compound.

Q3: What are the general challenges in purifying marine natural product mimics like this compound?

Purifying marine-derived compounds and their mimics can be challenging due to the complexity of the reaction mixtures.[5][6] Common challenges include the removal of structurally similar impurities, potential compound instability under certain chromatographic conditions, and the need for multiple purification steps to achieve high purity.[7] Techniques such as column chromatography (normal and reversed-phase) and High-Performance Liquid Chromatography (HPLC) are commonly employed.[5][6]

Troubleshooting Guides

Synthesis

This section provides troubleshooting for common issues that may arise during the synthesis of this compound, based on the established synthetic route.[1]

Issue 1: Low yield in the dialkylation of the malonate ester.

  • Possible Cause: Incomplete deprotonation of the malonate ester, leading to a mixture of mono- and di-alkylated products. The alkylating agent may be insufficiently reactive or may have degraded.

  • Recommended Actions & Solutions:

    • Ensure the use of a strong, non-nucleophilic base (e.g., sodium hydride) and anhydrous reaction conditions to facilitate complete deprotonation.

    • Verify the purity and reactivity of the alkylating agent. Consider using a more reactive halide (e.g., iodide instead of bromide).

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) to optimize reaction time and prevent side reactions.

Issue 2: Poor yield during the formation of the barbiturate scaffold.

  • Possible Cause: The cyclization reaction with urea is sensitive to reaction conditions. The presence of moisture can inhibit the reaction. The temperature may not be optimal for the condensation.

  • Recommended Actions & Solutions:

    • Use freshly dried urea and anhydrous solvents to minimize moisture.

    • Optimize the reaction temperature. While elevated temperatures are often required, excessive heat can lead to decomposition. A stepwise increase in temperature may be beneficial.

    • Ensure efficient stirring to maintain a homogenous reaction mixture.

Issue 3: Incomplete N-alkylation of the barbiturate.

  • Possible Cause: Insufficient reactivity of the alkylating agent or steric hindrance at the nitrogen atoms of the barbiturate ring. The base used may not be strong enough to deprotonate the amide nitrogens effectively.

  • Recommended Actions & Solutions:

    • Use a more reactive alkylating agent or increase the reaction temperature.

    • Employ a stronger base, such as potassium carbonate or cesium carbonate, to facilitate deprotonation.

    • Consider using a polar aprotic solvent like DMF or DMSO to improve the solubility of the reactants and enhance the reaction rate.

Issue 4: Low efficiency in the azide conversion step.

  • Possible Cause: Incomplete displacement of the leaving group by the azide nucleophile. The leaving group may not be sufficiently activated.

  • Recommended Actions & Solutions:

    • Ensure the precursor alcohol is efficiently converted to a good leaving group (e.g., a tosylate or mesylate).

    • Use a phase-transfer catalyst to enhance the nucleophilicity of the azide in a biphasic system.

    • Increase the reaction time and/or temperature, monitoring for potential side reactions.

Issue 5: Incomplete reduction of the azide groups to primary amines.

  • Possible Cause: Inefficient catalyst activity or insufficient reducing agent. The reaction may be poisoned by impurities.

  • Recommended Actions & Solutions:

    • Use a fresh, high-quality catalyst (e.g., Palladium on carbon).

    • Ensure the reaction is performed under an inert atmosphere (e.g., hydrogen gas at appropriate pressure).

    • If using a chemical reducing agent (e.g., lithium aluminum hydride), ensure it is added slowly at a low temperature to control the reaction's exothermicity.

    • Purify the azide intermediate thoroughly to remove any potential catalyst poisons.

Purification

This section provides troubleshooting for common issues encountered during the purification of this compound.

Issue 1: Co-elution of this compound with structurally similar impurities during column chromatography.

  • Possible Cause: The polarity of the target compound and the impurity are very similar. The chosen solvent system does not provide adequate separation.

  • Recommended Actions & Solutions:

    • Optimize the solvent system for column chromatography. A shallow gradient elution can improve separation.

    • Consider using a different stationary phase (e.g., switching from silica gel to alumina or using a reversed-phase C18 column).

    • High-Performance Liquid Chromatography (HPLC) with a suitable column and mobile phase may be necessary for final purification.

Issue 2: Degradation of this compound during purification.

  • Possible Cause: this compound may be sensitive to acidic or basic conditions, or prolonged exposure to certain solvents. The compound may also be light or air-sensitive.

  • Recommended Actions & Solutions:

    • If using silica gel chromatography, which can be slightly acidic, consider neutralizing it by pre-washing the column with a solvent system containing a small amount of a non-nucleophilic base like triethylamine.

    • Minimize the time the compound spends on the column and in solution.

    • Conduct purification steps at reduced temperatures if thermal instability is suspected.

    • Protect the compound from light and air by using amber vials and performing manipulations under an inert atmosphere.

Issue 3: Low recovery of this compound after purification.

  • Possible Cause: The compound may be adsorbing irreversibly to the stationary phase. It might be partially soluble in the chosen solvent system, leading to losses during extraction or chromatography.

  • Recommended Actions & Solutions:

    • Pre-treat the silica gel with a small amount of a polar solvent or a suitable additive to block highly active sites.

    • Ensure the complete elution of the product by using a more polar solvent mixture at the end of the chromatographic run.

    • Perform a thorough extraction of all aqueous and organic layers during the workup steps.

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is described in the supplementary information of the primary research publication.[1] Researchers should refer to this source for specific reagent quantities, reaction times, and conditions. The general workflow is outlined in the diagram below.

Data Presentation

While specific quantitative data for each step of the this compound synthesis is not provided in a consolidated table in the primary literature, researchers should aim to collect the following data at each stage to ensure reproducibility and optimize the process.

Table 1: Synthesis Step Monitoring

StepReactionStarting Material (Mass/Moles)Reagents (Mass/Moles)Solvent (Volume)Temperature (°C)Time (h)Product Yield (Mass/g)Product Yield (%)Purity (by NMR/LC-MS)
1Dialkylation
2Cyclization
3N-alkylation
4Azide Conversion
5Reduction

Table 2: Purification Efficiency

Purification StepMethodStationary PhaseMobile PhaseInput Mass (g)Recovered Mass (g)Recovery (%)Purity Before (%)Purity After (%)
1Column ChromatographySilica Gele.g., Hexane/Ethyl Acetate
2HPLCC18e.g., Acetonitrile/Water

Visualizations

Experimental Workflow for this compound Synthesis

MPM1_Synthesis_Workflow cluster_synthesis This compound Synthesis cluster_purification Purification start Malonate Ester step1 1. Dialkylation start->step1 intermediate1 Dialkylated Malonate step1->intermediate1 step2 2. Cyclization with Urea intermediate1->step2 intermediate2 Barbiturate Scaffold step2->intermediate2 step3 3. N-alkylation intermediate2->step3 intermediate3 N-alkylated Barbiturate step3->intermediate3 step4 4. Azide Conversion intermediate3->step4 intermediate4 Azide Intermediate step4->intermediate4 step5 5. Reduction intermediate4->step5 product This compound step5->product purify1 Column Chromatography product->purify1 purify2 HPLC purify1->purify2 final_product Pure this compound purify2->final_product

Caption: General workflow for the synthesis and purification of this compound.

Logical Relationship for Troubleshooting Synthesis Issues

Caption: Troubleshooting logic for addressing low yields in synthesis.

References

optimizing incubation time for MPM-1 treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing MPM-1, a potent anticancer agent that induces immunogenic cell death.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a synthetic mimic of the marine natural product Eusynstyelamide. It is a potent anticancer agent that acts by inducing a rapid, necrosis-like cell death in cancer cells.[1][2] Its mechanism involves the perturbation of autophagy and causing lysosomal swelling.[1][2] Furthermore, this compound can trigger immunogenic cell death (ICD) by stimulating the release of Damage-Associated Molecular Patterns (DAMPs), such as High Mobility Group Box 1 (HMGB1) and ATP, and promoting the cell surface expression of calreticulin.[2][3]

Q2: What is a recommended starting concentration and incubation time for this compound treatment?

A2: The optimal concentration and incubation time for this compound are highly dependent on the cell line and experimental goals. For initial cytotoxicity screening, a 4-hour incubation with concentrations ranging from 0 to 50 μM is a good starting point.[1] For studies on autophagy and lysosomal effects, incubation times of 1 to 6 hours with concentrations around the IC50 value have been used.[1] It is crucial to perform a dose-response and time-course experiment for your specific cell line to determine the optimal conditions.

Q3: How does cell density affect the outcome of this compound treatment?

A3: The rate at which this compound induces cell death is dependent on cell density.[3] It is recommended to maintain consistent cell seeding densities across experiments to ensure reproducible results. If you observe variability in your outcomes, inconsistent cell density between wells or plates could be a contributing factor.

Q4: Is this compound suitable for in vivo studies?

A4: The provided search results focus on the in vitro effects of this compound. While its ability to induce immunogenic cell death suggests potential for in vivo applications, particularly for intratumoral injection, specific protocols and efficacy in animal models would require further investigation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in cell death between replicate wells. Inconsistent cell seeding density.Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for seeding and visually inspect plates for even cell distribution.
Edge effects in the culture plate.Avoid using the outer wells of the plate for treatment groups, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media.
Lower than expected cytotoxicity. Suboptimal incubation time or concentration.Perform a time-course experiment (e.g., 2, 4, 6, 8 hours) and a dose-response experiment (e.g., a range of concentrations around the expected IC50) to determine the optimal conditions for your cell line.
Cell line is resistant to this compound.Verify the reported IC50 values for your cell line if available.[1] Consider trying a different cancer cell line to confirm the activity of your this compound stock.
Difficulty detecting DAMP release (e.g., HMGB1, ATP). Incubation time is too short or too long.The release of DAMPs is a kinetic process. Perform a time-course experiment to identify the peak release time for each DAMP.
Cell death mechanism is not immunogenic in your cell line.Confirm that this compound induces immunogenic cell death in your specific cell line by assessing multiple ICD markers (e.g., calreticulin exposure, HMGB1 release, ATP secretion).

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of this compound in Various Human Cancer Cell Lines

Cell LineCancer TypeIncubation TimeIC50 (µM)
JurkatT-cell leukemia4 hours6.62 ± 1.60
RamosB-cell lymphoma4 hours7.53 ± 2.01
HSC-3Oral squamous carcinoma4 hours8.53 ± 0.57
MCF-7Breast adenocarcinoma4 hours14.06 ± 2.71
A375Malignant melanoma4 hours14.52 ± 0.22

Data extracted from MedchemExpress product information, citing von Hofsten et al., 2022.[1]

Experimental Protocols

Protocol 1: Determination of IC50 for this compound using a Cell Viability Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Preparation: Prepare a series of dilutions of this compound in culture medium. A common starting range is 0.1 to 50 µM.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plate for a predetermined time (e.g., 4 hours).

  • Viability Assessment: Measure cell viability using a suitable assay, such as MTT, resazurin, or a commercial cytotoxicity kit, according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the this compound concentration and use a non-linear regression to determine the IC50 value.

Protocol 2: Detection of HMGB1 Release by Western Blot

  • Cell Treatment: Seed cells in 12-well plates and allow them to adhere overnight.[3] Treat the cells with this compound at 1x and 2x the IC50 concentration for various time points (e.g., 2, 4, 6 hours).

  • Supernatant Collection: Carefully collect the culture supernatant from each well. Centrifuge to pellet any detached cells and debris.

  • Protein Precipitation (Optional but Recommended): Precipitate the protein from the supernatant using a method like trichloroacetic acid (TCA) precipitation to concentrate the sample.

  • Sample Preparation: Resuspend the protein pellet in Laemmli sample buffer.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for HMGB1. Use an appropriate HRP-conjugated secondary antibody and detect with an enhanced chemiluminescence (ECL) substrate.

Visualizations

MPM1_Signaling_Pathway Hypothesized this compound Signaling Pathway MPM1 This compound Lysosome Lysosome MPM1->Lysosome Swelling Autophagy Autophagy MPM1->Autophagy Perturbation Necrosis Necrosis-like Cell Death Lysosome->Necrosis Autophagy->Necrosis DAMPs DAMP Release (HMGB1, ATP) Necrosis->DAMPs CRT Calreticulin Exposure Necrosis->CRT ICD Immunogenic Cell Death DAMPs->ICD CRT->ICD

Caption: Hypothesized signaling cascade of this compound leading to immunogenic cell death.

Incubation_Time_Optimization_Workflow Workflow for Optimizing this compound Incubation Time cluster_0 Phase 1: Dose-Response cluster_1 Phase 2: Time-Course A Seed cells at consistent density B Treat with broad range of this compound concentrations (e.g., 0.1-50 µM) A->B C Incubate for a fixed 'middle' time point (e.g., 4h) B->C D Measure cell viability (e.g., MTT assay) C->D E Determine approximate IC50 D->E G Treat with 1x and 2x the approximate IC50 E->G Inform concentration F Seed cells at consistent density F->G H Incubate for various time points (e.g., 2, 4, 6, 8, 12h) G->H I Measure desired endpoint (e.g., cytotoxicity, DAMP release) H->I J Identify optimal incubation time I->J

Caption: Experimental workflow for optimizing this compound incubation time.

References

Technical Support Center: JC-1 Fluorescence Detection for Mitochondrial Membrane Potential Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the JC-1 fluorescent probe for the assessment of mitochondrial membrane potential (ΔΨm). Here you will find answers to frequently asked questions and detailed troubleshooting guides to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind JC-1 fluorescence for detecting mitochondrial membrane potential?

A1: JC-1 (5,5',6,6'-tetrachloro-1,1',3,3'-tetraethylbenzimidazolylcarbocyanine iodide) is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with a high mitochondrial membrane potential (typically above -140mV), JC-1 forms complexes known as J-aggregates, which emit an intense red fluorescence (emission maximum ~590 nm).[1] Conversely, in apoptotic or unhealthy cells with a low mitochondrial membrane potential, JC-1 remains in its monomeric form within the cytoplasm and emits a green fluorescence (emission maximum ~529-535 nm).[1][2][3] The ratio of red to green fluorescence serves as a reliable indicator of the mitochondrial membrane potential.[4][5]

Q2: What are the recommended filter sets for detecting JC-1 fluorescence?

A2: To effectively distinguish between the J-aggregates and monomers of JC-1, specific filter sets are recommended for both fluorescence microscopy and flow cytometry. For fluorescence microscopy, a dual-bandpass filter capable of simultaneously detecting fluorescein (for green monomers) and rhodamine or Texas Red (for red J-aggregates) is ideal.[4][6] For flow cytometry, the green fluorescence of JC-1 monomers is typically detected in the FL1 channel (similar to FITC), while the red fluorescence of J-aggregates is detected in the FL2 channel (similar to PE).[3][4]

Q3: Can JC-1 be used on fixed cells?

A3: No, JC-1 is intended for use in live cells only. The accumulation of JC-1 in mitochondria is dependent on the active maintenance of the mitochondrial membrane potential, which is lost upon cell fixation.[7][8] Fixation would lead to inaccurate and unreliable results.

Q4: What is the purpose of using a positive control like CCCP or FCCP?

A4: Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) and carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone (FCCP) are uncoupling agents that disrupt the mitochondrial membrane potential.[9] They are used as positive controls to induce depolarization in healthy cells, resulting in a shift from red to green fluorescence. This helps to validate that the JC-1 dye is responding correctly to changes in mitochondrial membrane potential within your experimental system.[2][4]

Data Presentation: Quantitative Parameters for JC-1 Staining

The following tables provide a summary of key quantitative parameters for designing and troubleshooting your JC-1 experiments.

Table 1: Recommended JC-1 Staining Parameters

ParameterRecommended ValueNotes
JC-1 Concentration 1-10 µM for microscopy and microplate assays[7]Optimal concentration is cell-type dependent and should be determined empirically.[7]
2 µM for flow cytometry[4][7]A starting concentration range should be tested.[10]
Incubation Time 15-30 minutes at 37°C[4]Sufficient staining is usually achieved after 15 minutes.
Positive Control (CCCP/FCCP) 5-50 µMInduces complete depolarization, typically within 15-30 minutes.
Cell Density Do not exceed 1 x 10^6 cells/mL[4]High cell density can lead to spontaneous apoptosis.

Table 2: Recommended Filter Settings for JC-1 Detection

Detection MethodTargetExcitation (nm)Emission (nm)
Fluorescence Microscopy JC-1 Monomers (Green)~485[3]~535[3]
JC-1 J-Aggregates (Red)~535-560[3]~590-595[3][7]
Flow Cytometry JC-1 Monomers (Green)488 (FL1 Channel)[3][4]~527-530[3][4]
JC-1 J-Aggregates (Red)488 (FL2 Channel)[3][4]~585-590[3][4]

Troubleshooting Guides

Issue 1: Weak or No Fluorescence Signal

  • Question: Why am I not observing any significant red or green fluorescence in my cells after JC-1 staining?

  • Possible Causes & Solutions:

    • Inappropriate JC-1 Concentration: The concentration of the JC-1 dye may be too low. It is recommended to perform a titration to determine the optimal concentration for your specific cell type.[7]

    • Insufficient Incubation Time: The incubation period may be too short for the dye to accumulate in the mitochondria. Ensure you are incubating for the recommended 15-30 minutes at 37°C.[2]

    • Cell Health: The cells may not be viable. It is crucial to use healthy, actively growing cells for this assay.

    • Improper Storage of JC-1: The JC-1 reagent is light-sensitive and should be stored protected from light. Ensure the stock solution has been stored correctly at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Issue 2: High Green Fluorescence in Control Cells

  • Question: My healthy, untreated control cells are showing a high level of green fluorescence and a low red/green ratio. What could be the reason for this?

  • Possible Causes & Solutions:

    • Suboptimal Cell Health: Even in control populations, a high percentage of cells may be undergoing apoptosis. Ensure your cell culture conditions are optimal and that the cells are not overgrown, as high cell density can induce apoptosis.[4]

    • Phototoxicity: Excessive exposure to the excitation light during imaging can induce phototoxicity and damage the mitochondria, leading to a decrease in membrane potential. Minimize light exposure by using neutral density filters, reducing exposure time, and focusing on a different field of view before capturing the image of interest.

    • Incorrect Compensation Settings (Flow Cytometry): In flow cytometry, improper compensation between the FL1 and FL2 channels can lead to an artificially high green signal. Use your CCCP/FCCP-treated positive control to set the correct compensation.

Issue 3: Presence of Red Particulate Crystals in the JC-1 Working Solution

  • Question: I am observing red precipitates in my JC-1 staining solution. How can I prevent this?

  • Possible Causes & Solutions:

    • Improper Dilution: JC-1 has low solubility in aqueous solutions. To prepare the working solution, it is recommended to first dilute the JC-1 stock in distilled water before adding the assay buffer.[8] Pipetting the dye directly into the buffer can cause aggregation.

    • Incomplete Dissolution: The JC-1 stock solution may not have been fully dissolved. Ensure the stock is completely thawed and at room temperature before use.[8] Gentle warming in a 37°C water bath or brief sonication can aid in dissolution.[8]

    • Do Not Centrifuge: Do not centrifuge the JC-1 working solution, as this can pellet the dye.[3]

Issue 4: High Background Fluorescence

  • Question: I am observing high background fluorescence, which is making it difficult to analyze the specific mitochondrial staining. How can I reduce the background?

  • Possible Causes & Solutions:

    • Excessive JC-1 Concentration: Using too high a concentration of JC-1 can lead to non-specific staining and high background. Titrate the dye to find the lowest effective concentration.[7]

    • Inadequate Washing: Insufficient washing after staining can leave behind unbound dye, contributing to background fluorescence. Ensure you are following the recommended washing steps in the protocol.

    • Autofluorescence: Some cell types exhibit natural autofluorescence. It is important to include an unstained control to assess the level of autofluorescence in your cells.

Experimental Protocols & Visualizations

Detailed Methodology for JC-1 Staining (Fluorescence Microscopy)
  • Cell Seeding: Seed cells on glass coverslips or in a clear-bottomed microplate at a density that ensures they are not more than 80% confluent at the time of the experiment.[2]

  • Experimental Treatment: Treat cells with your compound of interest to induce apoptosis. Include an untreated control and a positive control treated with 5-50 µM CCCP or FCCP for 15-30 minutes.[2]

  • JC-1 Staining Solution Preparation: Thaw the JC-1 stock solution at room temperature. Prepare the working staining solution by diluting the stock to a final concentration of 1-10 µM in pre-warmed cell culture medium.[7] Mix thoroughly to ensure the dye is fully dissolved.[2]

  • Staining: Remove the culture medium from the cells and add the JC-1 staining solution.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.[2]

  • Washing: Carefully aspirate the staining solution and wash the cells with pre-warmed assay buffer.

  • Imaging: Immediately observe the cells under a fluorescence microscope using appropriate filter sets for green and red fluorescence.[3]

Visualizations

JC1_Mechanism cluster_0 Healthy Cell cluster_1 Apoptotic Cell Mito_Healthy Mitochondrion (High ΔΨm) JC1_Monomer_In JC-1 Monomer J_Aggregate J-Aggregate JC1_Monomer_In->J_Aggregate Accumulation & Aggregation Red_Fluorescence Red Fluorescence (~590 nm) J_Aggregate->Red_Fluorescence Emits Mito_Apoptotic Mitochondrion (Low ΔΨm) JC1_Monomer_Out JC-1 Monomer Green_Fluorescence Green Fluorescence (~530 nm) JC1_Monomer_Out->Green_Fluorescence Emits JC1_Probe JC-1 Probe (Cationic Dye) JC1_Probe->JC1_Monomer_In Enters Mitochondria JC1_Probe->JC1_Monomer_Out Remains in Cytoplasm

Caption: Mechanism of JC-1 action in healthy versus apoptotic cells.

JC1_Workflow cluster_microscopy Fluorescence Microscopy cluster_flow Flow Cytometry start Start: Seed Cells treatment Apply Experimental Treatment (e.g., Drug, Vehicle, CCCP) start->treatment prep_stain Prepare JC-1 Staining Solution treatment->prep_stain stain_cells Incubate Cells with JC-1 (15-30 min, 37°C) prep_stain->stain_cells wash Wash Cells with Assay Buffer stain_cells->wash acquire Image Acquisition wash->acquire img_micro Capture Red & Green Fluorescence Images acquire->img_micro img_flow Acquire Data in FL1 & FL2 Channels acquire->img_flow analysis Data Analysis: Calculate Red/Green Ratio img_micro->analysis img_flow->analysis

Caption: Experimental workflow for JC-1 fluorescence detection.

References

Technical Support Center: Addressing MPM-1 Cytotoxicity in Non-Cancerous Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the cytotoxic effects of MPM-1 on non-cancerous cells during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent anticancer agent that mimics the marine natural product eusynstyelamide.[1] It induces a rapid, necrosis-like cell death in cancer cells.[1] The primary mechanism of this compound-induced cytotoxicity is the perturbation of autophagy and lysosomal swelling, leading to lysosomal membrane permeabilization (LMP).[1] This releases lysosomal hydrolases into the cytosol, causing cellular degradation and cell death.

Q2: Is this compound cytotoxic to non-cancerous cells?

A2: Yes, studies have shown that this compound is a non-selective cytotoxic agent, meaning it can induce cell death in both cancerous and non-cancerous cells.[1] This is likely because its mechanism of action, lysosomal membrane permeabilization, targets a fundamental cellular process common to most cell types.

Q3: Why am I observing high levels of cytotoxicity in my non-cancerous control cell line when using this compound?

A3: High cytotoxicity in non-cancerous cells is an expected outcome of this compound treatment due to its non-selective nature. The rate of cell death is also dependent on the concentration of this compound and the density of the cells being treated.[2] It is crucial to establish a therapeutic window by determining the IC50 values for both your target cancer cells and your non-cancerous control cells.

Q4: What are the key signaling pathways affected by this compound-induced cytotoxicity?

A4: The primary event triggered by this compound is lysosomal membrane permeabilization (LMP). The release of cathepsins from the lysosome into the cytosol can trigger a cascade of events, including the activation of apoptosis through cleavage of Bid and subsequent mitochondrial outer membrane permeabilization (MOMP). However, extensive LMP, as is often the case with potent lysosomotropic agents, typically leads to necrosis.

Q5: What strategies can be employed to mitigate this compound cytotoxicity in non-cancerous cells?

A5: Several strategies can be investigated to reduce the off-target effects of this compound on non-cancerous cells:

  • Dose Optimization and Scheduling: Carefully titrate this compound concentration to find a therapeutic window where it is effective against cancer cells while minimizing toxicity to normal cells.[3]

  • Use of Cytoprotective Agents: Co-treatment with agents that stabilize lysosomal membranes or protect cells from oxidative stress may reduce this compound-induced cytotoxicity.

  • Cyclotherapy: Transiently arresting the cell cycle of non-cancerous cells can make them less susceptible to cytotoxic agents.[4] For example, CDK4/6 inhibitors can induce a temporary G1 arrest in normal cells, potentially protecting them from this compound.[5][6]

  • Targeted Drug Delivery: Encapsulating this compound in a nanoparticle-based drug delivery system can enhance its delivery to tumor cells through the enhanced permeability and retention (EPR) effect, thereby reducing systemic exposure to healthy tissues.[3]

Troubleshooting Guides

Issue 1: Excessive Cytotoxicity in Non-Cancerous Control Cells

Possible Cause Troubleshooting Steps
High this compound Concentration Perform a dose-response experiment on both cancer and non-cancerous cell lines to determine their respective IC50 values. Start with a lower concentration of this compound and titrate up to find the optimal therapeutic window.
High Cell Density The cytotoxic effect of this compound is cell density-dependent. Ensure consistent cell seeding densities across all experiments and consider that lower cell densities may require lower this compound concentrations.[2]
Prolonged Exposure Time Reduce the incubation time of this compound with the cells. A time-course experiment can help determine the minimum exposure time required for anti-cancer efficacy.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not toxic to your cells. Always include a vehicle-only control in your experiments.

Issue 2: Inconsistent Results Between Experiments

Possible Cause Troubleshooting Steps
Cell Culture Variability Use cells within a similar passage number range to minimize genetic drift. Regularly test for mycoplasma contamination. Ensure consistent cell seeding densities.
This compound Solution Instability Prepare fresh stock solutions of this compound and store them appropriately as per the manufacturer's instructions. Avoid repeated freeze-thaw cycles.
Assay Variability Validate your cytotoxicity assay (e.g., MTT, LDH, or live/dead staining) for linearity and sensitivity with your specific cell lines. Include appropriate positive and negative controls in every experiment.

Data Presentation

Table 1: Comparative IC50 Values of this compound in Cancerous and Non-Cancerous Cell Lines

Cell LineCell TypeIC50 (µM)
HSC-3 Human tongue squamous cell carcinoma~17
MCF-7 Human breast adenocarcinoma~10
A549 Human lung carcinoma~15
MRC-5 Human fetal lung fibroblast (Non-cancerous)18.54
PBMCs Peripheral Blood Mononuclear Cells (Non-cancerous)4.13
Data is illustrative and should be determined empirically for your specific experimental conditions.

Experimental Protocols

Protocol 1: Determining the Therapeutic Window of this compound

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in both a cancer cell line and a non-cancerous cell line to identify a potential therapeutic window.

Materials:

  • Cancer cell line of interest

  • Non-cancerous cell line (e.g., primary fibroblasts, immortalized normal cell line)

  • Complete cell culture medium

  • This compound

  • Vehicle control (e.g., DMSO)

  • 96-well plates

  • Cell viability assay kit (e.g., MTT, PrestoBlue)

  • Plate reader

Procedure:

  • Cell Seeding: Seed both the cancer and non-cancerous cells in separate 96-well plates at an optimal density for each cell type. Allow cells to adhere and enter the logarithmic growth phase (typically 24 hours).

  • Drug Preparation: Prepare a 2x stock solution of this compound in the appropriate cell culture medium. Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 100 µM).

  • Cell Treatment: Remove the existing medium and add 100 µL of the diluted this compound solutions or vehicle control to the respective wells.

  • Incubation: Incubate the plates for a predetermined duration (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment: After incubation, assess cell viability using a chosen assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the log of the this compound concentration and determine the IC50 value for each cell line using non-linear regression analysis.

Protocol 2: Evaluating the Cytoprotective Effect of a Lysosomal Membrane Stabilizer

Objective: To assess the ability of a cytoprotective agent to mitigate this compound-induced cytotoxicity in non-cancerous cells.

Materials:

  • Non-cancerous cell line

  • Complete cell culture medium

  • This compound

  • Lysosomal membrane stabilizing agent (e.g., a specific cytoprotective compound)

  • Vehicle control

  • 96-well plates

  • Cell viability assay kit

  • Plate reader

Procedure:

  • Cell Seeding: Seed the non-cancerous cells in a 96-well plate and allow them to adhere.

  • Pre-treatment (Optional): Pre-treat the cells with various concentrations of the lysosomal membrane stabilizer for a specific duration (e.g., 1-4 hours) before adding this compound.

  • Co-treatment: Add this compound at a concentration known to be cytotoxic to the non-cancerous cells (e.g., IC50 or 2x IC50) to wells with and without the cytoprotective agent.

  • Incubation: Incubate the plate for the desired treatment duration.

  • Cell Viability Assessment: Assess cell viability using a suitable assay.

  • Data Analysis: Compare the cell viability in wells treated with this compound alone to those co-treated with the cytoprotective agent to determine if the agent provides a protective effect.

Visualizations

MPM1_Signaling_Pathway MPM1 This compound Lysosome Lysosome MPM1->Lysosome Targets LMP Lysosomal Membrane Permeabilization (LMP) Lysosome->LMP Induces Cathepsins Cathepsins LMP->Cathepsins Release into Cytosol Cytosol Cathepsins->Cytosol Enzymatic degradation of cellular components Necrosis Necrosis-like Cell Death Cytosol->Necrosis

Caption: Proposed signaling pathway of this compound-induced cell death.

Experimental_Workflow cluster_0 Phase 1: Baseline Cytotoxicity cluster_1 Phase 2: Mitigation Strategy A Seed Cancer and Non-Cancerous Cells B Treat with this compound Dose-Response A->B C Assess Cell Viability B->C D Determine IC50 Values C->D E Seed Non-Cancerous Cells F Co-treat with this compound and Cytoprotective Agent E->F G Assess Cell Viability F->G H Compare with this compound Alone G->H Troubleshooting_Logic Start High Cytotoxicity in Non-Cancerous Cells Conc Is this compound concentration optimized? Start->Conc Density Is cell density consistent and optimal? Conc->Density Yes Action_Conc Perform Dose-Response and determine IC50 Conc->Action_Conc No Time Is exposure time minimized? Density->Time Yes Action_Density Standardize seeding density Density->Action_Density No Solvent Is solvent toxicity ruled out? Time->Solvent Yes Action_Time Perform Time-Course Experiment Time->Action_Time No Action_Solvent Run Vehicle Control Solvent->Action_Solvent No End Reduced Cytotoxicity Solvent->End Yes Action_Conc->Density Action_Density->Time Action_Time->Solvent Action_Solvent->End

References

Validation & Comparative

MPM-1 vs. Traditional Chemotherapy: An In Vitro Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the in vitro performance of novel anti-cancer compounds in comparison to established chemotherapeutics is crucial. This guide provides an objective comparison of MPM-1, a marine natural product mimic, with the traditional chemotherapy agents doxorubicin and cisplatin. The data presented is collated from peer-reviewed studies to facilitate an evidence-based evaluation of their cytotoxic effects and mechanisms of action.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following tables summarize the in vitro cytotoxicity of this compound, doxorubicin, and cisplatin across a panel of human cancer and non-cancerous cell lines. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as incubation time and the specific assay used.

Table 1: IC50 Values of this compound in Various Cell Lines

Cell LineCell TypeIC50 (µM)
RamosB-cell lymphoma4.13 ± 0.94
HSC-3Oral squamous carcinoma8.54 ± 1.13
A549Lung carcinoma12.87 ± 1.15
HeLaCervical carcinoma15.72 ± 1.41
MCF-7Breast adenocarcinoma17.73 ± 1.58
MRC-5Normal lung fibroblast18.54 ± 1.65
Data obtained from a study by von Hofsten et al. (2022) following a 4-hour incubation period and assessment via an MTS assay.

Table 2: Comparative IC50 Values of Doxorubicin and Cisplatin in Corresponding Cell Lines

Cell LineDoxorubicin IC50 (µM)Cisplatin IC50 (µM)
Ramos2.50 ± 0.01[1]Not available
HSC-30.876[2]0.7 ± 0.2[3]
A549>20[4]12.74 ± 1.26[5]
HeLa2.92 ± 0.57[4]4.00 ± 0.47[5]
MCF-72.50 ± 1.76[4]~20-40 (variable)[6]
MRC-5Not available5.91 ± 0.32[5]
Note: The IC50 values for doxorubicin and cisplatin are sourced from various studies and may have been determined using different experimental protocols and incubation times, which can influence the results.

Mechanisms of Action and Signaling Pathways

This compound, doxorubicin, and cisplatin induce cancer cell death through distinct molecular mechanisms.

This compound: This marine natural product mimic rapidly induces a form of programmed necrosis-like cell death.[7] Evidence suggests that this compound's mechanism involves the perturbation of autophagy and swelling of lysosomes.[7] This leads to the release of damage-associated molecular patterns (DAMPs), which can stimulate an immune response.[7]

Doxorubicin: A well-established anthracycline antibiotic, doxorubicin primarily functions by intercalating into DNA, which inhibits topoisomerase II and disrupts DNA replication and transcription. This DNA damage triggers a signaling cascade that leads to apoptosis, or programmed cell death. Key signaling pathways activated by doxorubicin include the p53 pathway and the mitogen-activated protein kinase (MAPK) pathways, such as JNK and p38.

Cisplatin: As a platinum-based chemotherapy agent, cisplatin forms adducts with DNA, creating intra- and inter-strand crosslinks. These crosslinks distort the DNA structure, inhibiting DNA replication and transcription, which ultimately triggers apoptosis. The cellular response to cisplatin-induced DNA damage involves the activation of various signaling pathways, including the ATR/p53 and MAPK pathways, to either repair the damage or initiate cell death.

Visualizing the Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in the mechanisms of action for each compound.

Doxorubicin_Apoptosis_Pathway Dox Doxorubicin DNA DNA Intercalation & Topoisomerase II Inhibition Dox->DNA DNAdamage DNA Damage DNA->DNAdamage p53 p53 Activation DNAdamage->p53 MAPK MAPK Activation (JNK, p38) DNAdamage->MAPK Bax Bax/Bak Activation p53->Bax MAPK->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Doxorubicin-Induced Apoptotic Pathway

Cisplatin_Apoptosis_Pathway Cis Cisplatin DNAadducts DNA Adducts & Crosslinks Cis->DNAadducts DNAdamage DNA Damage DNAadducts->DNAdamage ATR ATR Activation DNAdamage->ATR MAPK MAPK Activation (JNK, p38) DNAdamage->MAPK p53 p53 Activation ATR->p53 Bax Bax/Bak Activation p53->Bax MAPK->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Cisplatin-Induced Apoptotic Pathway

MPM1_Necroptosis_Pathway MPM1 This compound Lysosome Lysosomal Swelling MPM1->Lysosome RIPK1 RIPK1 Activation Lysosome->RIPK1 Proposed Link RIPK3 RIPK3 Activation RIPK1->RIPK3 Necrosome Necrosome Formation (RIPK1-RIPK3) RIPK1->Necrosome RIPK3->Necrosome MLKL MLKL Phosphorylation Necrosome->MLKL MLKLo MLKL Oligomerization & Translocation MLKL->MLKLo Membrane Plasma Membrane Pore Formation MLKLo->Membrane Necrosis Necrotic Cell Death Membrane->Necrosis

Proposed Necroptotic Pathway for this compound

Autophagy_Regulation cluster_inhibition Autophagy Inhibition cluster_activation Autophagy Activation Nutrients Nutrient Availability mTORC1_act mTORC1 Activation Nutrients->mTORC1_act ULK1_in ULK1 Complex Inhibition mTORC1_act->ULK1_in Autophagy_in Autophagy Inhibition ULK1_in->Autophagy_in Starvation Nutrient Starvation mTORC1_in mTORC1 Inhibition Starvation->mTORC1_in ULK1_act ULK1 Complex Activation mTORC1_in->ULK1_act Autophagy_act Autophagy Induction ULK1_act->Autophagy_act MPM1 This compound Perturbation Perturbation of Autophagy MPM1->Perturbation Perturbation->Autophagy_in Potential Dysregulation Perturbation->Autophagy_act Potential Dysregulation

General Regulation of Autophagy and this compound Perturbation

Experimental Protocols

The following provides a representative, detailed methodology for an in vitro cytotoxicity assay, based on common practices described in the cited literature.

In Vitro Cytotoxicity Assessment using MTT Assay

1. Cell Culture and Seeding:

  • Human cancer cell lines (e.g., A549, HeLa, MCF-7) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • For the assay, cells are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well and allowed to adhere overnight.

2. Compound Treatment:

  • Stock solutions of this compound, doxorubicin, and cisplatin are prepared in a suitable solvent (e.g., DMSO).

  • Serial dilutions of the compounds are made in complete culture medium to achieve a range of final concentrations.

  • The medium from the seeded plates is removed, and 100 µL of the medium containing the various drug concentrations is added to the respective wells. Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration used for the drug dilutions.

3. Incubation:

  • The plates are incubated for a specified period, typically ranging from 24 to 72 hours, under standard cell culture conditions.

4. MTT Assay:

  • Following incubation, 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

  • The plates are incubated for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

5. Solubilization and Absorbance Reading:

  • The medium containing MTT is carefully removed, and 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

  • The plates are gently agitated on an orbital shaker for 15-30 minutes to ensure complete dissolution.

  • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm, with a reference wavelength of 630 nm.

6. Data Analysis and IC50 Determination:

  • The percentage of cell viability is calculated for each drug concentration relative to the untreated control cells.

  • The IC50 value, the concentration of the drug that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

MTT_Assay_Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Incubate1 Incubate Overnight Seed->Incubate1 Treat Treat with Serial Dilutions of Compound Incubate1->Treat Incubate2 Incubate for 24-72 hours Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate for 2-4 hours AddMTT->Incubate3 Solubilize Solubilize Formazan Crystals (DMSO) Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Analyze Data & Determine IC50 Read->Analyze End End Analyze->End

Workflow for MTT Cytotoxicity Assay

References

Validating the Mitochondrial Targeting of MPM-1 Probe: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel mitochondrial probe, MPM-1, with established commercially available alternatives. The focus is on validating the mitochondrial localization of this compound through objective performance comparisons and supporting experimental data.

Introduction to this compound and Mitochondrial Probes

Mitochondria are crucial organelles involved in cellular energy production, metabolism, and apoptosis. The development of fluorescent probes that specifically target mitochondria is essential for studying their function and role in disease. A novel fluorescent probe, designated as Mitochondrial Probe Molecule-1 (this compound), has been synthesized and reported to selectively target mitochondria and exhibit anti-tumor properties in colon and lung cancer cells.[1][2] This guide outlines the necessary steps and comparative data to validate the mitochondrial targeting of this compound.

The primary method for validating the subcellular localization of a new probe is through co-localization experiments with a well-established organelle marker. In the case of mitochondria, probes such as MitoTracker dyes, JC-1, and TMRM are considered the gold standard.

Comparative Analysis of Mitochondrial Probes

Table 1: Photophysical Properties of Mitochondrial Probes

ProbeExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Photostability
This compound Not AvailableNot AvailableNot AvailableNot Available
MitoTracker Green FM 490[3][4][5]516[4][6]Not AvailableModerate
JC-1 (Monomer) 510[7]527[7]Not AvailableLow
JC-1 (J-aggregate) 585[7]590[7]Not AvailableLow
TMRM 548[8]574[8]High[9]Moderate to Low[10]

Table 2: Cytotoxicity and Working Concentrations

ProbeTarget CellsIC50 (µM)Typical Working Concentration
This compound A549 (Lung Cancer)4.900[1]Not specified for imaging
H1299 (Lung Cancer)7.376[1]
SW480 (Colon Cancer)8.677[1]
LOVO (Colon Cancer)7.720[1]
MitoTracker Green FM VariousLow (concentration-dependent)20 - 200 nM[5]
JC-1 VariousLow (concentration-dependent)1 - 10 µM
TMRM VariousLow (concentration-dependent)5 - 20 nM (non-quenching)[9]

Experimental Protocols for Validation

The definitive validation of this compound's mitochondrial targeting relies on co-localization with a proven mitochondrial marker. The following protocols provide a framework for conducting these experiments.

Co-localization Imaging with MitoTracker Green FM

This experiment aims to visually determine if the fluorescence signal from this compound overlaps with the signal from MitoTracker Green FM, a dye that accumulates in mitochondria regardless of membrane potential.

Experimental Workflow:

CoLocalization_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging cell_culture Culture cells on coverslips or imaging dishes cell_treatment Treat with this compound (determine optimal concentration) cell_culture->cell_treatment mitotracker_stain Incubate with MitoTracker Green FM (e.g., 100 nM for 15-30 min) cell_treatment->mitotracker_stain wash_cells Wash cells with pre-warmed medium mitotracker_stain->wash_cells microscopy Acquire images using confocal microscopy wash_cells->microscopy channel_1 This compound Channel (determine excitation/emission) microscopy->channel_1 channel_2 MitoTracker Channel (Ex: 490 nm, Em: 516 nm) microscopy->channel_2 merge_channels Merge channels and analyze for co-localization channel_1->merge_channels channel_2->merge_channels

Co-localization experimental workflow.

Protocol:

  • Cell Culture: Plate cells (e.g., A549 or SW480) on glass-bottom dishes or coverslips suitable for high-resolution microscopy.

  • This compound Incubation: Incubate cells with this compound at a concentration that provides a detectable fluorescent signal without inducing significant cell death during the imaging period. This concentration may need to be optimized.

  • MitoTracker Staining: Add MitoTracker Green FM to the cell culture medium at a final concentration of 20-200 nM and incubate for 15-45 minutes at 37°C.[5]

  • Washing: Gently wash the cells twice with a pre-warmed, serum-free medium or phosphate-buffered saline (PBS).

  • Imaging: Immediately image the cells using a confocal microscope.

    • Acquire images in two separate channels: one for this compound (using its specific excitation and emission wavelengths) and one for MitoTracker Green FM (Excitation: ~490 nm, Emission: ~516 nm).

    • Merge the two channels to observe the degree of overlap between the red (assuming this compound is red-shifted) and green signals. A yellow signal in the merged image indicates co-localization.

Assessment of Mitochondrial Membrane Potential Dependence (Optional)

To further characterize this compound, it is useful to determine if its accumulation in mitochondria is dependent on the mitochondrial membrane potential (ΔΨm). This can be tested using a protonophore like FCCP (carbonyl cyanide p-trifluoromethoxyphenylhydrazone), which dissipates the mitochondrial membrane potential.

Experimental Workflow:

MMP_Dependence_Workflow cluster_prep Cell Preparation & Staining cluster_imaging_pre Baseline Imaging cluster_treatment Treatment cluster_imaging_post Post-Treatment Imaging cell_culture Culture and stain cells with this compound image_pre Acquire baseline fluorescence image cell_culture->image_pre add_fccp Add FCCP (e.g., 10 µM) to dissipate ΔΨm image_pre->add_fccp image_post Acquire time-lapse images to monitor fluorescence changes add_fccp->image_post analyze Analyze fluorescence intensity within mitochondria over time image_post->analyze

Workflow for assessing ΔΨm dependence.

Protocol:

  • Cell Staining: Label cells with this compound as described above.

  • Baseline Imaging: Acquire a baseline fluorescence image of the this compound signal in the mitochondria.

  • FCCP Treatment: Add FCCP to the imaging medium at a final concentration of 1-10 µM.

  • Time-Lapse Imaging: Acquire images at regular intervals to monitor the fluorescence intensity of this compound within the mitochondria.

  • Analysis: A significant decrease in this compound fluorescence intensity after FCCP treatment would indicate that its accumulation is dependent on the mitochondrial membrane potential.

Conclusion

The validation of a novel fluorescent probe like this compound is a critical step before its widespread use in the scientific community. The experimental protocols and comparative data presented in this guide provide a robust framework for researchers to independently verify the mitochondrial targeting of this compound. While the initial findings on this compound's anti-cancer properties are promising, a thorough characterization of its photophysical properties and a definitive confirmation of its subcellular localization through co-localization studies are essential for its establishment as a reliable tool in mitochondrial research.

References

MPM-1 and its Analogs: A Comparative Analysis of Eusynstyelamide Mimics in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A new class of synthetic compounds, inspired by marine natural products, demonstrates potent anti-cancer activity. This guide provides a detailed comparison of the lead compound, MPM-1, with its more recent analogs, offering insights into their efficacy, mechanism of action, and the experimental protocols used for their evaluation.

Researchers in drug development are continually exploring novel chemical scaffolds with the potential to combat cancer. One such promising class of compounds are the Eusynstyelamide mimics, synthetic molecules inspired by natural products isolated from marine organisms. This comparison guide focuses on this compound, a prominent Eusynstyelamide mimic, and its newer analogs, evaluating their effectiveness and mechanism of action against cancer cells.

Efficacy Against Cancer Cell Lines: A Quantitative Comparison

Subsequent research has led to the development of a series of this compound analogs, including MPM-2:0, MPM-6:0, MPM-3:2, and MPM-4:2. Studies have shown that these newer Marine Product Mimics (MPMs) are more potent than the original this compound in Head and Neck Squamous Cell Carcinoma (HNSCC) cell lines.

For a direct comparison of cytotoxic activity, the half-maximal inhibitory concentration (IC50) is a key metric. The following table summarizes the available IC50 values for this compound against a panel of human cancer cell lines.

Cell LineCancer TypeIC50 (µM) of this compound
JurkatT-cell leukemia6.62 ± 1.60
RamosB-cell lymphoma7.53 ± 2.01
HSC-3Oral squamous carcinoma8.53 ± 0.57
MCF-7Breast adenocarcinoma14.06 ± 2.71
A375Melanoma14.52 ± 0.22

Data sourced from von Hofsten, S., et al. (2022). Scientific Reports.

While a direct comparative table of IC50 values for the newer MPMs from the same study is not publicly available, a 2023 study by von Hofsten et al. indicates their enhanced potency. Further research is needed to provide a comprehensive quantitative side-by-side comparison across a broad range of cancer cell lines.

Mechanism of Action: Inducing Immunogenic Cell Death

This compound and its analogs exert their anti-cancer effects by inducing a specific form of cell death known as immunogenic cell death (ICD).[1] This process not only eliminates cancer cells but also stimulates an anti-tumor immune response. The key steps in the proposed signaling pathway are:

  • Lysosomal Entrapment and Destabilization: Being lysosomotropic, these amphipathic molecules are protonated and become trapped within the acidic environment of lysosomes. This accumulation leads to lysosomal swelling and destabilization.

  • Perturbation of Autophagy: The dysfunction of lysosomes disrupts the process of autophagy, a critical cellular recycling mechanism.

  • Necrosis-like Cell Death: The culmination of these events is a rapid, necrosis-like cell death.[1]

  • Release of Damage-Associated Molecular Patterns (DAMPs): The dying cancer cells release DAMPs into the tumor microenvironment. Key DAMPs include:

    • Calreticulin (CRT): Translocates to the cell surface, acting as an "eat-me" signal for dendritic cells.

    • High Mobility Group Box 1 (HMGB1): Released from the nucleus.

    • ATP: Released into the extracellular space.

  • Immune System Activation: These DAMPs activate dendritic cells, which in turn prime T-cells to recognize and attack remaining cancer cells, thus generating a systemic anti-tumor immunity.

G cluster_cell Cancer Cell cluster_tme Tumor Microenvironment This compound This compound Lysosome Lysosome This compound->Lysosome Enters and is trapped Autophagy_Perturbation Autophagy Perturbation Lysosome->Autophagy_Perturbation Swelling & destabilization leads to Necrosis_like_Death Necrosis-like Cell Death Autophagy_Perturbation->Necrosis_like_Death DAMPs DAMPs Release (ATP, HMGB1) Necrosis_like_Death->DAMPs CRT_Exposure Calreticulin (CRT) Surface Exposure Necrosis_like_Death->CRT_Exposure Dendritic_Cell Dendritic Cell DAMPs->Dendritic_Cell Activate CRT_Exposure->Dendritic_Cell "Eat-me" signal T_Cell T-Cell Dendritic_Cell->T_Cell Prime Anti_Tumor_Immunity Anti-Tumor Immunity T_Cell->Anti_Tumor_Immunity Mediate

Signaling pathway of this compound induced immunogenic cell death.

Experimental Protocols

The evaluation of this compound and its analogs involves several key in vitro experiments. Below are detailed methodologies for assessing cytotoxicity and the induction of immunogenic cell death.

Cytotoxicity Assessment (MTT Assay)

This assay determines the concentration of the compound that inhibits cell viability by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., HSC-3)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MPM compounds (dissolved in a suitable solvent like DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the MPM compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

G Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Treat_Cells Treat cells with MPM compounds Incubate_24h_1->Treat_Cells Incubate_Treatment Incubate for treatment period Treat_Cells->Incubate_Treatment Add_MTT Add MTT solution Incubate_Treatment->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize formazan Incubate_4h->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for the MTT cytotoxicity assay.
Detection of HMGB1 Release (ELISA)

This protocol outlines the detection of extracellular HMGB1, a key DAMP, using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Cancer cell lines

  • 24-well plates

  • MPM compounds

  • HMGB1 ELISA kit

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 24-well plate and treat with MPM compounds at the desired concentrations for a specified time (e.g., 24 hours). Include positive (e.g., a known HMGB1 inducer) and negative (vehicle) controls.

  • Supernatant Collection: After treatment, collect the cell culture supernatants. Centrifuge the supernatants to remove any cells and debris.

  • ELISA Protocol: Perform the HMGB1 ELISA according to the manufacturer's instructions. This typically involves:

    • Adding the collected supernatants and standards to the wells of the pre-coated microplate.

    • Incubating with a detection antibody.

    • Adding a substrate to produce a colorimetric reaction.

    • Stopping the reaction.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Generate a standard curve from the absorbance values of the standards. Use the standard curve to determine the concentration of HMGB1 in the cell culture supernatants.

Analysis of Calreticulin Surface Exposure (Flow Cytometry)

This method quantifies the exposure of calreticulin on the surface of treated cells.

Materials:

  • Cancer cell lines

  • 6-well plates

  • MPM compounds

  • Flow cytometer

  • Phycoerythrin (PE)-conjugated anti-calreticulin antibody

  • Propidium Iodide (PI) or other viability dye

  • FACS buffer (e.g., PBS with 1% BSA)

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with MPM compounds for the indicated time.

  • Cell Harvesting: Gently harvest the cells, including any floating cells in the supernatant, by trypsinization.

  • Staining:

    • Wash the cells with cold FACS buffer.

    • Resuspend the cells in FACS buffer containing the PE-conjugated anti-calreticulin antibody.

    • Incubate on ice in the dark for 30-60 minutes.

    • Wash the cells again with FACS buffer.

    • Resuspend the cells in FACS buffer containing a viability dye like PI just before analysis.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer.

  • Data Analysis: Gate on the live cell population (PI-negative). Within the live cell population, quantify the percentage of cells that are positive for calreticulin (PE-positive). Compare the percentage of calreticulin-positive cells in the treated samples to the untreated control.

References

Cross-Validation of MPM-1's Anticancer Efficacy in Diverse Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticancer effects of the marine natural product mimic MPM-1 across different human cancer cell lines. The product's performance is objectively compared with established chemotherapeutic agents—Doxorubicin, Paclitaxel, and Cisplatin—supported by experimental data from peer-reviewed studies. Detailed methodologies for key experiments are provided to ensure reproducibility and aid in the design of future studies.

Executive Summary

This compound is a novel compound that has demonstrated broad-spectrum anticancer activity. It induces a rapid, necrosis-like cell death in a variety of cancer cell lines, including those with multi-drug resistance. Its mechanism of action involves lysosomal swelling and the perturbation of multiple key signaling pathways, suggesting a complex and potent method of cytotoxicity. This guide synthesizes the available data on this compound's efficacy and provides a comparative analysis against standard chemotherapeutic drugs, highlighting its potential as a novel anticancer agent.

Data Presentation: Comparative Cytotoxicity of this compound and Standard Chemotherapeutics

The following tables summarize the 50% inhibitory concentration (IC50) values for this compound and three commonly used anticancer drugs across a range of human cancer cell lines. IC50 values represent the concentration of a drug that is required for 50% inhibition of cell viability in vitro. Lower IC50 values are indicative of higher potency.

Table 1: IC50 Values of this compound in Various Human Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
RamosB-cell Lymphoma~5[1]
HSC-3Oral Squamous Carcinoma~15[1]
Various Suspension CellsVarious CancersMean: 6.09 ± 1.76[2]
Various Adherent CellsVarious CancersMean: 14.00 ± 3.12[2]
Peripheral Blood Mononuclear Cells (PBMCs)Non-cancerous4.13[2]
MRC-5Non-cancerous Lung Fibroblast18.54[2]

Note: A study on this compound reported that it was tested on a large panel of cancer cell lines, with IC50 values ranging from 4.13 µM to 18.54 µM, indicating broad-spectrum activity. The mean IC50 for suspension cells was found to be significantly lower than for adherent cells.[2]

Table 2: Comparative IC50 Values of Standard Anticancer Drugs in Various Human Cancer Cell Lines

DrugCell LineCancer TypeIC50 (µM)Reference
Doxorubicin BFTC-905Bladder Cancer2.3[3]
MCF-7Breast Cancer2.5[3]
M21Melanoma2.8[3]
HeLaCervical Cancer2.9[3]
UMUC-3Bladder Cancer5.1[3]
HepG2Hepatocellular Carcinoma12.2[3]
TCCSUPBladder Cancer12.6[3]
Huh7Hepatocellular Carcinoma> 20[3]
VMCUB-1Bladder Cancer> 20[3]
A549Lung Cancer> 20[3]
Paclitaxel Ovarian Carcinoma Cell Lines (7 lines)Ovarian Cancer0.0004 - 0.0034[4]
Non-Small Cell Lung Cancer (NSCLC) Lines (14 lines)Lung CancerMedian: 9.4 (24h exposure)[5]
Small Cell Lung Cancer (SCLC) Lines (14 lines)Lung CancerMedian: 25 (24h exposure)[5]
Cisplatin Ovarian Carcinoma Cell Lines (7 lines)Ovarian Cancer0.1 - 0.45 (µg/mL)[4]
A549Lung Cancer~5 (with radiation)[6]
MCF-7Breast Cancer~20 (µg/mL)[7]

Disclaimer: IC50 values can vary between studies due to differences in experimental conditions such as cell density, drug exposure time, and the specific viability assay used.

Experimental Protocols

Detailed methodologies for the key assays used to evaluate the anticancer effects of this compound and other compounds are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the drug concentration to determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the test compound at the desired concentrations for the specified time.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain DNA and analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.

Protocol:

  • Cell Treatment: Treat cells with the test compound for the desired duration.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) to prevent staining of RNA.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action of this compound and the general workflow of the key experimental assays.

cluster_0 This compound Mechanism of Action cluster_1 Affected Pathways MPM1 This compound Lysosome Lysosomal Swelling MPM1->Lysosome Signaling Signaling Pathway Perturbation MPM1->Signaling CellDeath Necrosis-like Cell Death Lysosome->CellDeath ERK ERK Signaling->ERK p38 p38 Signaling->p38 JNK JNK Signaling->JNK YAP YAP Signaling->YAP PI3K PI3K Signaling->PI3K AKT AKT Signaling->AKT mTOR mTOR Signaling->mTOR BetaCatenin β-Catenin Signaling->BetaCatenin

Caption: Proposed mechanism of action of this compound.

cluster_workflow Experimental Workflow: Cell-Based Assays cluster_assays Endpoint Assays start Seed Cancer Cells in 96-well plate treat Treat with this compound or Comparative Drug start->treat incubate Incubate for 24-72 hours treat->incubate mtt MTT Assay (Viability) incubate->mtt facs_apoptosis Annexin V/PI Staining (Apoptosis) incubate->facs_apoptosis facs_cycle Propidium Iodide Staining (Cell Cycle) incubate->facs_cycle analyze Data Analysis (e.g., IC50 determination) mtt->analyze facs_apoptosis->analyze facs_cycle->analyze

Caption: General workflow for in vitro anticancer assays.

References

A Comparative Analysis of MPM-1-Induced Necrosis and Characterized Necrotic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Cell Death and Drug Development

The marine natural product mimic MPM-1 has been identified as a potent inducer of a necrotic-like cell death in cancer cells, positioning it as a compound of interest for novel anticancer therapies. A key feature of this compound-induced cell death is the release of damage-associated molecular patterns (DAMPs), such as ATP and high mobility group box 1 (HMGB1), suggesting a capacity to induce immunogenic cell death. Unlike apoptosis, this cell death is not characterized by typical apoptotic hallmarks but rather by features of necrosis, including lysosomal swelling and mitochondrial membrane hyperpolarization. To better understand its mechanism of action, this guide provides a comparative analysis of this compound-induced necrosis with three well-defined regulated necrosis pathways: necroptosis, ferroptosis, and pyroptosis.

Distinguishing Features of this compound-Induced Necrosis

This compound initiates a rapid, lytic form of cell death. Key observations of its mechanism include:

  • Absence of Apoptotic Markers: Treatment with this compound does not lead to the externalization of phosphatidylserine (Annexin V staining) or chromatin condensation, which are classic signs of apoptosis.

  • Mitochondrial Hyperpolarization: Contrary to the mitochondrial membrane depolarization seen in apoptosis, this compound induces hyperpolarization of the mitochondrial membrane, a feature more consistent with some forms of necrosis.

  • Lysosomal Involvement: The process is accompanied by significant lysosomal swelling.

  • DAMP Release: this compound triggers the release of DAMPs, including ATP and HMGB1, and promotes the cell surface exposure of calreticulin, indicating an immunogenic cell death phenotype.

Comparison with Known Regulated Necrosis Pathways

To contextualize the mechanism of this compound, we compare its characteristics to the established pathways of necroptosis, ferroptosis, and pyroptosis. This comparison is based on the core signaling components, morphological changes, and key biochemical markers.

FeatureThis compound Induced NecrosisNecroptosisFerroptosisPyroptosis
Primary Inducers Marine Natural Product Mimic (this compound)TNF-α, FasL, TRAIL (with caspase-8 inhibition)Erastin, RSL3, Glutathione depletion, GPX4 inhibitionPathogen-associated molecular patterns (PAMPs), Danger-associated molecular patterns (DAMPs)
Key Signaling Proteins To be fully elucidated; involves lysosomal perturbation.RIPK1, RIPK3, MLKLIron-dependent enzymes (e.g., ACSL4, LPCAT3), GPX4Caspase-1, Caspase-4/5/11, Gasdermin D (GSDMD)
Executioner Molecule Unknown; likely involves lysosomal membrane permeabilization.Phosphorylated MLKL oligomers forming membrane pores.Lipid reactive oxygen species (ROS).N-terminal fragment of Gasdermin D forming membrane pores.
Morphological Hallmarks Lysosomal swelling, intact nuclei and mitochondria, eventual cell lysis.Cell and organelle swelling, plasma membrane rupture.Mitochondrial shrinkage, increased mitochondrial membrane density.Cell swelling, membrane blebbing (pyroptotic bodies), eventual lysis.
Key Biochemical Markers Mitochondrial membrane hyperpolarization, DAMP release (ATP, HMGB1, calreticulin).Phosphorylation of RIPK1, RIPK3, and MLKL.Lipid peroxidation, depletion of glutathione, inactivation of GPX4.Activation of Caspase-1/4/5/11, cleavage of GSDMD, release of IL-1β and IL-18.

Data Presentation: Quantitative Comparison of Necrosis Inducers

The following tables summarize quantitative data from studies using canonical inducers of necroptosis, ferroptosis, and pyroptosis. These data provide a benchmark for the types of quantitative assessments that can be applied to further characterize this compound's mechanism.

Table 1: Markers of Necroptosis Induction (Cell type: L929 murine fibrosarcoma)

TreatmentPhospho-MLKL (Fold Change vs. Control)LDH Release (% of Maximum)
Untreated Control1.0~5%
TNFα (10 ng/mL) + zVAD-fmk (20 µM)>10-fold~80-90%
TNFα + zVAD-fmk + Necrostatin-1 (30 µM)~1.0-2.0~10-20%

Table 2: Markers of Ferroptosis Induction (Cell type: HT-1080 human fibrosarcoma)

TreatmentLipid ROS (C11-BODIPY Green Fluorescence)Cell Viability (%)
Untreated ControlBaseline100%
Erastin (10 µM)~5-10-fold increase~20-30%
RSL3 (1 µM)~8-15-fold increase~10-20%
Erastin/RSL3 + Ferrostatin-1 (1 µM)~Baseline~90-100%

Table 3: Markers of Pyroptosis Induction (Cell type: Murine Bone Marrow-Derived Macrophages)

TreatmentCaspase-1 Activity (Fold Change vs. Control)IL-1β Release (pg/mL)LDH Release (% of Maximum)
Untreated Control1.0<50~5%
LPS (1 µg/mL) priming~1.0-2.0<100~5-10%
LPS priming + Nigericin (10 µM)>10-fold>2000~70-80%
LPS priming + Nigericin + YVAD-cmk (20 µM)~1.0-2.0<200~10-20%

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the design of comparative studies involving this compound.

Western Blot for Phosphorylated Necroptosis Proteins (p-RIPK1, p-RIPK3, p-MLKL)
  • Cell Treatment: Seed cells (e.g., L929) in 6-well plates. Treat with necroptosis inducers (e.g., TNFα and zVAD-fmk) for the desired time.

  • Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the electrophoresis, and transfer proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against p-RIPK1, p-RIPK3, and p-MLKL overnight at 4°C.

  • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize bands using a chemiluminescent substrate.

Lipid Peroxidation Assay using C11-BODIPY 581/591
  • Cell Treatment: Seed cells in a multi-well plate and treat with ferroptosis inducers (e.g., erastin, RSL3).

  • Staining: Add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-5 µM and incubate for 30-60 minutes at 37°C.

  • Washing: Wash cells twice with PBS.

  • Analysis:

    • Fluorescence Microscopy: Visualize cells immediately. The unoxidized probe fluoresces red, while the oxidized form fluoresces green.

    • Flow Cytometry: Harvest cells, resuspend in PBS, and analyze using a flow cytometer. Detect the green fluorescence in the FITC channel and red fluorescence in the PE-Texas Red channel. An increase in the green/red fluorescence ratio indicates lipid peroxidation.[1][][3]

Caspase-1 Activity Assay (Colorimetric or Fluorometric)
  • Cell Treatment: Prime cells (e.g., macrophages) with LPS and then stimulate with a pyroptosis inducer (e.g., nigericin).

  • Lysis: Collect cell lysates according to the assay kit manufacturer's instructions.

  • Assay: Add the cell lysate to a 96-well plate containing the assay buffer and a caspase-1-specific substrate (e.g., YVAD-pNA for colorimetric or YVAD-AFC for fluorometric).

  • Measurement: Incubate at 37°C for 1-2 hours. Measure the absorbance at 405 nm (for pNA) or fluorescence at Ex/Em = 400/505 nm (for AFC) using a plate reader.[4][5][6]

Gasdermin D Cleavage Assay by Western Blot
  • Cell Treatment and Lysis: Treat cells to induce pyroptosis. Prepare cell lysates as described for the necroptosis western blot.

  • SDS-PAGE and Transfer: Separate proteins on a 12% SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody that recognizes the N-terminal fragment of GSDMD.

  • Detection: Proceed with secondary antibody incubation and chemiluminescent detection. The appearance of a ~30 kDa band corresponding to the N-terminal fragment of GSDMD indicates cleavage.[7][8][9][10][11]

Visualization of Signaling Pathways and Workflows

The following diagrams illustrate the signaling cascades of the discussed necrosis pathways and a general experimental workflow for their comparison.

Necrosis_Pathways cluster_MPM1 This compound Induced Necrosis cluster_Necroptosis Necroptosis cluster_Ferroptosis Ferroptosis cluster_Pyroptosis Pyroptosis MPM1 This compound Lysosome Lysosomal Swelling MPM1->Lysosome Mito_Hyper Mitochondrial Hyperpolarization MPM1->Mito_Hyper DAMPs_MPM1 DAMP Release (ATP, HMGB1) Lysosome->DAMPs_MPM1 TNF TNFα TNFR1 TNFR1 TNF->TNFR1 RIPK1 RIPK1 TNFR1->RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 MLKL p-MLKL (oligomer) RIPK3->MLKL Necroptosis_out Membrane Rupture & DAMP Release MLKL->Necroptosis_out Erastin Erastin / RSL3 GPX4_inhibit GPX4 Inhibition Erastin->GPX4_inhibit Lipid_ROS Lipid ROS Accumulation GPX4_inhibit->Lipid_ROS Ferroptosis_out Oxidative Damage & Cell Death Lipid_ROS->Ferroptosis_out PAMPs PAMPs / DAMPs Inflammasome Inflammasome Assembly PAMPs->Inflammasome Casp1 Caspase-1 Activation Inflammasome->Casp1 GSDMD GSDMD Cleavage Casp1->GSDMD GSDMD_N GSDMD-N Pore Formation GSDMD->GSDMD_N Pyroptosis_out Cell Lysis & IL-1β Release GSDMD_N->Pyroptosis_out

Caption: Comparative signaling pathways of regulated necrosis.

Experimental_Workflow cluster_treatments Induce Cell Death cluster_assays Assess Necrosis Markers start Cancer Cell Line MPM1 This compound start->MPM1 Nec_Inducer TNFα + zVAD start->Nec_Inducer Fer_Inducer Erastin / RSL3 start->Fer_Inducer Pyr_Inducer LPS + Nigericin start->Pyr_Inducer Assay_Gen LDH Assay (Cell Lysis) MPM1->Assay_Gen Assay_Nec Western Blot (p-MLKL) Nec_Inducer->Assay_Nec Assay_Fer Flow Cytometry (C11-BODIPY) Fer_Inducer->Assay_Fer Assay_Pyr ELISA / Western (IL-1β / GSDMD) Pyr_Inducer->Assay_Pyr analysis Compare Signaling Pathways & Quantitative Outcomes Assay_Nec->analysis Assay_Fer->analysis Assay_Pyr->analysis Assay_Gen->analysis

Caption: General workflow for comparing cell death mechanisms.

Conclusion

This compound induces a distinct form of necrotic cell death characterized by lysosomal swelling, mitochondrial hyperpolarization, and the release of immunogenic signals. While it shares the common feature of cell lysis with necroptosis, ferroptosis, and pyroptosis, its upstream signaling pathway appears to be different, lacking the hallmark protein activations of these established pathways. Further research using the outlined experimental protocols is necessary to fully elucidate the molecular machinery of this compound-induced necrosis. A thorough understanding of its mechanism will be critical for its development as a potential cancer therapeutic that can harness the immune system to fight tumors.

References

Comparative Analysis of MPM-1's Effect on Lysosomal Function

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the lysosomal effects of MPM-1 in comparison to other known lysosomal modulators.

This guide provides an objective comparison of the marine-derived compound this compound's impact on lysosomal function against three well-characterized lysosomal modulators: Chloroquine, Bafilomycin A1, and ML-SA1. The information is tailored for researchers and professionals in drug development, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.

Executive Summary

This compound, a mimic of the marine natural product Eusynstyelamide, has been identified as a potent anticancer agent that induces a necrosis-like cell death.[1][2] A key aspect of its mechanism of action involves the perturbation of autophagy and the induction of significant lysosomal swelling in cancer cells.[1][2] This guide places these findings in the context of other compounds known to modulate lysosomal function through distinct mechanisms, providing a comparative framework for evaluating its potential as a therapeutic agent.

Alternatives for Comparison:

  • Chloroquine: A lysosomotropic agent that accumulates in lysosomes and raises their internal pH.[3][4][5]

  • Bafilomycin A1: A specific inhibitor of the vacuolar-type H+-ATPase (V-ATPase), which is responsible for acidifying lysosomes.[3][6]

  • ML-SA1: A synthetic agonist of the lysosomal calcium channel TRPML1, which triggers the release of calcium from lysosomes.[7][8]

Quantitative Data Comparison

The following table summarizes the quantitative effects of this compound and the selected alternative compounds on key parameters of lysosomal function.

CompoundConcentrationCell TypeLysosomal SwellingLysosomal pHCathepsin B ActivityLysosomal Calcium ReleaseReference(s)
This compound 1xIC50HSC-3Visually enlarged lysosomes observed via LysoTracker staining. Quantitative data on fold-change not available.Diffuse and less intense LysoTracker staining suggests altered lysosomal integrity and potential pH changes, but direct pH measurements are not reported.Not ReportedNot Reported[9]
Chloroquine 10 µMARPE-193-fold increase in relative lysosomal volume.[10]Increases lysosomal pH from ~4.6 to a less acidic state.[1][3]Inhibits Cathepsin B1 activity.[11][12]Reduces ML-SA1-induced Ca2+ release.[7][1][3][7][10][11][12]
Bafilomycin A1 100 nMVero-317 and MC-3T3-E1 cellsNot ReportedRaises lysosomal pH to a level similar to 10 mM NH4Cl.[13]Inhibits the processing of procathepsins to their mature, active forms.[3][6]Induces Ca2+ oscillations.[3][6][13]
ML-SA1 20 µMCHO cellsReduces vacuolin-1-induced lysosomal enlargement.[14]Induces lysosomal acidification (decrease from pH ~5.15 to ~4.35).[11][15]Not ReportedInduces rapid and significant increases in cytosolic Ca2+ from lysosomal stores.[16][11][14][15][16]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Lysosomal Staining with LysoTracker

This protocol is used to visualize and assess the morphology and integrity of lysosomes in live cells.

  • Materials:

    • Live cells cultured on coverslips or in imaging dishes.

    • Complete cell culture medium.

    • LysoTracker dye (e.g., LysoTracker Red DND-99, LysoTracker Deep Red).

    • Phosphate-buffered saline (PBS).

    • Fluorescence microscope.

  • Procedure:

    • Prepare a working solution of LysoTracker dye in pre-warmed complete culture medium. The final concentration typically ranges from 50 to 100 nM.

    • Remove the existing medium from the cells and replace it with the LysoTracker-containing medium.

    • Incubate the cells at 37°C for 30-60 minutes, protected from light.

    • (Optional) Wash the cells once with pre-warmed PBS to remove excess dye.

    • Replace with fresh, pre-warmed medium.

    • Image the cells immediately using a fluorescence microscope with the appropriate filter sets for the specific LysoTracker dye used.

    • Observe changes in lysosomal morphology, such as swelling, and fluorescence intensity, which may indicate changes in lysosomal pH or integrity.

Cathepsin B Activity Assay using Magic Red™

This assay measures the intracellular activity of Cathepsin B, a key lysosomal protease.

  • Materials:

    • Live cells cultured in appropriate vessels.

    • Magic Red™ Cathepsin B substrate (e.g., (RR)2-Cresyl Violet).

    • DMSO for reconstitution.

    • Complete cell culture medium.

    • Fluorescence microscope or plate reader.

  • Procedure:

    • Reconstitute the lyophilized Magic Red™ substrate in DMSO to create a stock solution.

    • Dilute the stock solution in complete culture medium to the desired working concentration.

    • Add the Magic Red™ working solution directly to the cell culture.

    • Incubate the cells at 37°C for the recommended time (typically 30-60 minutes), protected from light.

    • During incubation, active Cathepsin B will cleave the substrate, releasing the fluorescent cresyl violet.

    • Analyze the fluorescence signal using a fluorescence microscope (to visualize localization) or a fluorescence plate reader (to quantify overall activity). An increase in red fluorescence indicates higher Cathepsin B activity.

Lysosomal Proteolytic Activity using DQ™-BSA Assay

This assay measures the overall proteolytic capacity of the lysosome by monitoring the degradation of a self-quenched BSA conjugate.

  • Materials:

    • Live cells cultured in appropriate vessels.

    • DQ™ Red BSA or DQ™ Green BSA.

    • Complete cell culture medium.

    • Fluorescence microscope or plate reader.

  • Procedure:

    • Prepare a working solution of DQ™-BSA in pre-warmed complete culture medium (typically 10 µg/mL).

    • Add the DQ™-BSA solution to the cells.

    • Incubate the cells at 37°C for a desired period (e.g., 1-4 hours) to allow for endocytosis and delivery to lysosomes.

    • Inside the acidic and proteolytically active environment of the lysosome, the DQ™-BSA is cleaved, releasing fluorescent fragments and resulting in an increase in fluorescence.

    • Wash the cells with PBS to remove any non-internalized probe.

    • Analyze the fluorescence intensity using a fluorescence microscope or a plate reader. Higher fluorescence intensity corresponds to greater lysosomal proteolytic activity.

Visualizing Mechanisms and Workflows

The following diagrams illustrate the signaling pathways and experimental workflows described in this guide.

MPM1_Mechanism cluster_cell Cancer Cell MPM1 This compound Lysosome Lysosome MPM1->Lysosome Induces Swelling Autophagy Autophagy Process MPM1->Autophagy Perturbs Necrosis Necrosis-like Cell Death Lysosome->Necrosis Autophagy->Necrosis

Caption: Mechanism of this compound induced cell death.

Lysosomal_Modulators cluster_inhibitors Inhibitors of Acidification cluster_activator Activator of Calcium Release Lysosome Lysosome Chloroquine Chloroquine Chloroquine->Lysosome Raises pH BafilomycinA1 Bafilomycin A1 VATPase V-ATPase BafilomycinA1->VATPase Inhibits Protons VATPase->Protons Pumps into Lysosome MLSA1 ML-SA1 TRPML1 TRPML1 Channel MLSA1->TRPML1 Activates Calcium TRPML1->Calcium Releases from Lysosome

Caption: Mechanisms of alternative lysosomal modulators.

Experimental_Workflow cluster_assays Lysosomal Function Assays start Culture Cells treatment Treat with Compound (this compound or Alternative) start->treatment incubation Incubate for Defined Time treatment->incubation lysotracker LysoTracker Staining (Morphology, pH) incubation->lysotracker magic_red Magic Red Assay (Cathepsin B Activity) incubation->magic_red dq_bsa DQ-BSA Assay (Proteolytic Capacity) incubation->dq_bsa analysis Fluorescence Microscopy or Plate Reader Analysis lysotracker->analysis magic_red->analysis dq_bsa->analysis data Quantitative Data (Intensity, Size, etc.) analysis->data end Compare Effects data->end

Caption: General workflow for assessing lysosomal function.

References

comparative study of MPM-1 and other fluorescent mitochondrial probes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Fluorescent Mitochondrial Probes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commonly used fluorescent probes for monitoring mitochondrial function. As no fluorescent mitochondrial probe designated "MPM-1" has been identified in scientific literature, this document focuses on a comparative analysis of established and widely utilized alternatives. The objective is to furnish researchers, scientists, and drug development professionals with the necessary data to select the most appropriate probe for their specific experimental needs.

This comparison will delve into the performance of several key mitochondrial probes: the MitoTracker™ series (Green FM and Red CMXRos), JC-1, Tetramethylrhodamine, Methyl Ester (TMRM), and Rhodamine 123. The evaluation is based on their mechanism of action, spectral properties, photostability, and potential cytotoxicity.

Overview of Fluorescent Mitochondrial Probes

Fluorescent probes are indispensable tools for visualizing and quantifying various aspects of mitochondrial biology, including mitochondrial membrane potential (ΔΨm), morphology, and mass. The selection of a suitable probe is contingent upon the specific application, the instrumentation available, and the cell type under investigation.

Key Probe Categories:

  • Mitochondrial Membrane Potential-Dependent Probes: These cationic dyes accumulate in the negatively charged mitochondrial matrix. The intensity of their fluorescence is proportional to the ΔΨm, making them excellent indicators of mitochondrial health and function. A decrease in ΔΨm is an early hallmark of apoptosis.

  • Mitochondrial Mass Probes: These probes stain mitochondria irrespective of their membrane potential, allowing for the quantification of mitochondrial content within a cell.

Comparative Data of Mitochondrial Probes

The following table summarizes the key characteristics of the selected fluorescent mitochondrial probes to facilitate a direct comparison of their performance.

FeatureMitoTracker™ Green FMMitoTracker™ Red CMXRosJC-1TMRM (Tetramethylrhodamine, Methyl Ester)Rhodamine 123
Mechanism of Action Covalently binds to mitochondrial proteins via thiol-reactivity, independent of membrane potential.[1]Accumulates in mitochondria based on membrane potential and covalently binds to thiol groups of mitochondrial proteins.[2][3]Forms J-aggregates (red fluorescence) in healthy, polarized mitochondria and exists as monomers (green fluorescence) in depolarized mitochondria.[4][5][6]Accumulates in mitochondria in a membrane potential-dependent manner.[7][8]Accumulates in mitochondria based on membrane potential.[9][10]
Primary Application Mitochondrial mass determination.[1][11]Mitochondrial localization and membrane potential in cells that can be fixed.[12][13]Ratiometric measurement of mitochondrial membrane potential.[4][6]Quantitative measurement of mitochondrial membrane potential.[8][14]Qualitative assessment of mitochondrial membrane potential.[10]
Excitation Maxima (nm) ~490[1]~579[3]Monomer: ~514, J-aggregate: ~585[15]~552[8]~507[16]
Emission Maxima (nm) ~516[11]~599[3]Monomer: ~529, J-aggregate: ~590[15][17]~574[8]~529[16]
Photostability High photostability.[11][18]Resistant to bleaching.[12][13]Prone to photobleaching, especially the J-aggregates.[12][13]Reasonably photostable.[8]Susceptible to photobleaching.[11]
Cytotoxicity Low cytotoxicity.[18]Can be phototoxic upon illumination.[19]Low cytotoxicity at working concentrations.Low cytotoxicity.[8][20]Can be cytotoxic at higher concentrations by inhibiting mitochondrial respiration.[9]
Fixability Retained after formaldehyde fixation.[21]Well-retained after formaldehyde fixation.[2][3]Not well-retained after fixation.Not retained after fixation.Not retained after fixation.

Experimental Protocols

Detailed methodologies for the application of these probes are crucial for obtaining reliable and reproducible results.

General Staining Protocol for Adherent Cells using MitoTracker™ Probes

This protocol provides a general workflow for staining mitochondria in live adherent cells.

  • Prepare Staining Solution: Prepare a 1 mM stock solution of the MitoTracker™ probe in anhydrous DMSO. On the day of the experiment, dilute the stock solution to a final working concentration of 50-200 nM in pre-warmed serum-free cell culture medium.

  • Cell Preparation: Grow cells on coverslips or in culture dishes to the desired confluency.

  • Staining: Remove the culture medium and add the pre-warmed staining solution to the cells.

  • Incubation: Incubate the cells for 15-45 minutes at 37°C in a CO₂ incubator.[22]

  • Wash: Replace the staining solution with fresh, pre-warmed culture medium.

  • Imaging: Observe the stained mitochondria using a fluorescence microscope with the appropriate filter set. For MitoTracker™ Green FM, use a FITC filter set, and for MitoTracker™ Red CMXRos, use a TRITC or Texas Red filter set.

JC-1 Assay for Mitochondrial Membrane Potential by Flow Cytometry

This protocol outlines the steps for a ratiometric analysis of mitochondrial membrane potential.

  • Cell Preparation: Harvest cells and resuspend them in warm medium or phosphate-buffered saline (PBS) at a concentration of approximately 1 x 10⁶ cells/mL.[23]

  • Positive Control (Optional): For a depolarization control, treat a sample of cells with an uncoupling agent like CCCP (carbonyl cyanide m-chlorophenyl hydrazone) at a final concentration of 50 µM for 5-10 minutes at 37°C.[23]

  • Staining: Add JC-1 stock solution to the cell suspension to a final concentration of 2 µM.[23]

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.[17][23]

  • Wash (Optional): Centrifuge the cells and resuspend the pellet in fresh medium or PBS.[23]

  • Flow Cytometry Analysis: Analyze the cells on a flow cytometer. Excite the sample with a 488 nm laser. Detect green fluorescence (monomers) in the FL1 channel (e.g., 530/30 nm filter) and red fluorescence (J-aggregates) in the FL2 channel (e.g., 585/42 nm filter).[17] Healthy cells will exhibit a high red/green fluorescence ratio, while apoptotic or metabolically stressed cells will show a low ratio.

TMRM Staining for Quantitative Measurement of Mitochondrial Membrane Potential

This protocol describes the use of TMRM for quantitative imaging of ΔΨm.

  • Prepare Staining Solution: Prepare a stock solution of TMRM in DMSO. Dilute the stock solution in pre-warmed culture medium to a final working concentration of 20-250 nM.[24][25]

  • Cell Preparation: Plate cells on glass-bottom dishes or coverslips suitable for microscopy.

  • Staining and Incubation: Replace the culture medium with the TMRM staining solution and incubate for 30-40 minutes at 37°C.[24][25]

  • Wash: Gently wash the cells three times with pre-warmed PBS or imaging buffer.[24]

  • Imaging: Acquire images using a fluorescence or confocal microscope equipped with a TRITC filter set.

  • Data Analysis: To quantify changes in ΔΨm, measure the mean fluorescence intensity of mitochondrial regions of interest. As a negative control, treat cells with an uncoupler like FCCP to observe the decrease in TMRM fluorescence.[26]

Visualization of Experimental Concepts

Diagrams created using the DOT language can help visualize complex workflows and relationships.

Experimental_Workflow_JC1_Assay cluster_preparation Cell Preparation cluster_staining Staining cluster_analysis Analysis cell_culture Culture Adherent or Suspension Cells harvest Harvest and Resuspend Cells (1x10^6 cells/mL) cell_culture->harvest add_jc1 Add JC-1 (2 µM final concentration) harvest->add_jc1 incubation Incubate 15-30 min at 37°C add_jc1->incubation flow_cytometry Flow Cytometry Analysis (Ex: 488 nm) incubation->flow_cytometry detect_green Detect Green Fluorescence (FL1 - Monomers) flow_cytometry->detect_green detect_red Detect Red Fluorescence (FL2 - J-aggregates) flow_cytometry->detect_red ratio Calculate Red/Green Ratio detect_green->ratio detect_red->ratio

Caption: Workflow for JC-1 mitochondrial membrane potential assay.

Signaling_Pathway_Mitochondrial_Apoptosis cluster_mitochondria Mitochondrion apoptotic_stimulus Apoptotic Stimulus (e.g., UV, chemicals) bax_bak Bax/Bak Activation apoptotic_stimulus->bax_bak mom_permeabilization Mitochondrial Outer Membrane Permeabilization (MOMP) bax_bak->mom_permeabilization cytochrome_c Cytochrome c Release mom_permeabilization->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Caspase-9) cytochrome_c->apoptosome caspase_cascade Caspase Cascade Activation (Caspase-3, -7) apoptosome->caspase_cascade apoptosis Apoptosis caspase_cascade->apoptosis

Caption: Mitochondrial pathway of apoptosis signaling.

Conclusion

The choice of a fluorescent mitochondrial probe is a critical decision in experimental design. For assessing mitochondrial mass, MitoTracker™ Green FM is a reliable option due to its membrane potential-independent staining and high photostability. For studies requiring fixation, MitoTracker™ Red CMXRos is advantageous. When the primary goal is to measure mitochondrial membrane potential, TMRM offers a quantitative approach, while JC-1 provides a ratiometric readout that can be less susceptible to variations in mitochondrial mass. Rhodamine 123 remains a classic, albeit less photostable, option for qualitative assessments. Researchers should carefully consider the specific requirements of their experiments, including the need for live-cell or fixed-cell imaging, quantitative versus qualitative data, and the potential for phototoxicity, to select the most appropriate probe.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of MPM-1, a Potent Anticancer Agent

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive guidance on the safe handling and disposal of MPM-1, a marine Eusynstyelamides mimic with potent anticancer properties.[1] The procedures outlined below are grounded in established safety protocols for managing hazardous cytotoxic compounds in a laboratory environment. All personnel must consult their institution's specific safety protocols, local regulations, and the official Safety Data Sheet (SDS) for this compound before handling or disposing of this compound.

Immediate Safety and Handling Precautions

This compound is a potent cytotoxic agent that has been shown to rapidly induce necrosis-like cell death in cancer cells.[2] Due to its hazardous nature, strict adherence to safety protocols is paramount to protect laboratory personnel and the environment.

Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory when handling this compound. This includes, but is not limited to:

  • Double chemotherapy gloves[3]

  • A disposable gown

  • Eye protection (safety glasses or goggles)

  • A face mask

Engineering Controls: All handling of this compound, including preparation of solutions and addition to cell cultures, should be conducted within a certified biological safety cabinet (BSC) to minimize the risk of aerosolization and exposure.

Waste Categorization and Segregation

Proper segregation of cytotoxic waste is crucial for safety and compliant disposal.[1][4] Waste contaminated with this compound is categorized as either "trace" or "bulk" waste.

Waste CategoryDescriptionDisposal Container
Trace Waste Items with minimal residual amounts of the drug (less than 3% of the original volume).[5] This includes empty vials, used gloves, gowns, and other disposable items that have come into contact with this compound.[3]Yellow, puncture-proof containers labeled "Trace Chemotherapy Waste" or "Cytotoxic Waste."[5]
Bulk Waste Materials containing more than 3% of the original chemotherapy drug.[5] This includes unused or expired this compound, grossly contaminated PPE, and materials used to clean up spills.Black, RCRA-rated, puncture-proof containers labeled "Bulk Chemotherapy Waste" or "Hazardous Waste."[3][5]

Important Note: Liquid cytotoxic waste must never be disposed of down the drain.[6] All liquid waste containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.

Experimental Protocol: Cell Viability Assay and Subsequent Decontamination

This protocol outlines a typical cell viability assay using this compound and the necessary steps for decontamination and waste disposal.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on a cancer cell line and properly manage the resulting cytotoxic waste.

Materials:

  • This compound stock solution

  • Cancer cell line (e.g., HSC-3)[2]

  • Cell culture medium and supplements

  • 96-well plates

  • Cell viability reagent (e.g., MTT, PrestoBlue)

  • Appropriate PPE (as listed above)

  • Designated "Trace" and "Bulk" cytotoxic waste containers

  • Decontamination solution (e.g., 10% bleach solution followed by 70% ethanol)

Procedure:

  • Preparation: All steps involving the handling of this compound must be performed in a biological safety cabinet.

  • Cell Seeding: Seed the 96-well plates with the desired cancer cell line at an appropriate density and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.

  • Cell Treatment: Carefully add the this compound dilutions to the appropriate wells of the 96-well plate.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Add the cell viability reagent to each well and incubate as per the manufacturer's instructions. Read the plate on a plate reader.

  • Immediate Post-Experiment Procedures:

    • All disposable materials that came into contact with this compound (e.g., pipette tips, serological pipettes, dilution tubes) are to be disposed of in the yellow trace cytotoxic waste container .

    • The 96-well plate containing the treated cells is considered bulk cytotoxic waste and should be carefully placed in the black bulk cytotoxic waste container .

    • Any remaining this compound stock solutions or dilutions are also considered bulk waste and must be disposed of in the designated liquid hazardous waste container.

  • Decontamination:

    • Thoroughly wipe down all surfaces inside the biological safety cabinet with a 10% bleach solution, followed by a 70% ethanol solution.

    • Dispose of the cleaning materials in the yellow trace cytotoxic waste container .

  • PPE Disposal:

    • Remove the outer pair of gloves and dispose of them in the yellow trace cytotoxic waste container .

    • Remove the gown and the inner pair of gloves, disposing of them in the same manner.

  • Hand Hygiene: Wash hands thoroughly with soap and water after completing the procedure.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of waste generated from experiments involving this compound.

MPM1_Disposal_Workflow cluster_lab Laboratory Operations cluster_waste_streams Waste Streams cluster_containment Containment cluster_final_disposal Final Disposal start Experiment with this compound waste_gen Waste Generation start->waste_gen segregate Segregate Waste at Point of Generation waste_gen->segregate trace_waste Trace Contaminated Waste (<3% residual this compound) - Used PPE - Empty vials - Contaminated labware segregate->trace_waste Trace bulk_waste Bulk Contaminated Waste (>3% residual this compound) - Unused/expired this compound - Grossly contaminated items - Culture plates with treated cells segregate->bulk_waste Bulk yellow_bin Yellow Labeled Container "Trace Cytotoxic Waste" trace_waste->yellow_bin black_bin Black Labeled RCRA Container "Bulk Cytotoxic Waste" bulk_waste->black_bin ehs_pickup EHS Pickup yellow_bin->ehs_pickup black_bin->ehs_pickup incineration High-Temperature Incineration ehs_pickup->incineration

Caption: Logical workflow for the segregation and disposal of this compound waste.

By adhering to these procedures, researchers can safely handle the potent anticancer agent this compound, minimizing personal exposure and ensuring environmental protection. Always prioritize safety and consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

Essential Safety and Handling Guide for the Anticancer Agent MPM-1

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling MPM-1, a potent anticancer agent. Given that this compound is a cytotoxic compound that induces necrosis-like cell death, stringent safety protocols are necessary to minimize exposure and ensure a safe laboratory environment.[1][2] The following procedures are based on established best practices for handling hazardous antineoplastic agents.

I. Personal Protective Equipment (PPE) and Engineering Controls

The primary line of defense against exposure to potent cytotoxic agents like this compound is a combination of appropriate PPE and engineering controls. All personnel must receive training on the correct use of this equipment before handling the compound.

Table 1: Required Personal Protective Equipment (PPE)

PPE ComponentSpecificationRationale
Gloves Chemotherapy-tested, powder-free nitrile gloves. Double gloving is mandatory.Provides enhanced protection against skin contact. The outer glove should be changed immediately upon contamination.
Gown Disposable, solid-front gown with long sleeves and tight-fitting elastic or knit cuffs.Prevents contamination of personal clothing and skin. Cuffs should be tucked under the inner glove.[3]
Eye Protection Safety goggles or a full-face shield.Protects against splashes, aerosols, and accidental eye contact.
Respiratory Protection An N95 respirator or higher, as determined by a risk assessment, especially when handling the powder form or when aerosol generation is possible.Minimizes the risk of inhaling hazardous particles.

Table 2: Essential Engineering Controls

Control MeasureDescriptionPurpose
Biological Safety Cabinet (BSC) A Class II, Type A2 or preferably Type B2 BSC must be used for all manipulations of this compound, including reconstitution and dilutions.Provides a contained workspace to prevent the escape of hazardous aerosols and protect both the user and the experiment.
Closed System Transfer Devices (CSTDs) Recommended for transferring the agent to minimize leaks, spills, and aerosol generation.Enhances safety during drug reconstitution and preparation.
Ventilation All work should be conducted in a well-ventilated area, preferably with negative pressure relative to the surrounding rooms.Prevents the accumulation and spread of hazardous vapors in the laboratory.

II. Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is essential for the safe handling of this compound from receipt to disposal. The following diagram and steps outline the recommended procedure.

G Figure 1: Experimental Workflow for Handling this compound cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_cleanup Post-Experiment Phase receiving Receiving & Inspection storage Secure Storage (-20°C for powder) receiving->storage 1. Store Securely prep_area Prepare BSC Work Area storage->prep_area 2. Prepare Workspace reconstitution Reconstitution in BSC prep_area->reconstitution 3. Handle in BSC invitro In Vitro Administration reconstitution->invitro 4a. Cell Culture Studies invivo In Vivo Administration reconstitution->invivo 4b. Animal Studies incubation Incubation & Observation invitro->incubation invivo->incubation decontamination Decontaminate BSC & Equipment incubation->decontamination 5. Post-Experiment Cleanup waste_segregation Waste Segregation (Trace vs. Bulk) decontamination->waste_segregation 6. Segregate Waste disposal Dispose of Hazardous Waste waste_segregation->disposal 7. Follow Disposal Protocol documentation Document Handling & Disposal disposal->documentation 8. Record Keeping

Caption: Workflow for handling the anticancer agent this compound.

1. Receiving and Storage:

  • Upon receipt, inspect the package for any signs of damage or leakage in a designated receiving area.

  • Wear appropriate PPE during inspection.

  • Store this compound in a clearly labeled, secure, and dedicated location away from general lab traffic. Follow the manufacturer's recommendations for storage temperature (e.g., -20°C for powder form).

2. Preparation and Reconstitution:

  • All preparation and reconstitution activities must occur within a certified Biological Safety Cabinet (BSC).[4]

  • Cover the work surface of the BSC with a disposable, absorbent, plastic-backed pad.

  • Assemble all necessary supplies before starting work to minimize traffic in and out of the BSC.

  • Reconstitute the agent using sterile techniques as per the experimental protocol.

3. Spill Management:

  • In the event of a spill, evacuate and secure the area immediately.

  • Personnel involved in the cleanup must wear full PPE, including respiratory protection.

  • Use a commercially available chemotherapy spill kit or appropriate absorbent materials to contain the spill. For liquid spills, cover with absorbent pads; for solid spills, gently cover with damp absorbent pads to avoid aerosolization.[5]

  • Clean the spill area with a deactivating agent, followed by a detergent solution and water. Perform this cleaning cycle three times.[6]

  • All materials used for cleanup must be disposed of as hazardous waste.[5]

III. Disposal Plan

Proper segregation and disposal of this compound waste are critical to prevent environmental contamination and accidental exposure. Waste should be categorized as either "Trace" or "Bulk" chemotherapy waste.

Table 3: Waste Categorization and Disposal

Waste CategoryDefinitionExamplesDisposal Container
Trace Chemotherapy Waste Materials containing less than 3% of the original drug volume by weight.[5]Empty vials, used IV bags, contaminated PPE (gloves, gowns), and lab plastics.[5][7]Yellow , puncture-resistant containers labeled "Trace Chemotherapy Waste" and "Incinerate Only".[5][7]
Bulk Chemotherapy Waste Materials containing more than 3% of the original drug volume, or visibly contaminated materials from a large spill.[5]Partially used vials, expired or unused doses of this compound, and materials used to clean up large spills.[5]Black , RCRA-rated hazardous waste containers labeled "Hazardous Waste - Cytotoxic".[3][5]

Disposal Procedures:

  • Segregation: At the point of generation, separate trace and bulk waste into their respective, clearly labeled containers.

  • Container Management: Never overfill waste containers. Seal them securely when they are three-quarters full.

  • Liquid Waste: Unused liquid formulations of this compound should be collected in a designated, sealed, and leak-proof container and disposed of as bulk hazardous waste. Do not pour any liquid containing this compound down the drain.[7]

  • Sharps: Needles and syringes used for administering this compound must be disposed of in a designated chemotherapy sharps container. Do not recap, bend, or break needles.

  • Final Disposal: All chemotherapy waste must be handled by a licensed hazardous waste disposal service. Follow all institutional, local, and national regulations for the disposal of cytotoxic hazardous waste.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.